molecular formula C18H32O15 B036931 2'-Fucosyllactose CAS No. 41263-94-9

2'-Fucosyllactose

カタログ番号: B036931
CAS番号: 41263-94-9
分子量: 488.4 g/mol
InChIキー: HWHQUWQCBPAQQH-BWRPKUOHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) and a significant component of human breast milk, playing a pivotal role in infant health and development. This high-purity compound is an essential tool for researching host-microbe interactions, particularly within the gastrointestinal tract. Its primary mechanism of action involves serving as a potent prebiotic, selectively promoting the colonization of beneficial bacteria such as Bifidobacterium longum subsp. infantis, while simultaneously acting as a soluble decoy receptor that inhibits the adhesion of pathogenic bacteria (e.g., Campylobacter jejuni, Enteropathogenic E. coli) to host epithelial cells.

特性

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHQUWQCBPAQQH-BWRPKUOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194179
Record name 2'-Fucosyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Fucosyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41263-94-9
Record name 2′-Fucosyllactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41263-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fucosyllactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041263949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Fucosyllactose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2'-Fucosyllactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40194179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fucosyllactose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2'-FUCOSYLLACTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO2533XO8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Fucosyllactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to 2'-Fucosyllactose: Core Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (2'-FL) is a neutral trisaccharide and the most abundant human milk oligosaccharide (HMO).[1] Composed of L-fucose, D-galactose, and D-glucose, 2'-FL plays a crucial role in infant nutrition and has garnered significant interest for its potential therapeutic applications in adults.[1] This technical guide provides an in-depth overview of the core chemical properties of 2'-FL, detailed experimental protocols for its characterization, and a summary of its known signaling pathways and experimental workflows.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Chemical Formula C₁₈H₃₂O₁₅[1][2]
Molecular Weight 488.44 g/mol [3][4]
IUPAC Name α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose[1]
CAS Number 41263-94-9[1][3][4]
Appearance White to off-white amorphous powder[5]
Melting Point 230-231 °C (decomposes)[6][7]
Boiling Point Decomposes[7]
Solubility in Water 240.0 g/L[1]
Solubility in DMSO 60 mg/mL[3]
Specific Optical Rotation ([α]D) -55° to -62°[5]
pKa 11.9[1]
Stability Stable in both low and high pH environments and at high temperatures.[8] Stored in its unopened original packaging at room temperature (max. 25 °C) and protected from moisture, the product is stable for at least 24 months.[9]

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound sample (dry, fine powder)

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of solid is packed into the tube. Invert the tube and gently tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

Solubility Determination

Objective: To determine the solubility of this compound in a given solvent (e.g., water).

Materials:

  • This compound

  • Solvent (e.g., deionized water)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or incubator

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a volumetric flask.

  • Equilibration: Tightly seal the flask and place it in a temperature-controlled water bath or incubator set to a specific temperature (e.g., 25°C). Stir the solution vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (e.g., 0.45 µm) and filter the solution to remove any undissolved particles.

  • Quantification: Accurately weigh a known volume of the clear filtrate. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid residue.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

Specific Optical Rotation Measurement

Objective: To measure the angle through which this compound rotates the plane of polarized light.

Materials:

  • This compound

  • Solvent (e.g., deionized water)

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

Procedure:

  • Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the solvent in a volumetric flask to obtain a solution of known concentration.

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent). The reading for the blank should be zeroed.

  • Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are trapped in the light path.

  • Reading: Place the filled cell in the polarimeter and measure the observed angle of rotation (α).

  • Calculation: Calculate the specific optical rotation [α] using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of a this compound sample and quantify its concentration.

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Amine-based column (e.g., Asahipak NH2P-50)

  • This compound standard of known purity

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Sample preparation reagents (as needed for the specific matrix)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a series of standard solutions of this compound at different known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. If the sample is in a complex matrix, an appropriate extraction and clean-up procedure may be necessary.

  • Chromatographic Conditions:

    • Column: Asahipak NH2P-50 4E (or equivalent)

    • Mobile Phase: Isocratic elution with Acetonitrile/Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Calculate the purity by determining the area percentage of the 2'-FL peak relative to all other peaks. Quantify the concentration of 2'-FL in the sample by using the calibration curve.

Signaling Pathways and Biological Activities

This compound exerts its biological effects primarily through the modulation of gut microbiota and direct interaction with host immune and intestinal epithelial cells.

Modulation of Gut Microbiota and Mucin Production

2'-FL is not digested in the upper gastrointestinal tract and reaches the colon intact, where it serves as a selective prebiotic for beneficial bacteria, particularly Bifidobacterium species. The metabolism of 2'-FL by these bacteria leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Furthermore, 2'-FL has been shown to influence the gut mucosal barrier by promoting the expression of Mucin 2 (MUC2), a key component of the protective mucus layer.[1][3][5] This effect is, in part, mediated through the NOD-like receptor family pyrin domain containing 6 (NLRP6).[4]

G cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium 2FL This compound Bifidobacterium Bifidobacterium spp. 2FL->Bifidobacterium Fermentation GobletCell Goblet Cell 2FL->GobletCell Direct Interaction SCFAs Short-Chain Fatty Acids Bifidobacterium->SCFAs Production NLRP6 NLRP6 GobletCell->NLRP6 Activation MUC2 MUC2 Expression NLRP6->MUC2 Upregulation MucusLayer Enhanced Mucus Layer MUC2->MucusLayer

Caption: 2'-FL interaction with gut microbiota and epithelial cells.

Immunomodulation via TLR4 Signaling

This compound can directly modulate the host's immune response. One of the key mechanisms is its interaction with Toll-like receptor 4 (TLR4). By binding to the TLR4-MD2 complex, 2'-FL can inhibit the signaling cascade initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7] This inhibitory action helps to dampen inflammatory responses in the gut. The downstream signaling involves the adaptor protein MyD88 and the transcription factor NF-κB.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Binds and Activates 2FL This compound 2FL->TLR4 Binds and Inhibits MyD88 MyD88 TLR4->MyD88 Recruitment NFkB_Inhib IκB-NF-κB MyD88->NFkB_Inhib Signal Transduction NFkB_Active NF-κB (active) NFkB_Inhib->NFkB_Active Activation InflammatoryGenes Inflammatory Gene Expression NFkB_Active->InflammatoryGenes Translocation & Transcription

Caption: 2'-FL inhibits LPS-induced TLR4 signaling.

Experimental Workflows

In Vitro Screening of Immunomodulatory Effects

This workflow outlines a general procedure for assessing the immunomodulatory potential of this compound on immune cells in vitro.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ImmuneCells Isolate Immune Cells (e.g., PBMCs, Macrophages) CellCulture Culture Immune Cells ImmuneCells->CellCulture 2FL_Sol Prepare 2'-FL Solutions (various concentrations) Treatment Treat cells with 2'-FL +/- inflammatory stimulus (e.g., LPS) 2FL_Sol->Treatment CellCulture->Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Prepare Cell Lysate Incubation->CellLysate Cytokine Cytokine/Chemokine Profiling (e.g., ELISA, Luminex) Supernatant->Cytokine GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) CellLysate->GeneExpression Signaling Signaling Pathway Analysis (e.g., Western Blot for p-NF-κB) CellLysate->Signaling

References

The Biological Functions of 2'-Fucosyllactose in Infants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the milk of most mothers.[1] Emerging evidence has elucidated its critical role in infant health, extending beyond basic nutrition. This technical guide provides a comprehensive overview of the biological functions of 2'-FL in infants, with a focus on its impact on the gut microbiota, immune system development, and intestinal barrier function. Detailed experimental methodologies and quantitative data from key studies are presented to support the described mechanisms of action. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interactions modulated by this key bioactive component of human milk.

Modulation of the Infant Gut Microbiota

2'-FL acts as a selective prebiotic, shaping the infant gut microbiota by promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[2][3] This bifidogenic effect is a cornerstone of its health benefits.

Quantitative Effects on Gut Microbiota Composition

Clinical and in vitro studies have consistently demonstrated the potent bifidogenic effect of 2'-FL supplementation in infant formula.

Study TypeInterventionKey FindingsReference
Randomized Clinical TrialFormula with 2'-FL and GOS+FOS vs. GOS+FOS aloneInfants fed formula with 2'-FL had a significantly higher relative abundance of Bifidobacterium (59.5%) compared to the control group (24.4%), approaching the levels seen in breastfed infants (46.6%).[4]
In Vitro FermentationFecal cultures from infants incubated with 2'-FLA strong and immediate increase in the relative abundance of Bifidobacteriaceae was observed.[3]
In Vitro Human Colonic ModelInoculated with representative infant gut bacteriaSignificant increase in the abundance of Parabacteroides distasonis and Lactobacillus acidophilus.[5]
Experimental Protocol: 16S rRNA Gene Sequencing for Infant Fecal Microbiota Analysis

The following protocol provides a generalized workflow for the analysis of infant gut microbiota composition using 16S rRNA gene sequencing.

1.2.1. Fecal Sample Collection and DNA Extraction:

  • Collect infant fecal samples and immediately store them at -80°C.

  • Extract total bacterial DNA from the fecal samples using a commercially available kit with a bead-beating step to ensure efficient lysis of gram-positive bacteria like Bifidobacterium.[6]

1.2.2. PCR Amplification of the 16S rRNA Gene:

  • Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters.

  • Use a high-fidelity DNA polymerase to minimize PCR errors.

1.2.3. Library Preparation and Sequencing:

  • Purify the PCR products to remove primers and dNTPs.

  • Quantify the purified amplicons and pool them in equimolar concentrations.

  • Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).

1.2.4. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences and chimeras.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

  • Perform statistical analysis to compare the microbial composition between different feeding groups.

Experimental Workflow: In Vitro Fermentation Model

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Fecal_Sample Infant Fecal Sample Collection Inoculation Inoculation of Medium with Fecal Slurry Fecal_Sample->Inoculation Anaerobic_Medium Preparation of Anaerobic Basal Medium Anaerobic_Medium->Inoculation FL_Addition Addition of 2'-FL Inoculation->FL_Addition Incubation Incubation under Anaerobic Conditions (e.g., 37°C for 24-48h) Microbiota_Analysis Microbiota Composition Analysis (16S rRNA sequencing) Incubation->Microbiota_Analysis Metabolite_Analysis Metabolite Analysis (SCFA, organic acids via HPLC/GC) Incubation->Metabolite_Analysis FL_Addition->Incubation

Immunomodulatory Functions

2'-FL plays a pivotal role in the development and regulation of the infant's immune system, both directly by interacting with immune cells and indirectly by modulating the gut microbiota.

Reduction of Inflammatory Cytokines

Supplementation of infant formula with 2'-FL has been shown to reduce the levels of pro-inflammatory cytokines, bringing them closer to the levels observed in breastfed infants.[7][8]

Study TypeInterventionCytokineEffectReference
Randomized Controlled TrialFormula with 2'-FL (0.2 g/L or 1.0 g/L) + GOS vs. GOS onlyPlasma Inflammatory Cytokines29-83% lower concentrations in 2'-FL groups compared to control.[1][7]
Randomized Controlled TrialFormula with 2'-FL vs. Control FormulaPlasma TNF-αLower concentrations in the 2'-FL group, similar to breastfed infants.[1]
Ex vivo PBMC stimulation (RSV)Formula with 0.2 g/L 2'-FL vs. Control FormulaTNF-α and IL-6Significantly lower levels in the 2'-FL group.[9]
Signaling Pathway: Attenuation of TLR4-Mediated Inflammation

A key mechanism underlying the anti-inflammatory effects of 2'-FL is its ability to inhibit Toll-like receptor 4 (TLR4) signaling.[4][10] TLR4 is a critical receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.

TLR4_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4/MD2 Complex MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Activates FL 2'-FL FL->TLR4 Inhibits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Induces Transcription

Experimental Protocol: In Vitro Intestinal Epithelial Cell Model

This protocol describes a general method for studying the effects of 2'-FL on intestinal epithelial cells (IECs).

2.3.1. Cell Culture:

  • Culture a human IEC line (e.g., Caco-2, HT-29) in appropriate medium until confluence to form a monolayer.

  • For some experiments, differentiate the cells to mimic the mature intestinal epithelium.

2.3.2. Treatment:

  • Pre-incubate the IEC monolayer with 2'-FL at various concentrations for a specified period (e.g., 24-48 hours).

  • Subsequently, stimulate the cells with an inflammatory agent, such as LPS, to activate TLR4 signaling.

2.3.3. Analysis:

  • Cytokine Secretion: Measure the concentration of secreted cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant using ELISA or a multiplex immunoassay.

  • Gene Expression: Analyze the mRNA expression of genes involved in the inflammatory response (e.g., TLR4, NFKBIA, TNF) using RT-qPCR.

  • Protein Expression and Signaling: Assess the protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB, IκBα, p38 MAPK) by Western blotting or in-cell Western assays.[11]

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is crucial for preventing the translocation of harmful substances and pathogens from the gut lumen into the bloodstream. 2'-FL contributes to the maturation and integrity of the intestinal barrier.

Mechanisms of Action

2'-FL strengthens the intestinal barrier through multiple mechanisms:

  • Promoting the growth of beneficial bacteria: A healthy gut microbiota contributes to a well-functioning intestinal barrier.

  • Modulating the expression of tight junction proteins: These proteins are essential for maintaining the integrity of the epithelial barrier.

  • Stimulating mucin production: Mucus forms a protective layer over the intestinal epithelium.

Experimental Protocol: Measurement of Intestinal Permeability

The lactulose/mannitol (L/M) ratio test is a non-invasive method to assess intestinal permeability in infants.

3.2.1. Administration of Sugar Solution:

  • Administer a solution containing lactulose and mannitol to the infant orally or via a nasogastric tube.[12]

3.2.2. Urine Collection:

  • Collect urine over a defined period (e.g., 5-6 hours) following the administration of the sugar solution.

3.2.3. Sugar Analysis:

  • Measure the concentrations of lactulose and mannitol in the collected urine using gas chromatography or high-performance liquid chromatography (HPLC).[12]

3.2.4. Calculation of L/M Ratio:

  • Calculate the ratio of lactulose to mannitol in the urine. A higher L/M ratio indicates increased intestinal permeability, as the larger lactulose molecule is not readily absorbed by a healthy intestine, while the smaller mannitol is.

Signaling Pathway: AMPK/SIRT1/FOXO1 Pathway

Recent research suggests that 2'-FL may also influence cellular processes related to aging and stress resistance through the AMPK/SIRT1/FOXO1 pathway.[13][14] While primarily studied in the context of aging, this pathway is also involved in cellular homeostasis and could play a role in maintaining intestinal health in infants.

AMPK_Pathway FL 2'-FL AMPK AMPK FL->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates (Activates) Cellular_Response Cellular Responses (e.g., Autophagy, Antioxidant Defense, Reduced Inflammation) FOXO1->Cellular_Response Promotes Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->AMPK Activates

Conclusion

This compound is a key bioactive component of human milk with multifaceted benefits for infant health. Its ability to selectively promote the growth of beneficial gut bacteria, modulate the immune system to reduce inflammation, and enhance intestinal barrier function underscores its importance in early life nutrition. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a framework for further research into the precise mechanisms of 2'-FL action and its potential applications in infant formula and therapeutic interventions. Continued investigation in these areas will further solidify our understanding of the profound impact of this remarkable human milk oligosaccharide on infant development and long-term health.

References

The Immunomodulatory Role of 2'-Fucosyllactose in Immune System Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of breast milk that plays a pivotal role in the development and maturation of the infant immune system. This technical guide provides an in-depth analysis of the mechanisms through which 2'-FL exerts its immunomodulatory effects. It explores the direct interactions of 2'-FL with immune cells and intestinal epithelium, as well as its indirect influence via modulation of the gut microbiota. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction

The early-life establishment of a robust and balanced immune system is critical for lifelong health. Human milk is recognized as the gold standard for infant nutrition, in part due to its rich composition of bioactive molecules that actively shape the developing immune system. Among these, human milk oligosaccharides (HMOs) have garnered significant attention for their multifaceted roles. This compound (2'-FL) is the most prevalent HMO, found in the milk of approximately 80% of women (secretor-positive individuals).[1] Emerging evidence strongly suggests that 2'-FL is not merely a prebiotic but a key immunomodulatory agent. This guide delves into the core mechanisms of 2'-FL's action on the immune system.

Mechanisms of Action of this compound

2'-FL influences immune system development through two primary, often interconnected, pathways: direct interaction with host cells and indirect modulation via the gut microbiota.

Direct Immunomodulatory Effects

2'-FL can be absorbed systemically and directly interact with various components of the immune system, including intestinal epithelial cells (IECs) and immune cells such as dendritic cells (DCs), T cells, and B cells.

  • Intestinal Epithelial Cells (IECs): IECs are at the forefront of the host's interaction with the gut environment. 2'-FL has been shown to directly modulate IEC responses, contributing to the maintenance of gut barrier integrity and the regulation of inflammatory signaling.[2] One key mechanism involves the modulation of Toll-like receptor 4 (TLR4) signaling.[2][3] 2'-FL can inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade by interfering with the TLR4 signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[2][3][4]

  • Dendritic Cells (DCs): Dendritic cells are crucial antigen-presenting cells that link innate and adaptive immunity. While some studies suggest that 2'-FL does not directly modulate the differentiation or maturation of human monocyte-derived dendritic cells in vitro[5], other evidence indicates that dietary intervention with 2'-FL can influence DC populations and their antigen-presenting capacity in vivo.[6]

  • T Cells: 2'-FL plays a significant role in shaping T cell responses. It has been shown to influence the differentiation of T helper (Th) cells, promoting a balanced Th1/Th2 response.[1][7] Furthermore, 2'-FL can ameliorate inflammatory conditions by reducing the proportion of Th17 cells, a key player in several inflammatory diseases.[8] This effect is partly mediated through the inhibition of the STAT3 signaling pathway.[8]

  • B Cells: Dietary 2'-FL has been demonstrated to enhance both B-cell frequency and activation, leading to improved vaccine-specific antibody responses in mice.[6] This suggests a direct role for 2'-FL in promoting humoral immunity.

Indirect Immunomodulatory Effects via Gut Microbiota

2'-FL is a prebiotic that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.[9] This modulation of the gut microbiota composition has profound effects on the host's immune system.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of 2'-FL by gut bacteria leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These metabolites have well-documented immunomodulatory properties, including the enhancement of intestinal barrier function and the regulation of inflammatory responses.[7]

  • Competitive Exclusion of Pathogens: By promoting the growth of beneficial bacteria, 2'-FL helps to create a gut environment that is less favorable for the colonization of pathogenic microorganisms.[1]

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the quantitative effects of 2'-FL on key immunological parameters as reported in various preclinical and clinical studies.

Table 1: Effect of this compound on Cytokine Production

Experimental ModelTreatmentCytokineChangeReference
Cyclophosphamide-induced immunosuppressed mice0.5 g/kg BW 2'-FL (oral)IL-2 (splenocytes)~1.74-fold increase (tendency)[10]
IL-10 (splenocytes)~1.08-fold increase (tendency)[10]
IFN-γ (splenocytes)~1.32-fold increase (tendency)[10]
IL-2 mRNA (splenocytes)~3.32-fold increase[10]
IL-10 mRNA (splenocytes)~8.08-fold increase[10]
IL-12r mRNA (splenocytes)~2.27-fold increase[10]
Suckling rats0.2 g/100g BW 2'-FL (oral)IL-1β, IL-4, IL-6, IL-12, IFN-γ, TNF-α (intestinal tissue)Decreased by nearly half at day 16[11]
C. jejuni-infected mice2'-FL in drinking waterIL-1β, IL-6, TNF-α, MIP-2 (colon)Attenuated induction by 37-78%[12]
Infants fed formula with 2'-FL0.2 g/L or 1.0 g/L 2'-FLPlasma inflammatory cytokinesLower concentrations compared to control formula[10]
Imiquimod-induced psoriasis-like mouse model2'-FL administrationTh17-related cytokinesDecreased production[8][13]

Table 2: Effect of this compound on Immune Cell Populations

Experimental ModelTreatmentCell PopulationChangeReference
Suckling rats0.2 g/100g BW 2'-FL (oral)T cell subsets (mesenteric lymph nodes)Increased at day 16[7]
Influenza-vaccinated mice1% 2'-FL in dietSplenic B-cells (CD27+ activation marker)Increased expression[6][14]
Vaccine-specific CD4+ T-cells (spleen)Increased proliferation[6][14]
Vaccine-specific CD8+ T-cells (spleen)Increased proliferation[6][14]
Imiquimod-induced psoriasis-like mouse model2'-FL administrationTh17 cellsReduced proportion[8][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Caco-2/THP-1 Co-culture Model for Intestinal Inflammation

This model is used to study the direct effects of 2'-FL on intestinal epithelial and immune cells in a controlled inflammatory environment.[5][6][7][8][15]

  • Cell Lines:

    • Caco-2 cells (human colorectal adenocarcinoma) to model the intestinal epithelial barrier.

    • THP-1 cells (human monocytic leukemia) to model macrophages.

  • Protocol:

    • Seed Caco-2 cells on transwell inserts and culture for 14-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Monitor transepithelial electrical resistance (TEER) to assess barrier integrity.

    • Seed THP-1 cells in the basolateral compartment of the transwell plate.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • To induce an inflammatory state, prime the Caco-2 monolayer with IFN-γ and stimulate the differentiated THP-1 cells with LPS and IFN-γ.

    • Add 2'-FL to the apical compartment (Caco-2 side) at desired concentrations.

    • After incubation, collect supernatant from the basolateral compartment to measure cytokine levels using ELISA or multiplex assays.

    • Assess Caco-2 barrier function by measuring TEER and permeability to markers like FITC-dextran.

In Vivo Mouse Model of Cyclophosphamide-Induced Immunosuppression

This model is used to evaluate the immune-enhancing potential of 2'-FL in an immunocompromised host.[10][16]

  • Animals: ICR or BALB/c mice.

  • Protocol:

    • Acclimatize mice for at least one week.

    • Randomly divide mice into control, cyclophosphamide (CCP) only, and CCP + 2'-FL groups.

    • Administer 2'-FL (e.g., 0.5 mg/kg body weight) or vehicle (distilled water) orally to the respective groups for a specified period (e.g., 14 days).

    • Induce immunosuppression by intraperitoneal injection of CCP (e.g., 80 mg/kg body weight) for the last few days of the treatment period. The control group receives saline injections.

    • At the end of the experiment, collect spleens and peripheral blood.

    • Isolate splenocytes to measure cytokine production (e.g., IL-2, IL-10, IFN-γ) upon stimulation with a mitogen like Concanavalin A.

    • Analyze immune cell populations in the spleen and blood using flow cytometry.

In Vitro Dendritic Cell Maturation Assay

This assay assesses the direct effect of 2'-FL on the maturation of dendritic cells.[17][18][19][20]

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) or bone marrow cells.

  • Protocol:

    • Isolate CD14+ monocytes from PBMCs.

    • Culture monocytes for 6 days in the presence of GM-CSF and IL-4 to differentiate them into immature dendritic cells (moDCs).

    • Treat immature moDCs with different concentrations of 2'-FL for a specified period (e.g., 24-48 hours).

    • To induce maturation, stimulate the moDCs with LPS.

    • Analyze the expression of maturation markers (e.g., CD80, CD83, CD86, MHC-II) on the surface of the DCs using flow cytometry.

    • Measure the production of cytokines (e.g., IL-10, IL-12p70) in the culture supernatant by ELISA.

Signaling Pathways Modulated by this compound

2'-FL exerts its immunomodulatory effects by influencing several key signaling pathways.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that recognizes LPS from Gram-negative bacteria, triggering a pro-inflammatory response primarily through the activation of the transcription factor NF-κB. 2'-FL has been shown to inhibit this pathway.[2][3][4]

  • Mechanism: In silico modeling and experimental data suggest that 2'-FL can dock into the binding pocket of the TLR4-MD2 complex, thereby competing with LPS for binding and inhibiting downstream signaling.[2] This leads to reduced activation of NF-κB and consequently, decreased transcription of pro-inflammatory cytokine genes.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4-MD2 Complex LPS->TLR4_MD2 Binds & Activates TwoFL 2'-FL TwoFL->TLR4_MD2 Inhibits Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruits IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines IL-6, IL-23 Receptor Cytokine Receptor Cytokines->Receptor Binds & Activates TwoFL 2'-FL JAK JAK TwoFL->JAK Inhibits Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates RORgt RORγt Expression pSTAT3_nuc->RORgt Th17 Th17 Differentiation RORgt->Th17 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Integration & Interpretation CellCulture Immune Cell/IEC Culture (e.g., Co-culture, DCs) TwoFL_vitro 2'-FL Treatment CellCulture->TwoFL_vitro Stimulation Inflammatory Stimulus (e.g., LPS, Cytokines) TwoFL_vitro->Stimulation Analysis_vitro Analysis: - Cytokine Profile (ELISA) - Cell Phenotype (Flow Cytometry) - Gene Expression (qPCR) - Signaling Proteins (Western Blot) Stimulation->Analysis_vitro DataIntegration Integrate In Vitro & In Vivo Data Analysis_vitro->DataIntegration AnimalModel Animal Model (e.g., Immunosuppressed, Vaccinated) TwoFL_vivo 2'-FL Administration (Oral Gavage, Diet) AnimalModel->TwoFL_vivo Challenge Immune Challenge (e.g., Pathogen, Vaccine) TwoFL_vivo->Challenge Analysis_vivo Analysis: - Immune Cell Populations - Antibody Titers - Cytokine Levels - Gut Microbiota Composition Challenge->Analysis_vivo Analysis_vivo->DataIntegration Mechanism Elucidate Mechanisms of Action DataIntegration->Mechanism

References

The Impact of 2'-Fucosyllactose on Cognitive Function: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is emerging as a significant bioactive compound with the potential to positively influence cognitive function. Initially recognized for its prebiotic and immune-modulating effects in infants, a growing body of preclinical evidence suggests that 2'-FL plays a crucial role in the gut-brain axis, impacting learning, memory, and synaptic plasticity. This technical guide provides an in-depth review of the current scientific literature, focusing on the molecular mechanisms, key experimental findings, and methodological considerations for researchers, scientists, and drug development professionals investigating the neurocognitive effects of 2'-FL. This document summarizes quantitative data from pivotal studies, details experimental protocols, and visualizes the complex biological pathways and workflows involved in 2'-FL's mechanism of action.

Introduction

Human milk oligosaccharides are complex glycans that constitute the third-largest solid component of human milk, after lactose and lipids.[1] Among the more than 150 identified HMOs, this compound (2'-FL) is the most prevalent in the milk of most mothers.[2] While the role of HMOs in establishing a healthy gut microbiome and supporting the developing immune system is well-established, recent research has unveiled their potential to influence neurodevelopment and cognitive performance.[3][4]

Preclinical studies in rodent models have demonstrated that supplementation with 2'-FL can enhance performance in various cognitive tasks.[4][5] The proposed mechanisms are multifaceted, involving the modulation of the gut microbiota, enhancement of gut-brain communication via the vagus nerve, and the upregulation of key proteins involved in synaptic plasticity.[6][7] This whitepaper will delve into the technical details of these findings to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 2'-FL on cognitive function and related biomarkers.

Table 1: Effects of 2'-FL on Long-Term Potentiation (LTP) in Rodents

StudyAnimal Model2'-FL Dose/DurationLTP Measurement AreaKey Findings
Vázquez, E. et al. (2016)MiceDiet containing 2'-FL for 3 hours, 6 weeks, or 12 weeksHippocampal CA3-CA1Enhanced LTP compared to control. LTP in the 12-week 2'-FL group lasted for over 3 days, while it lasted less than 24 hours in the control group.[6][8]
Vázquez, E. et al. (2016)Rats2'-FL supplemented dietHippocampal CA3-CA1Significantly larger and longer-lasting LTP response compared to control and L-fucose groups. This effect was abolished by bilateral vagotomy.[9]
Oliveros, E. et al. (2016)RatsOral supplementation during lactationHippocampusMore intense and longer-lasting LTP in both young (4-6 weeks) and adult (1 year) rats compared to controls.[10]

Table 2: Effects of 2'-FL on Cognitive Performance in Rodent Behavioral Tests

StudyAnimal Model2'-FL Dose/DurationBehavioral Test(s)Key Findings
Vázquez, E. et al. (2015)Mice & RatsChronic oral administrationIntelliCage (mice), Skinner box (rats)2'-FL-treated animals performed significantly better in spatial learning, working memory, and operant conditioning tasks compared to controls.
Vázquez, E. et al. (2016)Rats2'-FL supplemented dietFixed Ratio 1 (FR1) lever-pressing task2'-FL fed rats with an intact vagus nerve learned the task faster and pressed the lever more times than control groups and 2'-FL fed rats with vagotomy.[8]
Oliveros, E. et al. (2016)RatsOral supplementation during lactationNovel Object Recognition (NOR), Y-maze, Morris Water MazeAt 1 year of age, 2'-FL supplemented rats performed significantly better in NOR and Y-maze tasks. A trend towards better performance was observed in the Morris Water Maze just after weaning.[2][10]
Munni et al. (2025)5xFAD Mice300-1,200 mg/kg, oral, for 11 weeksMorris Water Maze, Y-mazeImproved cognitive performance by shortening escape latency in the water maze and restoring alternation behavior in the Y-maze.[11][12]
Anonymous (2025)Growing MiceLong-term (4 weeks) supplementationY-maze, Novel Object Recognition, Water MazeEnhanced cognitive memory function. This effect was abolished by antibiotic intervention.[8]

Table 3: Effects of 2'-FL on Neurochemical and Molecular Markers

StudyAnimal Model2'-FL Dose/DurationMarker(s) MeasuredKey Findings
Vázquez, E. et al. (2015)RatsChronic administrationPSD-95, p-CaMKII, BDNFIncreased expression in cortical and subcortical structures.[7]
Vázquez, E. et al. (2016)RatsSupplementation for 5 weeksPSD-95, CaMKII, BDNFHigher levels in the hippocampus. Higher PSD-95 in the frontal cortex and higher BDNF in the striatum. Immunostaining showed PSD-95 expression in neurites of 2'-FL fed rats, which was absent in controls.[6][8]
Munni et al. (2025)5xFAD Mice300-1,200 mg/kg, oral, for 11 weeksAβ plaques, p-tau, TNF-α, IL-6, BDNF, PSD-95, SV2Significantly reduced Aβ plaque load and lowered plasma TNF-α and IL-6. Restored expression of BDNF and PSD-95, and increased SV2 expression.[11][12][13]
Anonymous (2025)Growing MiceLong-term (4 weeks) supplementation5-HT, 5-HTP, Gut Microbiota (Bacteroides, Lactobacillus), Short-Chain Fatty AcidsSignificantly elevated levels of 5-HT and 5-HTP in the hippocampus. Increased relative abundance of Bacteroides and Lactobacillus. Increased production of short-chain fatty acids (SCFAs).[8]

Signaling Pathways and Mechanisms of Action

The cognitive benefits of 2'-FL appear to be mediated by a complex interplay between the gut and the brain. The primary proposed mechanisms include the modulation of the gut-brain axis via the vagus nerve and the alteration of gut microbiota, which in turn influences neuroactive compounds and brain plasticity markers.

The Gut-Brain Axis: Vagus Nerve Stimulation

A pivotal mechanism for 2'-FL's effect on cognition is its ability to indirectly stimulate the vagus nerve, a critical communication pathway between the gut and the brain.[7] Preclinical studies have shown that the cognitive-enhancing effects of 2'-FL are abolished upon vagotomy, indicating a necessary role for this neural pathway.[9]

Gut_Brain_Axis cluster_gut Intestinal Lumen cluster_brain Brain 2FL This compound Enteric_Neurons Enteric Nervous System (ENS) 2FL->Enteric_Neurons Stimulates Cognitive_Function Enhanced Cognitive Function (Learning & Memory) LTP Increased Long-Term Potentiation (LTP) Vagus_Nerve Vagus Nerve (Afferent Signals) Enteric_Neurons->Vagus_Nerve Activates Brainstem Brainstem (e.g., NTS) Vagus_Nerve->Brainstem Brainstem->Cognitive_Function Brainstem->LTP

Figure 1. Proposed gut-brain axis signaling pathway for 2'-FL.

Modulation of Gut Microbiota and the Serotonin Pathway

2'-FL acts as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[8][14] This modulation of the gut microbiome can lead to the production of neuroactive metabolites, including short-chain fatty acids (SCFAs) and precursors to neurotransmitters.[8] A recent study has elucidated a potential mechanism involving the serotonin (5-HT) pathway.[8][9] 2'-FL appears to influence the gut microbiota to increase the production of 5-hydroxytryptophan (5-HTP), a precursor to serotonin that can cross the blood-brain barrier.[8][15]

Serotonin_Pathway cluster_gut Gut cluster_brain Brain 2FL_Gut This compound Microbiota Modulates Gut Microbiota (e.g., Lactobacillus) 2FL_Gut->Microbiota TPH_up Upregulates Tryptophan Hydroxylase (TPH) Microbiota->TPH_up HTPDC_down Inhibits 5-HTP Decarboxylase (5-HTPDC) Microbiota->HTPDC_down 5HTP_Gut Increased 5-HTP Bloodstream Bloodstream 5HTP_Gut->Bloodstream Tryptophan Tryptophan Tryptophan->5HTP_Gut TPH 5HTP_Brain 5-HTP 5HT_Brain Increased Serotonin (5-HT) 5HTP_Brain->5HT_Brain 5-HTPDC Cognition Enhanced Cognitive Function 5HT_Brain->Cognition Bloodstream->5HTP_Brain Crosses BBB

Figure 2. 2'-FL's modulation of the serotonin synthesis pathway.

Upregulation of Synaptic Plasticity-Related Proteins

At the molecular level within the brain, 2'-FL supplementation has been shown to increase the expression of several key proteins involved in synaptic plasticity and memory formation.[1][6] These include Postsynaptic Density Protein 95 (PSD-95), Brain-Derived Neurotrophic Factor (BDNF), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][6]

Synaptic_Plasticity 2FL_effect This compound (via Gut-Brain Axis) BDNF Increased BDNF Expression 2FL_effect->BDNF CaMKII Increased p-CaMKII Expression 2FL_effect->CaMKII PSD95 Increased PSD-95 Expression 2FL_effect->PSD95 Synaptic_Strength Enhanced Synaptic Strength & Plasticity BDNF->Synaptic_Strength CaMKII->Synaptic_Strength PSD95->Synaptic_Strength LTP_Molecular Facilitation of LTP Synaptic_Strength->LTP_Molecular Cognition_Molecular Improved Learning & Memory LTP_Molecular->Cognition_Molecular

Figure 3. Upregulation of synaptic plasticity proteins by 2'-FL.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited preclinical studies to assess the impact of 2'-FL on cognitive function.

Animal Models and 2'-FL Administration
  • Species: Male C57BL/6J mice, FVB/N mice, 5xFAD transgenic mice (Alzheimer's model), and Wistar rats are commonly used.[1][6][12]

  • Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

  • 2'-FL Administration:

    • Dietary Supplementation: 2'-FL is incorporated into the standard rodent chow at specified concentrations.

    • Oral Gavage: A solution of 2'-FL in water or saline is administered directly into the stomach using a gavage needle. Doses in Alzheimer's model mice have ranged from 300 to 1,200 mg/kg of body weight.[12]

    • Supplementation in Drinking Water: 2'-FL is dissolved in the drinking water at various percentages (w/v).[16]

    • Duration: Administration periods vary from acute (a few hours) to chronic (several weeks or months).[6]

Behavioral Testing for Cognitive Function

A battery of behavioral tests is used to assess different aspects of learning and memory.

  • Morris Water Maze (MWM):

    • Purpose: To assess spatial learning and memory.

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Distal cues are placed around the room for navigation.

    • Procedure: Mice are trained over several days to find the hidden platform from different starting locations. Latency to find the platform is recorded. A probe trial is conducted on the final day where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[17][18]

  • Y-Maze:

    • Purpose: To evaluate spatial working memory.

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: Mice are allowed to freely explore the maze for a set period. The sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each of the last three entries) is a measure of spatial working memory.[19]

  • Novel Object Recognition (NOR):

    • Purpose: To assess recognition memory.

    • Procedure: In a familiarization phase, mice are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact recognition memory.[20]

  • Operant Conditioning (Skinner Box):

    • Purpose: To evaluate associative learning and memory.

    • Apparatus: A chamber equipped with a lever and a food dispenser.

    • Procedure: Animals learn to press a lever to receive a food reward (e.g., Fixed Ratio 1 schedule where one press equals one reward). The rate of learning and the number of lever presses are measured.[1]

In Vivo Electrophysiology: Long-Term Potentiation (LTP)
  • Purpose: To measure synaptic plasticity, a cellular correlate of learning and memory.

  • Procedure:

    • Electrode Implantation: Under anesthesia, stimulating and recording electrodes are surgically implanted into the hippocampus (e.g., stimulating the Schaffer collaterals and recording from the CA1 region).[6]

    • Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to baseline electrical stimulation.

    • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., tetanus or theta-burst stimulation) is delivered to induce LTP.[21][22]

    • Post-HFS Recording: fEPSPs are recorded for an extended period (hours to days) to measure the potentiation of the synaptic response. The magnitude and duration of the fEPSP increase are quantified.[6]

Molecular and Neurochemical Analyses
  • Western Blotting: To quantify the expression levels of proteins such as PSD-95, BDNF, and CaMKII in brain tissue homogenates (e.g., from the hippocampus and cortex).

  • Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of specific proteins within brain sections.

  • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentrations of cytokines (e.g., TNF-α, IL-6) in plasma or brain tissue.[11]

  • High-Performance Liquid Chromatography (HPLC): To quantify neurotransmitters and their metabolites (e.g., serotonin and 5-HTP) in brain tissue and other biological samples.

  • 16S rRNA Gene Sequencing: To analyze the composition of the gut microbiota from fecal samples.[8]

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of 2'-FL on cognitive function in a rodent model.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Cognitive & Physiological Assessment cluster_analysis Post-Mortem Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomization into Groups (Control vs. 2'-FL) Acclimatization->Grouping Administration 2'-FL Administration (e.g., Dietary Supplementation) Grouping->Administration Duration Chronic Administration (e.g., 12 weeks) Administration->Duration Behavioral Behavioral Testing (MWM, Y-Maze, NOR) Duration->Behavioral Electrophysiology In Vivo LTP Recording Duration->Electrophysiology Tissue_Collection Brain & Gut Tissue Collection Behavioral->Tissue_Collection Electrophysiology->Tissue_Collection Molecular Molecular Analysis (Western Blot, IHC) Tissue_Collection->Molecular Microbiota Gut Microbiota Analysis (16S rRNA Sequencing) Tissue_Collection->Microbiota Data_Analysis Statistical Analysis & Interpretation Molecular->Data_Analysis Microbiota->Data_Analysis

Figure 4. A generalized experimental workflow for 2'-FL cognitive studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a cognitive-enhancing agent in preclinical models. The mechanisms of action, centered on the gut-brain axis, offer exciting avenues for further research and potential therapeutic development.

Future research should focus on:

  • Translational Studies: While rodent studies are promising, well-controlled clinical trials in human populations (infants, adults, and the elderly) are necessary to confirm these cognitive benefits.[4][5]

  • Microbiota and Metabolites: Further investigation is needed to identify the specific bacterial species and microbial metabolites responsible for mediating the effects of 2'-FL on the brain.

  • Synergistic Effects: Exploring the potential synergistic effects of 2'-FL with other HMOs and bioactive compounds on cognitive function.

  • Therapeutic Applications: Investigating the therapeutic potential of 2'-FL in neurodevelopmental disorders and age-related cognitive decline.

References

The Prebiotic Power of 2'-Fucosyllactose: A Deep Dive into its Bifidogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), plays a pivotal role in shaping the infant gut microbiome. Its selective utilization by beneficial bacteria, particularly species of the genus Bifidobacterium, underscores its potent prebiotic activity. This technical guide provides a comprehensive overview of the mechanisms underlying the bifidogenic effects of 2'-FL, detailing the metabolic pathways, summarizing key quantitative data, and outlining experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel prebiotics, synbiotics, and infant nutrition products.

Quantitative Effects of this compound on Bifidobacterium

The addition of 2'-FL to growth media has been shown to significantly promote the proliferation of various Bifidobacterium species. This selective fermentation leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), which contribute to a healthy gut environment.

Growth Promotion of Bifidobacterium Species

Numerous studies have demonstrated the robust growth-promoting effect of 2'-FL on specific Bifidobacterium strains. Notably, species such as Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum are avid consumers of 2'-FL.[1][2] The growth of these bacteria is often significantly higher in the presence of 2'-FL compared to other prebiotics like galactooligosaccharides (GOS) or lactose alone.[3] For instance, studies have shown that 2'-FL dramatically accelerates the growth and proliferation of Bifidobacterium bifidum strains YH17 and BBI01.[4] The ability to utilize 2'-FL provides a competitive advantage to these species, allowing them to dominate the infant gut microbiota.[5]

Bifidobacterium SpeciesSubstrateObservationReference
B. longum subsp. infantis Bi-262'-FL vs. LactoseUpregulation of ABC-type sugar transport clusters and more diverse metabolite profile with 2'-FL.[6][7]
B. bifidum YH17 & BBI012'-FLDramatically accelerated growth and proliferation.[4]
B. longum subsp. infantis, B. bifidum2'-FLIdentified as major consumers of 2'-FL.[1][2]
B. longum subsp. infantis2'-FL, 3-FL, 6'-SLGood growth on all tested HMOs in a structure-dependent manner.[8]
B. breve, B. longum subsp. longum, B. adolescentis2'-FLUnable to utilize 2'-FL for growth in some studies.[8]
B. bifidum IPLA200482'-FLEfficiently degrades 2'-FL.[1]
Metabolite Production from 2'-FL Fermentation

The fermentation of 2'-FL by Bifidobacterium leads to the production of various metabolites, with acetate, lactate, and formate being the most prominent.[6][7] Acetate is a key SCFA that can be utilized by other gut bacteria to produce butyrate, a primary energy source for colonocytes. The production of these acidic end-products contributes to a lower colonic pH, which in turn inhibits the growth of potential pathogens.[1] Some studies have also reported the production of 1,2-propanediol from the fucose moiety of 2'-FL.[6][9]

MetaboliteProducing Organism(s)Key FindingsReference
Acetate, Lactate, FormateB. longum subsp. infantis Bi-26Major end-products of 2'-FL fermentation.[6][7]
Acetate, PropionateInfant gut microbiotaIncreased production in the presence of 2'-FL.[10]
1,2-propanediolB. longum isolatesMajor metabolite from L-fucose fermentation.[9]
Acetic Acid, Lactic AcidB. bifidum IPLA20048Increased levels after 24h of incubation with 2'-FL.[1]

Metabolic Pathways for this compound Utilization

Bifidobacterium species have evolved sophisticated enzymatic machinery to degrade and metabolize 2'-FL. Two distinct pathways have been characterized: an intracellular and an extracellular degradation strategy.

Intracellular Metabolism in B. longum subsp. infantis

B. longum subsp. infantis utilizes an intracellular pathway to metabolize 2'-FL.[11] This process begins with the transport of the intact 2'-FL molecule across the cell membrane via specific ATP-binding cassette (ABC) transporters.[6][7] Once inside the cell, a dedicated α-fucosidase (GH95 family) cleaves the fucose residue.[12] The resulting lactose is then hydrolyzed by a β-galactosidase into glucose and galactose, which enter the central glycolytic pathway, specifically the "bifid shunt." The released fucose is further metabolized to produce 1,2-propanediol.[9]

G cluster_outside Extracellular Space cluster_cell Intracellular Space (B. longum subsp. infantis) 2FL_ext This compound ABC ABC Transporter 2FL_ext->ABC 2FL_int This compound ABC->2FL_int Transport Fucosidase α-Fucosidase (GH95) 2FL_int->Fucosidase Lactose Lactose Fucosidase->Lactose Fucose Fucose Fucosidase->Fucose Galactosidase β-Galactosidase Lactose->Galactosidase Fucose_Metabolism Fucose Metabolism Fucose->Fucose_Metabolism Glucose Glucose Galactosidase->Glucose Galactose Galactose Galactosidase->Galactose Glycolysis Bifid Shunt Glucose->Glycolysis Galactose->Glycolysis Metabolites Acetate, Lactate, Formate Glycolysis->Metabolites 1,2-PD 1,2-Propanediol Fucose_Metabolism->1,2-PD

Caption: Intracellular metabolism of 2'-FL by B. longum subsp. infantis.
Extracellular Metabolism in B. bifidum

In contrast, B. bifidum employs an extracellular degradation strategy.[1] This species secretes an extracellular 1,2-α-L-fucosidase that hydrolyzes 2'-FL in the external environment, releasing fucose and lactose.[1] These monosaccharides and disaccharides are then transported into the cell for subsequent metabolism. This extracellular degradation allows for potential cross-feeding interactions, where other bacteria that cannot directly utilize 2'-FL can benefit from the released fucose and lactose.[1][2]

G cluster_outside Extracellular Space cluster_cell Intracellular Space (B. bifidum) 2FL_ext This compound Ext_Fucosidase Secreted α-Fucosidase 2FL_ext->Ext_Fucosidase Lactose_ext Lactose Ext_Fucosidase->Lactose_ext Fucose_ext Fucose Ext_Fucosidase->Fucose_ext Lactose_trans Lactose Transporter Lactose_ext->Lactose_trans Fucose_trans Fucose Transporter Fucose_ext->Fucose_trans Lactose_int Lactose Lactose_trans->Lactose_int Transport Fucose_int Fucose Fucose_trans->Fucose_int Transport Galactosidase β-Galactosidase Lactose_int->Galactosidase Glucose Glucose Galactosidase->Glucose Galactose Galactose Galactosidase->Galactose Glycolysis Bifid Shunt Glucose->Glycolysis Galactose->Glycolysis Metabolites Acetate, Lactate Glycolysis->Metabolites

Caption: Extracellular metabolism of 2'-FL by B. bifidum.

Experimental Protocols

To investigate the prebiotic effects of 2'-FL on Bifidobacterium, standardized in vitro fermentation models are commonly employed. The following provides a detailed methodology for a typical batch culture fermentation experiment.

In Vitro Batch Culture Fermentation of Bifidobacterium with this compound

Objective: To assess the growth and metabolic activity of a specific Bifidobacterium strain when cultured with 2'-FL as the primary carbon source.

Materials:

  • Bifidobacterium strain of interest (e.g., B. longum subsp. infantis ATCC 15697)

  • Modified MRS (de Man, Rogosa, and Sharpe) broth, carbohydrate-free

  • Sterile, anaerobic stock solutions of this compound (e.g., 20% w/v) and a control carbohydrate (e.g., glucose or lactose)

  • Anaerobic chamber or system (e.g., with a gas mix of 85% N₂, 10% CO₂, 5% H₂)

  • Spectrophotometer for measuring optical density (OD₆₀₀)

  • HPLC system for metabolite analysis (e.g., with a refractive index detector)

  • Sterile culture tubes or a microplate reader compatible with anaerobic conditions

Procedure:

  • Strain Activation: Revive the Bifidobacterium strain from frozen stocks by inoculating into carbohydrate-replete MRS broth and incubating anaerobically at 37°C for 24-48 hours, or until robust growth is observed.

  • Preparation of Inoculum: Subculture the activated strain into fresh MRS broth and grow to the mid-logarithmic phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash twice with a sterile anaerobic buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer to a standardized cell density (e.g., OD₆₀₀ of 1.0).

  • Experimental Setup:

    • In an anaerobic chamber, dispense the carbohydrate-free MRS broth into sterile culture tubes or microplate wells.

    • Supplement the media with either 2'-FL or the control carbohydrate to a final concentration of, for example, 1% (w/v). Include a negative control with no added carbohydrate.

    • Inoculate each tube or well with the prepared Bifidobacterium inoculum to a final starting OD₆₀₀ of approximately 0.05.

  • Incubation: Incubate the cultures anaerobically at 37°C.

  • Data Collection:

    • Growth Monitoring: At regular time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours), measure the optical density at 600 nm (OD₆₀₀) to monitor bacterial growth.

    • Metabolite Analysis: At the same time points, collect aliquots of the culture supernatant by centrifugation. Store the supernatants at -20°C until analysis. Analyze the concentrations of 2'-FL, fucose, lactose, and major fermentation end-products (e.g., acetate, lactate, formate) using a validated HPLC method.

  • Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each condition. Calculate the consumption of 2'-FL and the production of metabolites over time. Perform statistical analysis to determine significant differences between the 2'-FL and control groups.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Activate Activate Bifidobacterium Strain Inoculum Prepare Inoculum (Wash & Resuspend) Activate->Inoculum Inoculate Inoculate Media Inoculum->Inoculate Media Prepare Anaerobic Media (Carbohydrate-free MRS) Supplements Add Carbon Source (2'-FL or Control) Media->Supplements Supplements->Inoculate Incubate Anaerobic Incubation (37°C) Inoculate->Incubate OD Measure OD600 (Growth Curve) Incubate->OD Supernatant Collect Supernatant Incubate->Supernatant HPLC HPLC Analysis (Metabolites) Supernatant->HPLC

Caption: Experimental workflow for in vitro fermentation of 2'-FL.

Conclusion

This compound is a highly effective prebiotic that selectively promotes the growth and metabolic activity of beneficial Bifidobacterium species. The ability of certain bifidobacteria to efficiently utilize 2'-FL through specialized metabolic pathways gives them a competitive edge in the gut ecosystem. Understanding these intricate interactions at a molecular level is crucial for the rational design of next-generation synbiotics and functional foods aimed at modulating the gut microbiota for improved health outcomes. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in this promising field.

References

An In-depth Technical Guide on the Interaction of 2'-Fucosyllactose with Intestinal Epithelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of human milk that plays a crucial role in infant development, particularly in shaping the gut microbiome and modulating intestinal and immune function. Emerging evidence highlights the direct interaction of 2'-FL with intestinal epithelial cells (IECs), influencing barrier integrity, cellular signaling, and immune responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of 2'-FL with IECs, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

The intestinal epithelium forms a critical barrier, separating the luminal contents from the underlying host tissues. Its integrity is paramount for maintaining gut homeostasis and preventing the translocation of harmful substances. Human milk oligosaccharides, and 2'-FL in particular, have been shown to reinforce this barrier and modulate epithelial cell function through various mechanisms. These include strengthening tight junctions, promoting mucus production, and influencing key intracellular signaling pathways that govern inflammation and cell fate. Understanding these interactions at a molecular level is crucial for the development of novel therapeutics and functional foods aimed at improving gut health.

Data Presentation: Quantitative Effects of this compound on Intestinal Epithelial Cells

The following tables summarize the quantitative data from key studies investigating the effects of 2'-FL on IECs.

Table 1: Effect of 2'-FL on Intestinal Barrier Function in Caco-2 Cells

ParameterTreatmentConcentrationResultReference
Transepithelial Electrical Resistance (TEER)2'-FL200 µg/mLSignificant recovery of TEER values after damage induced by Lactobacillus rhamnosus KLDS 8001.[1]
Transepithelial Electrical Resistance (TEER)2'-FL400 µg/mLFurther significant recovery of TEER values compared to 200 µg/mL.[1]
FITC-Dextran (FD-4) Infiltration2'-FL200 µg/mLSignificant reduction in FD-4 infiltration after damage.[1]
FITC-Dextran (FD-4) Infiltration2'-FL400 µg/mLFurther significant reduction in FD-4 infiltration compared to 200 µg/mL.[1]

Table 2: Effect of 2'-FL on Mucin and Related Gene Expression in Goblet Cells (LS174T and HT29-MTX)

Gene/ProteinCell LineTreatmentConcentrationFold Change/EffectReference
MUC2 (mRNA)LS174T2'-FL + TNF-αNot SpecifiedSignificant upregulation compared to TNF-α alone.[2]
TFF3 (mRNA)LS174T2'-FL + TNF-αNot SpecifiedSignificant upregulation compared to TNF-α alone.[2]
CHST5 (mRNA)LS174T2'-FL + TNF-αNot SpecifiedSignificant upregulation compared to TNF-α alone.[2]
MUC2 (protein)LS174T2'-FL + TNF-αNot SpecifiedEnhanced expression confirmed by immunofluorescence.[2]
GAL3ST2 (mRNA)Human Goblet CellsPure 2'-FLNot SpecifiedSignificantly induced.[3][4]
CHST5 (mRNA)Human Goblet CellsPure 2'-FLNot SpecifiedSignificantly induced.[3][4]

Table 3: Effect of 2'-FL on Inflammatory Signaling in Intestinal Cells

Pathway/MoleculeCell Line/ModelTreatmentEffectReference
TLR4 (protein)LS174T2'-FL + TNF-αSignificant decrease compared to TNF-α alone.[2]
MyD88 (protein)LS174T2'-FL + TNF-αSignificant decrease compared to TNF-α alone.[2]
NF-κB (protein)LS174T2'-FL + TNF-αSignificant decrease compared to TNF-α alone.[2]
STAT3 phosphorylationMouse model of colitis2'-FLDownregulated.[5]
NLRP6 (mRNA)Mouse model of colitis2'-FLUpregulated.[6]

Core Signaling Pathways Modulated by this compound

2'-FL exerts its effects on IECs by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

Inhibition of TLR4 Signaling

2'-FL can attenuate inflammatory responses in IECs by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway, which is a key pathway activated by lipopolysaccharide (LPS) from Gram-negative bacteria.

TLR4_Inhibition_by_2FL 2FL This compound TLR4_MD2 TLR4/MD2 Complex 2FL->TLR4_MD2 Inhibits binding LPS LPS LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & leads to degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Induces

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Modulation of STAT3 Signaling

2'-FL has been shown to downregulate the phosphorylation of STAT3, a key transcription factor involved in inflammation and cell proliferation, thereby ameliorating colitis.

STAT3_Modulation_by_2FL 2FL This compound pSTAT3 p-STAT3 2FL->pSTAT3 Inhibits phosphorylation & palmitoylation Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates nucleus Nucleus pSTAT3->nucleus Dimerization & Translocation target_genes Target Gene Expression (e.g., pro-inflammatory) nucleus->target_genes Induces

Caption: Modulation of the STAT3 signaling pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the interaction of 2'-FL with IECs.

Caco-2 Cell Culture and Transepithelial Electrical Resistance (TEER) Assay

Objective: To assess the effect of 2'-FL on the integrity of the intestinal epithelial barrier in vitro.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids

  • Transwell® inserts (0.4 µm pore size)

  • EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes

  • This compound (2'-FL)

  • FITC-dextran (4 kDa)

Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO₂ humidified incubator.

  • Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 1 x 10⁵ cells/cm².

  • Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

  • TEER Measurement:

    • Equilibrate the Transwell® plate at room temperature for 30 minutes.

    • Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile PBS.

    • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

    • Record the resistance (Ω). To calculate the TEER (Ω·cm²), subtract the resistance of a blank insert and multiply by the surface area of the insert.

  • 2'-FL Treatment: Once a stable TEER reading is achieved (typically >300 Ω·cm²), treat the cells with the desired concentration of 2'-FL in the apical chamber.

  • Barrier Disruption (Optional): To model a compromised barrier, co-treat with an inflammatory stimulus such as TNF-α or LPS.

  • Monitoring Barrier Integrity: Measure TEER at regular intervals (e.g., 24, 48, 72 hours) post-treatment.

  • Paracellular Permeability Assay:

    • After the final TEER measurement, replace the apical medium with a solution containing FITC-dextran (1 mg/mL).

    • Incubate for 2-4 hours.

    • Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader (excitation: 490 nm, emission: 520 nm).

    • Calculate the apparent permeability coefficient (Papp).

Western Blot Analysis of Tight Junction Proteins

Objective: To quantify the expression of tight junction proteins (e.g., claudin-1, occludin, ZO-1) in IECs following treatment with 2'-FL.

Materials:

  • IECs (e.g., Caco-2, T84)

  • This compound (2'-FL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-claudin-1, anti-occludin, anti-ZO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Culture IECs to confluence and treat with 2'-FL for the desired time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ) and normalize to the loading control (e.g., β-actin).

Immunofluorescence Staining of MUC2 in Goblet Cells

Objective: To visualize and quantify the expression of MUC2 in goblet-like cells (e.g., HT29-MTX) treated with 2'-FL.

Materials:

  • HT29-MTX cells

  • This compound (2'-FL)

  • Chamber slides or coverslips

  • 4% paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody (anti-MUC2)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Protocol:

  • Cell Culture and Treatment: Seed HT29-MTX cells on chamber slides or coverslips and treat with 2'-FL.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate with the anti-MUC2 primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides with mounting medium, and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of MUC2 staining using image analysis software.

Experimental Workflow for IEC and Immune Cell Co-culture

Objective: To investigate the immunomodulatory effects of 2'-FL on the crosstalk between IECs and immune cells.

CoCulture_Workflow cluster_IEC_culture IEC Culture cluster_immune_cell_iso Immune Cell Isolation cluster_coculture Co-culture cluster_analysis Analysis seed_IECs Seed IECs (e.g., Caco-2) on Transwell insert differentiate_IECs Differentiate for 21 days seed_IECs->differentiate_IECs add_PBMCs Add PBMCs to basolateral chamber differentiate_IECs->add_PBMCs isolate_PBMCs Isolate PBMCs from whole blood isolate_PBMCs->add_PBMCs add_2FL Add 2'-FL to apical chamber incubate Incubate for 24-48h add_2FL->incubate collect_supernatant Collect basolateral supernatant incubate->collect_supernatant analyze_cytokines Analyze cytokines/galectins (ELISA, Luminex) collect_supernatant->analyze_cytokines

Caption: Experimental workflow for co-culture of IECs and immune cells.

Conclusion

This compound demonstrates significant and multifaceted interactions with intestinal epithelial cells. It enhances intestinal barrier function by upregulating tight junction proteins and promoting mucin production. Furthermore, 2'-FL exhibits potent immunomodulatory effects by attenuating inflammatory signaling pathways such as TLR4 and STAT3. These direct effects on the intestinal epithelium, independent of its prebiotic activity, underscore the importance of 2'-FL in maintaining gut homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of 2'-FL and harness its therapeutic potential for a range of gastrointestinal disorders. The continued investigation into the intricate signaling networks modulated by 2'-FL will undoubtedly pave the way for innovative strategies to promote intestinal health.

References

An In-depth Technical Guide to the Human Biosynthesis of 2'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (2'-FL) is a neutral trisaccharide and the most abundant Human Milk Oligosaccharide (HMO) found in the breast milk of most women.[1] It plays a crucial role in infant health, acting as a prebiotic to shape the gut microbiota, an anti-adhesive antimicrobial that prevents pathogen binding, and a modulator of the host immune system.[2] The synthesis of 2'-FL is a genetically determined process, primarily controlled by the activity of a single enzyme, Fucosyltransferase 2 (FUT2).[3] Understanding the biosynthesis of 2'-FL is critical for its production as a bioactive ingredient in infant formula and for exploring its therapeutic potential in various diseases, including those related to gut health and immune function.

This guide provides a detailed overview of the 2'-FL biosynthesis pathway in humans, quantitative data, relevant experimental protocols, and visualizations of the core processes.

The Core Biosynthesis Pathway

The synthesis of 2'-FL in humans is a one-step enzymatic reaction occurring primarily in mammary epithelial cells. The pathway involves the transfer of an L-fucose sugar unit from a donor substrate to an acceptor substrate.

  • Enzyme: Galactoside 2-alpha-L-fucosyltransferase 2 (FUT2).[4] This enzyme is encoded by the FUT2 gene, also known as the Secretor (Se) gene.[3]

  • Donor Substrate: Guanosine diphosphate-L-fucose (GDP-L-fucose).

  • Acceptor Substrate: Lactose (a disaccharide composed of galactose and glucose).

The FUT2 enzyme catalyzes the formation of an α-1,2 glycosidic linkage between L-fucose and the galactose moiety of lactose, resulting in the formation of this compound.[5][6]

2FL_Biosynthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Lactose Lactose (Galactose-β-1→4-Glucose) FUT2 FUT2 (α-1,2-fucosyltransferase) Lactose->FUT2 GDP_Fucose GDP-L-fucose GDP_Fucose->FUT2 TwoFL This compound (Fuc-α-1→2-Gal-β-1→4-Glc) FUT2->TwoFL Catalyzes transfer GDP GDP FUT2->GDP

Caption: The enzymatic synthesis of this compound (2'-FL) by FUT2.

Genetic Control: The FUT2 Gene and Secretor Status

The ability to synthesize and secrete 2'-FL is determined by the FUT2 gene located on chromosome 19.[7]

  • Secretors: Individuals possessing at least one functional copy of the FUT2 gene produce an active FUT2 enzyme. They synthesize 2'-FL and other α-1,2-fucosylated glycans, which are present in breast milk, saliva, and mucosal secretions. Approximately 80% of the global population are secretors.[4][8]

  • Non-secretors: Individuals who are homozygous for a non-functional FUT2 allele cannot produce active FUT2 enzyme.[9] Consequently, they do not produce 2'-FL. The most common non-functional allele, particularly in Caucasian populations, is a nonsense mutation (G428A, W143X, rs601338), which introduces a premature stop codon.[7]

Non-secretor status is a risk factor for certain conditions, such as Crohn's disease, and may influence the composition of the gut microbiome.[8][10]

Quantitative Data

Enzyme Kinetics

The kinetic properties of the FUT2 enzyme have been characterized using various substrates. These values are essential for understanding enzyme efficiency and for designing biocatalytic production systems.

SubstrateMichaelis Constant (Km)NotesReference
GDP-fucose50 µMFor wild-type FUT2 cloned as a full-length protein.[11]
GDP-fucose197 µMFor α-1,2-fucosyltransferase from the Secretor locus.[12]
Phenyl-β-D-galactoside11.5 mMSynthetic acceptor substrate.[5][12]
Lacto-N-biose3.6 mMNatural acceptor substrate (Galβ1-3GlcNAc).[5][12]
N-acetyllactosamine3.8 mMNatural acceptor substrate (Galβ1-4GlcNAc).[5][12]
Physiological Concentrations

The concentration of 2'-FL in human breast milk varies significantly and is directly dependent on the mother's secretor status.

Mother's Secretor Status2'-FL Concentration Range (in Milk)Reference
Secretor1.0 to 2.8 g/L[13]
Non-secretor0.01 to 0.06 g/L[13]

Experimental Protocols

Protocol for Quantification of 2'-FL in Human Milk by LC-MS/MS

This protocol provides a method for the accurate quantification of 2'-FL using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from established methodologies.[13]

1. Sample Preparation and Extraction: a. Thaw frozen human milk samples overnight at 4°C. b. Dilute a 20 µL aliquot of milk 20- to 50-fold with ultrapure water. c. Take a 25 µL aliquot of the diluted sample and mix with 25 µL of ultrapure water. d. To remove lipids, add 200 µL of Folch solution (chloroform:methanol, 2:1 v/v). Vortex for 10 seconds. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Carefully collect the upper aqueous layer containing the oligosaccharides for analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column. b. Mobile Phase A: 0.1% formic acid in ultrapure water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient Elution:

  • 0–1 min: 97% A, 3% B
  • 1–15 min: Gradient to 85% A, 15% B
  • 15–20 min: Gradient to 60% A, 40% B
  • Follow with a wash and re-equilibration step. e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C.

3. Mass Spectrometry: a. Ionization Mode: Positive electrospray ionization (ESI+). b. Detection: Use Multiple Reaction Monitoring (MRM) mode. c. Transitions: Monitor specific precursor-to-product ion transitions for 2'-FL and an appropriate internal standard. d. Quantification: Generate a standard curve using certified 2'-FL reference material. Calculate the concentration in samples by interpolating their peak areas against the standard curve.

Quantification_Workflow start Human Milk Sample dilution 1. Dilution with Water start->dilution extraction 2. Lipid Extraction (Folch Method) dilution->extraction centrifugation 3. Centrifugation extraction->centrifugation collection 4. Collect Aqueous Layer centrifugation->collection lcms 5. HILIC LC-MS/MS Analysis collection->lcms quant 6. Quantification (vs. Standard Curve) lcms->quant end Final 2'-FL Concentration quant->end

Caption: Experimental workflow for 2'-FL quantification in human milk.
Protocol for FUT2 Enzyme Activity Assay

This protocol describes a general method for determining the enzymatic activity of FUT2 in cell lysates or with purified protein. It relies on the quantification of the 2'-FL product.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM HEPES, pH 7.0, 25 mM MnCl₂, 5 mM ATP.
  • Substrates:
  • 10 mM Lactose stock solution in ultrapure water.
  • 2 mM GDP-L-fucose stock solution in ultrapure water.
  • Enzyme Source: Cell lysate from cells transfected with a FUT2 expression vector, or purified FUT2 protein.
  • Stop Solution: 20 mM EDTA.

2. Assay Procedure: a. Prepare reaction mixtures in microcentrifuge tubes on ice. For a 50 µL final volume:

  • 25 µL of 2x Assay Buffer.
  • 5 µL of 10 mM Lactose (Final conc: 1 mM).
  • 5 µL of 2 mM GDP-L-fucose (Final conc: 0.2 mM).
  • X µL of enzyme source.
  • (15-X) µL of ultrapure water. b. Include a negative control with no enzyme or heat-inactivated enzyme. c. Pre-warm tubes to 37°C for 5 minutes. d. Initiate the reaction by adding the enzyme source. e. Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction by adding 10 µL of 20 mM EDTA and heating at 95°C for 5 minutes. g. Centrifuge the samples at >10,000 x g for 5 minutes to pellet precipitated protein. h. Analyze the supernatant for 2'-FL concentration using the LC-MS/MS method described above (Protocol 5.1).

3. Calculation of Activity:

  • Calculate the amount of 2'-FL produced (in pmol or nmol).
  • Enzyme activity is expressed as pmol of product formed per minute per mg of total protein (pmol/min/mg).

Protocol for FUT2 Genotyping (rs601338)

This protocol outlines the use of Restriction Fragment Length Polymorphism (RFLP) to determine an individual's secretor status by genotyping the common G428A nonsense mutation.

1. DNA Extraction:

  • Extract genomic DNA from a biological sample (e.g., saliva, blood) using a commercial DNA extraction kit.

2. PCR Amplification: a. Amplify the region of the FUT2 gene containing the polymorphism using specific primers. b. Forward Primer: 5'-CTG GTC ATG AGG GAC ATC GAG-3' c. Reverse Primer: 5'-GGT GAG GAC TGG GAG GAT GAG-3' d. Perform PCR with a high-fidelity DNA polymerase. The expected amplicon size is ~250 bp.

3. Restriction Enzyme Digestion: a. The G-to-A substitution at position 428 creates a restriction site for the enzyme BfaI (or a similar enzyme recognizing the new site). b. Set up a digestion reaction with the PCR product and the BfaI restriction enzyme according to the manufacturer's instructions. Incubate for 1-2 hours.

4. Gel Electrophoresis: a. Run the digested PCR products on a 2-3% agarose gel. b. Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide, SYBR Safe).

5. Interpretation of Results:

  • Homozygous Secretor (GG): One uncut band at ~250 bp (the enzyme does not cut).
  • Heterozygous Secretor (GA): Three bands: one uncut at ~250 bp, and two smaller digested fragments.
  • Homozygous Non-secretor (AA): Two smaller digested fragments (the enzyme cuts all amplicons).

Associated Signaling Pathways

Recent research, particularly in oncology, has implicated FUT2 in the modulation of key cellular signaling pathways. For instance, FUT2 can influence cell survival and apoptosis through pathways like JNK signaling. The fucosylated glycans produced by FUT2 can alter cell surface receptors, affecting downstream signaling cascades.

Signaling_Pathway cluster_info Conceptual Model (Cancer Context) FUT2 FUT2 Expression Glycans α-1,2-Fucosylated Glycans FUT2->Glycans Synthesizes Receptors Cell Surface Receptors Glycans->Receptors Modifies JNK JNK Signaling Pathway Receptors->JNK Alters Signaling Apoptosis Mitochondrial-Mediated Apoptosis JNK->Apoptosis Modulates Survival Cell Survival Apoptosis->Survival Antagonizes info This diagram illustrates a conceptual link where FUT2-mediated glycosylation can influence cell fate decisions by modulating signaling pathways such as JNK, as observed in lung adenocarcinoma cells.

Caption: Conceptual model of FUT2's influence on JNK signaling and apoptosis.

References

2'-Fucosyllactose as a soluble decoy for pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a neutral trisaccharide demonstrating significant potential as a prophylactic and therapeutic agent against a range of infectious diseases.[1][2][3] Its primary mechanism of action is as a soluble decoy receptor; structurally mimicking host cell surface glycans, 2'-FL competitively binds to viral and bacterial pathogens in the lumen, thereby inhibiting their attachment to epithelial cells—a critical first step in colonization and infection.[4][5][6][7] Preclinical data reveals potent anti-adhesive and anti-invasive activity against critical pathogens including Campylobacter jejuni, pathogenic Escherichia coli, Norovirus, and Rotavirus.[5][6][8][9] Beyond its decoy function, 2'-FL also modulates host immune responses, attenuating pathogen-induced inflammation by suppressing the expression of pro-inflammatory cytokines.[8][10][11] This technical guide synthesizes the current evidence, presents quantitative data on its efficacy, details key experimental protocols, and visualizes its mechanisms of action to inform future research and drug development.

Introduction to this compound (2'-FL)

Human Milk Oligosaccharides (HMOs) are a complex group of over 200 structurally diverse unconjugated glycans, representing the third most abundant solid component of human milk after lactose and lipids.[2] These sugars are largely indigestible by human enzymes, allowing them to reach the lower gastrointestinal tract intact where they exert multiple biological functions.[1] Among the HMOs, this compound (2'-FL) is the most abundant, with concentrations reaching up to 5 g/L in the milk of mothers with a secretor genotype.[8][10] It is a simple trisaccharide formed by the addition of an L-fucose molecule to lactose via an α1-2 glycosidic linkage.[3] This specific structure is central to its biological activity, particularly its ability to act as a soluble decoy for pathogens.[7][12]

Core Mechanism of Action: The Soluble Decoy Receptor

The foundational mechanism behind 2'-FL's antimicrobial activity is its function as a soluble decoy. Many enteric pathogens initiate infection by adhering to specific glycan structures on the surface of intestinal epithelial cells.[7] 2'-FL's structure, particularly its terminal α1-2 linked fucose, closely resembles these host cell receptors, such as Histo-Blood Group Antigens (HBGAs).[4][13][14] By being present in the gut lumen, 2'-FL acts as a competitive, soluble inhibitor. Pathogens bind to 2'-FL instead of the host cell surface, neutralizing them and facilitating their clearance from the gastrointestinal tract before an infection can be established.[7][15] This anti-adhesive mechanism has been demonstrated for a variety of bacterial and viral pathogens.[5][6][16]

Soluble_Decoy_Mechanism Figure 1: Soluble Decoy Mechanism of this compound (2'-FL) Pathogen Pathogen (e.g., Norovirus, C. jejuni) FL2 2'-FL Pathogen->FL2 Binding & Neutralization Receptor Host Cell Receptor (Glycan) Pathogen->Receptor Adhesion & Infection FL1 2'-FL FL3 2'-FL

Caption: 2'-FL acts as a soluble decoy, binding to pathogens to prevent their adhesion to host cell receptors.

Efficacy Against Bacterial Pathogens

2'-FL has demonstrated significant efficacy in preventing the adhesion and invasion of several clinically relevant bacterial pathogens.

Campylobacter jejuni

C. jejuni is a leading cause of bacterial gastroenteritis worldwide.[17] The pathogen's binding to intestinal mucosa is strongly inhibited by α1,2-fucosylated glycans.[8][10] 2'-FL has been shown to significantly reduce C. jejuni invasion and colonization in both in vitro and in vivo models.[7][8][10] By acting as a decoy, 2'-FL not only blocks physical attachment but also quenches the subsequent inflammatory cascade.[8][10]

PathogenExperimental Model2'-FL ConcentrationObserved EffectReference
C. jejuni (81-176)HEp-2 & HT-29 cells5 g/L~80% attenuation of invasion[8][10]
C. jejuni (81-176)HEp-2 & HT-29 cells5 g/L60-70% reduction in IL-8 release[8][10]
C. jejuni (81-176)HEp-2 & HT-29 cells5 g/L80-90% reduction in IL-1β release[8][10]
C. jejuni (81-176)C57BL/6 Mouse ModelIngestion~80% reduction in colonization[7][8][10]
C. jejuni (81-176)C57BL/6 Mouse ModelIngestion50-70% reduction in intestinal inflammation[8][10]
Pathogenic Escherichia coli

Various pathogenic strains of E. coli, including enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (e.g., O157), are major causes of diarrheal disease. Studies have shown that 2'-FL can inhibit the adhesion of these pathogens to intestinal epithelial cells.[5] An in vivo study using a mouse model of E. coli O157 infection found that dietary 2'-FL intake led to a dramatic reduction in pathogen colonization and associated inflammation.[5][18]

PathogenExperimental Model2'-FL ConcentrationObserved EffectReference
E. coli O157Caco-2 cellsNot Specified~30% reduction in cell adhesion[5][18]
E. coli O157Adult Mouse ModelIngestion>90% reduction in intestinal colonization[5][18]
E. coli O157Adult Mouse ModelIngestion39.2% reduction in IL-6[5]
E. coli O157Adult Mouse ModelIngestion53.0% reduction in IL-1β[5]
E. coli O157Adult Mouse ModelIngestion37.4% reduction in TNF-α[5]
EPECCaco-2 cellsNot SpecifiedInhibition of adhesion reported[5]

Efficacy Against Viral Pathogens

The decoy mechanism of 2'-FL is also highly effective against viruses that utilize fucosylated glycans for host cell attachment.

Human Norovirus (HuNoV)

Human noroviruses are the primary cause of acute gastroenteritis globally and recognize HBGAs as attachment factors.[13][19][20] 2'-FL, structurally analogous to HBGAs, acts as a potent decoy.[14] It has been shown to bind directly to the norovirus capsid protein in the same pocket as HBGAs and significantly reduces viral replication in physiologically relevant human intestinal enteroid (HIE) models.[13][14][19][20]

PathogenExperimental Model2'-FL ConcentrationObserved EffectReference
HuNoV GII.4 SydneyHuman Intestinal EnteroidsNot SpecifiedSignificant reduction in viral replication[13][19][20]
HuNoV GII.4 VLPsPorcine Gastric Mucin (PGM) Assay20 mg/mLSignificant reduction in VLP binding to PGM[21]
Norovirus GI.1 & GII.17HBGA Binding AssayNot SpecifiedAlmost complete elimination of binding to HBGAs[16]
Rotavirus

Rotavirus is another major cause of severe diarrhea in young children. Some strains are known to bind to fucosylated glycans on the gut epithelium.[6] In vitro studies have demonstrated that 2'-FL can substantially reduce the infectivity of common human rotavirus strains.[9]

PathogenExperimental Model2'-FL ConcentrationObserved EffectReference
Rotavirus G1P[14]MA104 cellsNot Specified62% reduction in infectivity[9]
RotavirusNeonatal Rat ModelIngestionAttenuated incidence and severity of diarrhea[22][23]

Modulation of Host Immune and Epithelial Cell Responses

Beyond steric hindrance of pathogen attachment, 2'-FL actively modulates host cell responses. By preventing pathogen invasion, 2'-FL effectively blocks the downstream activation of pro-inflammatory signaling pathways, such as those leading to the production of IL-8 and IL-1β.[8][10] In studies with enterotoxigenic E. coli (ETEC), 2'-FL was shown to suppress the expression of CD14, a co-receptor for lipopolysaccharide (LPS), thereby attenuating LPS-mediated inflammation.[11] This dual-action—pathogen blocking and immune modulation—makes 2'-FL a particularly compelling molecule.

Signaling_Pathway Figure 2: 2'-FL Attenuation of Pro-inflammatory Signaling cluster_pathway Host Epithelial Cell Pathogen Pathogen (e.g., C. jejuni) Receptor Host Receptor Pathogen->Receptor Binding p38_MAPK p38 MAPK Activation Receptor->p38_MAPK FL 2'-FL FL->Pathogen Blocks Binding NFkB NF-κB Activation p38_MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, IL-1β, TNF-α) NFkB->Cytokines Upregulation

Caption: 2'-FL blocks pathogen binding, preventing activation of pathways like p38 MAPK and reducing inflammatory cytokine production.[8]

Key Experimental Protocols

The following are generalized protocols for common in vitro assays used to quantify the efficacy of 2'-FL. Specific parameters may vary between studies.

Bacterial Adhesion and Invasion Assay (General Protocol)

This protocol is based on methodologies used for C. jejuni and E. coli with intestinal epithelial cell lines (e.g., HEp-2, HT-29, Caco-2).[5][8]

  • Cell Culture: Plate human intestinal epithelial cells (e.g., Caco-2) in 24-well plates and grow to ~90-100% confluency.

  • Bacterial Preparation: Culture the pathogenic bacteria (e.g., C. jejuni) to mid-logarithmic phase. Harvest, wash with phosphate-buffered saline (PBS), and resuspend in cell culture medium without antibiotics.

  • Treatment Groups:

    • Control: Cells + Bacteria

    • 2'-FL Treatment: Cells + Bacteria + 2'-FL (at desired concentrations, e.g., 5 g/L).

  • Infection: Add the bacterial suspension to the cell monolayers at a specific multiplicity of infection (MOI). Incubate for a defined period (e.g., 3 hours) to allow for adhesion and invasion.

  • Adhesion Quantification:

    • Gently wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Lyse the cells with a solution like 1% Triton X-100.

    • Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of colony-forming units (CFUs). This represents total cell-associated (adherent + invaded) bacteria.

  • Invasion Quantification:

    • After the initial infection period, wash the cells and add fresh medium containing an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria. Incubate for 1-2 hours.

    • Wash the cells again to remove the antibiotic.

    • Lyse the cells and plate the lysate as described above to determine the CFU of invaded bacteria.

  • Data Analysis: Calculate the percentage of adhesion/invasion relative to the initial inoculum. Determine the percentage of inhibition by comparing the 2'-FL treatment group to the control group.

Experimental_Workflow Figure 3: General Workflow for an In Vitro Bacterial Adhesion Assay start Start step1 1. Culture Epithelial Cells (e.g., Caco-2) to Confluency start->step1 step2 2. Prepare Bacterial Inoculum step1->step2 step3 3. Co-incubate Cells, Bacteria, and 2'-FL (or Control) step2->step3 step4 4. Wash to Remove Non-adherent Bacteria step3->step4 step5 5. Lyse Cells to Release Associated Bacteria step4->step5 step6 6. Plate Lysate for CFU Quantification step5->step6 step7 7. Analyze Data: Calculate % Inhibition step6->step7 end End step7->end

Caption: A typical workflow for assessing the anti-adhesive properties of 2'-FL against bacterial pathogens.
Viral Infectivity Assay (e.g., Fluorescent Focus Assay for Rotavirus)

This protocol is based on methodologies used for rotavirus with MA104 cells.[9]

  • Cell Culture: Seed MA104 cells in 96-well plates and grow to confluency.

  • Virus Activation: Activate the rotavirus stock with trypsin.

  • Treatment Conditions: Pre-incubate the activated virus with various concentrations of 2'-FL or control medium for a set time (e.g., 1 hour at 37°C).

  • Infection: Inoculate the confluent MA104 cell monolayers with the virus/2'-FL mixtures.

  • Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 12-18 hours).

  • Immunostaining:

    • Fix the cells (e.g., with cold methanol).

    • Permeabilize the cells and block non-specific binding.

    • Incubate with a primary antibody specific for a rotavirus antigen.

    • Incubate with a fluorescently-labeled secondary antibody.

  • Quantification: Count the number of fluorescent foci (clusters of infected cells) using a fluorescence microscope.

  • Data Analysis: Calculate the percentage reduction in fluorescent foci in the 2'-FL-treated wells compared to the control wells.

Implications for Research and Drug Development

The robust preclinical data supporting 2'-FL as a soluble decoy positions it as a promising candidate for further development. Key implications include:

  • Broad-Spectrum Potential: Its mechanism of mimicking common host glycan structures suggests potential efficacy against a wide range of pathogens that utilize these receptors for attachment.

  • High Safety Profile: As a natural component of human milk, 2'-FL has a "generally recognized as safe" (GRAS) status, which significantly de-risks its development as a nutritional supplement or therapeutic.[13][19][21]

  • Alternative to Antibiotics: In an era of rising antimicrobial resistance, 2'-FL offers a non-antibiotic approach to managing bacterial infections by preventing colonization rather than killing bacteria, thus avoiding selective pressure for resistance.

  • Synergistic Applications: 2'-FL could be explored as an adjunct to vaccines to reduce pathogen exposure or in combination with probiotics to simultaneously inhibit pathogens and promote a healthy microbiome.

  • Future Research: Further clinical trials are needed to establish efficacy in human populations for specific infectious diseases.[6] Research should also focus on elucidating the full range of pathogens susceptible to 2'-FL and optimizing delivery formulations for therapeutic use.

References

A Comprehensive Technical Guide on the Anti-inflammatory Properties of 2'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the breast milk of most women, constituting up to 30% of the total HMO content.[1][2] Initially recognized for its prebiotic effects, a substantial body of evidence now highlights its direct and indirect immunomodulatory and anti-inflammatory properties. This technical guide synthesizes the current understanding of 2'-FL's mechanisms of action, details its effects on key inflammatory signaling pathways, presents quantitative data from pivotal preclinical studies, and outlines the experimental protocols used to generate this evidence. The findings strongly suggest that 2'-FL is a promising functional ingredient and a potential therapeutic agent for managing inflammatory conditions, particularly those originating in the gut.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 2'-FL are multifaceted, involving direct interaction with host cells and indirect modulation via the gut microbiota.

2.1 Direct Immunomodulation of Host Cells 2'-FL can directly interact with intestinal epithelial cells (IECs) and immune cells to quell inflammatory responses. Studies have shown that 2'-FL can attenuate inflammation by modulating the expression of CD14 on human enterocytes, thereby quenching inflammatory signaling cascades initiated by bacterial components like lipopolysaccharide (LPS).[1][2][3] It directly influences dendritic cells to balance inflammatory and anti-inflammatory responses and can modulate the phenotype and antigen-presenting capacity of bone marrow-derived dendritic cells (BMDCs) in vitro.[4][5]

2.2 Gut Microbiota-Mediated Effects As a prebiotic, 2'-FL resists digestion and reaches the colon intact, where it selectively promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus.[5][6] This modulation of the gut microbiome is a key indirect mechanism for its anti-inflammatory effects.

  • Production of Short-Chain Fatty Acids (SCFAs): Fermentation of 2'-FL by gut bacteria leads to the production of SCFAs, notably butyrate, acetate, and propionate.[7][8][9] Butyrate is a primary energy source for colonocytes and is known to possess potent anti-inflammatory properties, including the inhibition of pro-inflammatory pathways like NF-κB.[1]

  • Competitive Exclusion of Pathogens: 2'-FL can act as a soluble decoy receptor, preventing pathogens like Campylobacter jejuni from adhering to host cell surface glycans, which is a critical first step in infection and subsequent inflammation.[2][3][5][10]

  • Enhancement of Gut Barrier Integrity: 2'-FL strengthens the intestinal barrier by promoting the secretion of mucin 2 (MUC2), a key component of the protective mucus layer, and upregulating the expression of tight junction proteins like occludin.[6][11][12][13][14] A stronger barrier reduces the translocation of inflammatory microbial products like LPS into circulation.

Key Signaling Pathways Modulated by this compound

2'-FL exerts its anti-inflammatory effects by targeting several critical intracellular signaling pathways.

3.1 Toll-Like Receptor 4 (TLR4) Signaling The TLR4 pathway is a cornerstone of the innate immune response, activated by LPS from Gram-negative bacteria, leading to a potent pro-inflammatory cascade. Multiple studies have demonstrated that 2'-FL can inhibit TLR4 signaling.[15] It has been shown to prevent LPS-induced nuclear factor-kappa B (NF-κB) translocation from the cytoplasm to the nucleus in intestinal epithelial cells.[15] By inhibiting this pathway, 2'-FL effectively reduces the expression of downstream pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13][16] In silico modeling suggests that 2'-FL can dock into the binding pocket of the TLR4-MD2 complex, providing a potential molecular mechanism for its inhibitory action.[15]

3.2 NLRP6 Inflammasome Pathway The NOD-like receptor family pyrin domain containing 6 (NLRP6) inflammasome is a key regulator of MUC2 secretion in goblet cells.[13] In inflammatory conditions, NLRP6 expression can be suppressed. Evidence indicates that 2'-FL treatment can restore NLRP6 expression, thereby promoting MUC2 secretion and enhancing the integrity of the mucus barrier.[13][16] This action is crucial for protecting the epithelium from microbial-induced inflammation.

3.3 AMPK/SIRT1 Pathway In a mouse model of accelerated aging, 2'-FL was found to reduce oxidative stress and inflammation by regulating the sirtuin1 (SIRT1)-related pathway.[12] AMP-activated protein kinase (AMPK) can activate SIRT1, which in turn can inhibit inflammatory pathways like NF-κB.[12] 2'-FL supplementation was shown to increase the expression of SIRT1, suggesting a role in regulating inflammation associated with aging.[12]

Mandatory Visualization: Signaling Pathways and Logical Relationships

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 FL2 2'-FL FL2->TLR4 Inhibits Binding/ Signaling IKK IKK Complex MyD88->IKK NFkB_complex NF-κB IκB IKK->NFkB_complex Phosphorylates IκB (leads to degradation) NFkB_p65 p65 IkB IκB NFkB_p65_nuc p65 NFkB_complex->NFkB_p65_nuc Translocation DNA DNA NFkB_p65_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: 2'-FL inhibits the LPS-induced TLR4 signaling pathway.

Logical_Relationship cluster_direct Direct Effects cluster_indirect Indirect Effects (Microbiota-Mediated) FL2 This compound (Oral Administration) IEC Intestinal Epithelial Cells (IECs) FL2->IEC ImmuneCells Immune Cells (e.g., Dendritic Cells) FL2->ImmuneCells Microbiota Modulates Gut Microbiota (↑ Bifidobacterium) FL2->Microbiota Barrier ↑ Gut Barrier Integrity (↑ MUC2, ↑ Tight Junctions) IEC->Barrier Inflammation Reduced Intestinal Inflammation IEC->Inflammation ↓ Pro-inflammatory Signaling (TLR4) ImmuneCells->Inflammation Modulates Cytokine Production SCFAs ↑ SCFA Production (Butyrate) Microbiota->SCFAs SCFAs->Barrier SCFAs->Inflammation Barrier->Inflammation Reduces LPS Translocation

Caption: Interplay of 2'-FL's direct and indirect anti-inflammatory actions.

Quantitative Data from Preclinical Studies

The anti-inflammatory efficacy of 2'-FL has been quantified in numerous animal and cell-based models. The following tables summarize key findings.

Table 1: Summary of In Vivo Anti-inflammatory Effects of this compound

Model System2'-FL Dose/AdministrationKey Quantitative OutcomesReference
Il10-/- Mice (Spontaneous Colitis) 5 mM in drinking water for 4 weeks- Expression of pro-inflammatory markers iNOS, IL-1β, and IL-6 in the colon.- Expression of TGFβ and the tight junction protein occludin.[11]
DSS-Induced Colitis (C57BL/6J Mice) 400 mg/kg bw, oral gavage for 21 days- Slower rate of weight loss, lower Disease Activity Index (DAI) scores, and longer colon lengths compared to DSS group.- Promoted recovery of goblet cells and increased MUC2 and NLRP6 mRNA expression.[6][17]
DSS-Induced Colitis (Mice) Not specified- Alleviated symptoms, improved gut permeability, and enhanced intestinal structure.[18]
Suckling Rats (Healthy) Daily oral administration (days 2-16)- Levels of intestinal IL-1β, IL-4, IL-6, IL-12, IFN-γ, and TNF-α by nearly 50% on day 16 compared to control.[19]
LPS-Induced Intestinal Inflammation (Suckling Mice) High-dose (5:1 ratio with 6'-SL)- Restored body weight loss, colon length reduction, and histological damage.- Modulated intestinal gene expression related to inflammatory responses.[20]
d-Galactose-Induced Aging (Mice) Not specified- Gene expression of TNF-α and IL-1β in the colon.- Expression of SIRT1 and Nrf2 signaling pathway genes.[12]
C. jejuni Infection (Mice) Not specified- 80% reduction in C. jejuni colonization.- Intestinal inflammation and induction of inflammatory signaling molecules.[3]
Cyclophosphamide-Induced Immunosuppression (Mice) 0.5 g/kg B.W. for 14 days- Significant increase in IL-10 and IFN-γ concentration compared to the immunosuppressed group.[21]

Table 2: Summary of In Vitro Anti-inflammatory Effects of this compound

Cell ModelInflammatory Stimulus2'-FL ConcentrationKey Quantitative OutcomesReference
Intestinal Epithelial Cells (IECs) Poly I:C (viral mimic)Not specified- Further increased pIC-induced CCL20 and LV-pIC-induced CXCL10 secretion.[22][23]
Caco-2 Cells LPSGOS:2'-FL ratios of 1.8:1 and 3.6:1- Reduced LPS-induced inflammation by decreasing pro-inflammatory markers (effects not seen with 2'-FL alone).[18][24]
T84 and H4 Cells Enterotoxigenic E. coli (ETEC) / LPSNot specified- Attenuated CD14 induction.- Suppressed release of IL-8.[2][3][25]
HT-29 Cells LPS5:1 ratio with 6'-SL- Identified as the most effective ratio for anti-inflammatory effects.[20]
LS174T Goblet Cells TNF-αNot specified- Reversed TNF-α-induced decrease in NLRP6 expression.- Decreased levels of TLR4, MyD88, and NF-κB inflammatory factors.[13]
Caco-2 Cells Interleukin-6 (IL-6)Not specified- Reversed IL-6-reduced intestinal barrier function.[14]
IEC-6 Enterocytes LPSNot specified- Prevented LPS-induced NF-κB translocation into the nucleus.- Reduced LPS-induced apoptosis.[15]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory properties of 2'-FL.

5.1 In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis This is the most widely used model for inducing acute colitis that mimics aspects of human inflammatory bowel disease.

  • Objective: To assess the ability of 2'-FL to prevent or treat intestinal inflammation in mice.

  • Animal Model: C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Animals are housed under standard conditions for at least one week prior to the experiment.

  • Experimental Groups:

    • Control Group: Receive standard drinking water and oral gavage of a vehicle (e.g., PBS).

    • DSS Group: Receive DSS in drinking water and vehicle gavage.

    • DSS + 2'-FL Group: Receive DSS in drinking water and oral gavage of 2'-FL.

  • Protocol:

    • Pre-treatment (Optional but common): Mice in the treatment group are orally administered 2'-FL (e.g., 400 mg/kg body weight) daily for 14-21 days.[6][17]

    • Induction: Acute colitis is induced by providing mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days.[14][17] 2'-FL administration continues during this period.

    • Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in feces. These parameters are used to calculate the Disease Activity Index (DAI).

    • Termination and Analysis: At the end of the induction period (e.g., day 7 or 8), mice are euthanized. The colon is excised, and its length is measured (a shorter colon indicates more severe inflammation).

    • Endpoints:

      • Histology: Colon tissue is fixed, sectioned, and stained (e.g., H&E) to assess inflammatory cell infiltration, crypt damage, and ulceration.

      • Gene Expression: RNA is extracted from colon tissue for qRT-PCR analysis of inflammatory cytokines (e.g., Tnf, Il6, Il1b), tight junction proteins (Ocln, Tjp1), and mucins (Muc2).[6][20]

      • Protein Analysis: Protein is extracted for Western blot or ELISA to measure cytokine levels and signaling pathway components (e.g., p-p65 NF-κB).

      • Microbiota Analysis: Cecal or fecal contents are collected for 16S rRNA gene sequencing to analyze changes in the gut microbial community.[6]

Mandatory Visualization: Experimental Workflow

DSS_Workflow cluster_treatment Treatment Period (21 Days) start Start: C57BL/6J Mice acclimate Acclimatization (1 week) start->acclimate grouping Randomization into Groups (Control, DSS, DSS+2'-FL) acclimate->grouping pretreat Days 1-14: Oral Gavage (Vehicle or 2'-FL) grouping->pretreat induce Days 15-21: 5% DSS in Drinking Water + Continued Gavage pretreat->induce monitor Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (Calculate DAI) induce->monitor During Induction euthanasia Euthanasia & Sample Collection (Day 22) induce->euthanasia analysis Analysis: - Colon Length & Histology - Gene/Protein Expression - Microbiota Sequencing euthanasia->analysis end End: Data Interpretation analysis->end

Caption: A typical experimental workflow for a DSS-induced colitis mouse model.

5.2 In Vitro Model: LPS-Induced Inflammation in Intestinal Epithelial Cells

  • Objective: To investigate the direct effects of 2'-FL on IECs during an inflammatory challenge.

  • Cell Model: Human intestinal epithelial cell lines such as Caco-2 (modeling absorptive enterocytes) or HT-29 (can differentiate into mucus-secreting cells).[18][20]

  • Protocol:

    • Cell Seeding: Cells are seeded in multi-well plates and grown to form a confluent monolayer. For barrier function studies, cells are grown on permeable Transwell® inserts.

    • Pre-treatment: Cell culture medium is replaced with medium containing various concentrations of 2'-FL (and appropriate controls like lactose or no treatment). Cells are pre-incubated for a period of 2-24 hours.

    • Inflammatory Challenge: Cells are stimulated with an inflammatory agent, typically LPS (e.g., 1-10 µg/mL) or a pro-inflammatory cytokine like TNF-α or IL-1β, for 4-24 hours.

    • Endpoints:

      • Cytokine Secretion: The cell culture supernatant is collected and analyzed by ELISA or multiplex assay to quantify the secretion of pro-inflammatory cytokines and chemokines (e.g., IL-8, a key chemokine secreted by IECs).[25]

      • Barrier Function: For cells on Transwell® inserts, Transepithelial Electrical Resistance (TEER) is measured to assess the integrity of the monolayer. A decrease in TEER indicates barrier disruption, and the ability of 2'-FL to prevent this drop is quantified.

      • Gene and Protein Expression: Cells are lysed to extract RNA or protein. qRT-PCR is used to measure the expression of inflammatory genes, while Western blotting is used to analyze the activation of signaling proteins (e.g., phosphorylation of NF-κB or MAPK pathway components).[13]

Conclusion and Future Directions

The collective evidence strongly establishes this compound as a potent anti-inflammatory agent. Its unique ability to act through both direct, host-cell-mediated pathways and indirect, microbiota-dependent mechanisms makes it a molecule of significant interest. It effectively downregulates pro-inflammatory signaling cascades like TLR4/NF-κB, enhances gut barrier function, and fosters a less inflammatory gut microbial environment.

For drug development professionals and researchers, 2'-FL represents a compelling candidate for further investigation. Future research should focus on:

  • Clinical Trials: While preclinical data is robust, well-controlled human clinical trials are needed to confirm its efficacy in populations with chronic inflammatory conditions such as IBD, IBS, and certain allergies.[9][26]

  • Synergistic Formulations: Investigating the combination of 2'-FL with other prebiotics (like GOS) or specific probiotic strains may reveal synergistic effects that enhance its anti-inflammatory potential.[18][24]

  • Delivery and Dosing: Optimizing delivery mechanisms and establishing effective dosages for different age groups and conditions will be critical for its application as a therapeutic or nutritional supplement.

References

Methodological & Application

Application Note: Quantification of 2'-Fucosyllactose in Infant Formula Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in breast milk and is known for its prebiotic and immune-modulating properties.[1][2] With the increasing fortification of infant formulas with synthesized 2'-FL, robust and accurate analytical methods are crucial for quality control and regulatory compliance. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Refractive Index Detection (RID) for the quantification of 2'-FL in infant formula. This method is straightforward, utilizing common laboratory equipment, making it accessible for routine analysis in food production and research settings.[1][3]

Principle

This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate 2'-FL from other carbohydrates present in the infant formula matrix. The separation is followed by detection using a Refractive Index Detector (RID), which is a universal detector suitable for carbohydrates that lack a UV chromophore.[4] Quantification is achieved by comparing the peak area of 2'-FL in the sample to a calibration curve generated from certified reference standards.

Experimental Protocols

Materials and Reagents
  • This compound (2'-FL) certified reference standard

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

  • Deionized water (18.2 MΩ·cm)

  • Infant formula samples

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or isocratic pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

Preparation of Standard Solutions
  • Stock Standard Solution (12 mg/mL): Accurately weigh and dissolve an appropriate amount of 2'-FL reference standard in deionized water to create a stock solution of 12 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to cover a concentration range of 0.2 to 12 mg/mL.[1][2] These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh approximately 1 gram of infant formula powder into a centrifuge tube.

  • Add a known volume of deionized water to dissolve the powder.

  • Vortex the mixture vigorously to ensure complete dissolution.

  • Precipitate proteins by adding a suitable volume of acetonitrile.

  • Vortex the mixture again and then centrifuge to pellet the precipitate.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-RID Chromatographic Conditions
ParameterCondition
Column HILIC Column (e.g., Aminex HPX-87N)[4]
Mobile Phase Isocratic mixture of Acetonitrile and Water
Flow Rate 0.5 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 85 °C[4]
Detector Refractive Index Detector (RID)
Run Time Approximately 19 minutes[1][2]

Data Presentation

The performance of the HPLC-RID method for the quantification of 2'-FL in infant formula is summarized in the tables below. The data demonstrates good linearity, recovery, and sensitivity.

Table 1: Method Validation Parameters for 2'-FL Quantification in Infant Formula

ParameterResult
Linearity Range 0.2 - 12 mg/mL[1][2]
Correlation Coefficient (R²) > 0.9995[1][2]
Recovery 88% - 105%[1][2]
Limit of Detection (LOD) 0.6 mg/g[1][2]
Limit of Quantification (LOQ) 2 mg/g[1][2]

Table 2: Comparison of HPLC Methods for 2'-FL Quantification

MethodDetectorSample PreparationAdvantagesConsiderations
HILIC-RID Refractive IndexSimple dispersion and extraction[1][2]Robust, easily applicable, relatively inexpensive equipment[1]Only suitable for isocratic methods[1]
HPAEC-PAD Pulsed AmperometricSimple, but potential for matrix interaction[5][6]Well-established, sensitive, good separation of isomers[1]Requires dedicated equipment due to high basic mobile phase[1]
HILIC-FLD FluorescenceRequires derivatization[5][7]High sensitivity and specificityDerivatization step adds complexity

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in infant formula using HPLC-RID.

Caption: Experimental workflow for 2'-FL quantification.

Conclusion

The described HPLC-RID method provides a reliable and straightforward approach for the quantification of this compound in infant formula. The simple sample preparation and use of common HPLC equipment make it suitable for routine quality control in manufacturing environments and for research purposes. The method has been validated to be linear, accurate, and precise, ensuring confidence in the analytical results.

References

Application Notes: Enzymatic Assay for 2'-Fucosyllactose Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the breast milk of most mothers, playing a significant role in infant health and development.[1][2] Its benefits include acting as a prebiotic, preventing pathogen binding, and modulating the immune system.[1] Consequently, accurate and efficient quantification of 2'-FL in various biological samples, such as breast milk, infant formula, and fermentation broths, is crucial for research, quality control in food production, and drug development.[3][4] While chromatographic methods like HPLC and LC-MS/MS are available, enzymatic assays offer a simpler, high-throughput, and cost-effective alternative for routine analysis.[1][2][5]

This document provides a detailed protocol for an enzymatic assay to determine the concentration of 2'-FL in biological samples. The method is based on a two-step enzymatic reaction that can be conveniently performed in a 96-well microplate format.[1][2]

Assay Principle

The enzymatic detection of 2'-FL involves two sequential reactions:[1][2]

  • Hydrolysis of 2'-FL: The enzyme α-(1-2,3,4,6)-L-fucosidase specifically cleaves the α-1,2-glycosidic linkage in 2'-FL, releasing L-fucose and lactose.

  • Oxidation of L-fucose: The released L-fucose is then oxidized by L-fucose dehydrogenase (FDH) in the presence of β-Nicotinamide adenine dinucleotide phosphate (NADP+). This reaction produces L-fucono-1,5-lactone and NADPH.

The concentration of 2'-FL is directly proportional to the amount of NADPH produced, which can be quantified by measuring the increase in absorbance at 340 nm.[1]

Quantitative Data Summary

The performance of the enzymatic assay for 2'-FL detection is summarized below. For comparison, typical performance characteristics of other common analytical methods are also provided.

Table 1: Performance Characteristics of the Enzymatic Assay for 2'-FL

ParameterValueReference
Assay Time~50 minutes[1][2]
ThroughputHigh (96-well plate format)[1][2]
Measurement RangeUp to 5 g/L[1][2]
Sample TypesBreast milk, infant formula, fermentation broth[1][4]

Table 2: Comparison with Other Analytical Methods for 2'-FL Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryLinearity (R²)Reference
Enzymatic Assay Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[1][2]
HPLC-RID 0.1 mg/mL (whole milk)0.4 mg/mL (whole milk)88% - 105%> 0.9995[3][6]
0.6 mg/g (infant formula)2 mg/g (infant formula)[3][6]
HPAEC-PAD 0.11 g/100g (powdered formula)0.37 g/100g (powdered formula)94% - 99%0.998[7]
HILIC-FLD 0.02 g/100g (powdered formula)0.06 g/100g (powdered formula)94% - 104%Not Stated[7]
qNMR Not Stated0.10 mg/mL90.5% - 106.6%Not Stated[8]
LC-MS/MS Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[9]

Experimental Protocols

Materials and Reagents

  • α-(1-2,3,4,6)-L-fucosidase (e.g., from Megazyme)

  • L-fucose dehydrogenase (FDH)

  • This compound (2'-FL) standard

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Sodium acetate buffer (100 mM, pH 4.0)

  • Bovine Serum Albumin (BSA)

  • Trizma base buffer

  • Magnesium chloride (MgCl₂)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

  • Biological samples (e.g., human milk, infant formula)

Preparation of Reagents

  • Enzyme Diluent: 100 mM sodium acetate buffer (pH 4.0) containing 1 mg/mL BSA.

  • α-L-fucosidase Solution: Dilute the enzyme in the enzyme diluent to the desired concentration (e.g., 100 mU per reaction).

  • Reaction Buffer (for FDH reaction): Prepare a buffer containing Trizma base and MgCl₂ at an appropriate pH for the FDH enzyme.

  • NADP+ Solution: Dissolve NADP+ in the reaction buffer to a final concentration suitable for the assay.

  • FDH Solution: Dilute FDH in the reaction buffer.

  • 2'-FL Standard Solutions: Prepare a series of 2'-FL standards of known concentrations (e.g., 0.1 to 2 mM) in ultrapure water for generating a calibration curve.

Sample Preparation

  • Liquid Samples (e.g., human milk, reconstituted infant formula):

    • Heat the sample at 95°C for 5 minutes to inactivate endogenous enzymes.[1]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitates.[1]

    • Collect the clear supernatant for the assay. Dilute the supernatant with ultrapure water if the 2'-FL concentration is expected to be high.

  • Solid Samples (e.g., powdered infant formula):

    • Accurately weigh a known amount of the powder.

    • Reconstitute in a defined volume of ultrapure water.

    • Proceed with the heat inactivation and centrifugation steps as described for liquid samples.

Assay Procedure (96-well microplate format)

  • Step 1: Hydrolysis of 2'-FL a. To each well of a 96-well microplate, add 2 µL of the prepared sample or 2'-FL standard. b. Add a sufficient volume of the α-L-fucosidase solution (e.g., containing 100 mU of enzyme) to each well.[1] c. The total reaction volume for this step should be kept small (e.g., 20 µL).[1] d. Incubate the plate at an optimal temperature (e.g., 45-50°C) for 30 minutes to ensure complete cleavage of 2'-FL.[1] e. Stop the reaction by increasing the pH to approximately 9.5.[1]

  • Step 2: Quantification of Released L-fucose a. To each well containing the product from Step 1, add the Reaction Buffer, NADP+ solution, and water to a final volume that is compatible with the microplate reader. b. Mix the contents of the wells thoroughly. c. Take an initial absorbance reading at 340 nm (A1) using the microplate reader.[1] d. Initiate the second reaction by adding the FDH solution (e.g., 5 µL) to each well.[1] e. Incubate the plate at the optimal temperature for the FDH enzyme for approximately 20 minutes, or until the reaction is complete.[1] f. Take a final absorbance reading at 340 nm (A2).[1]

Data Analysis

  • Calculate the change in absorbance (ΔA) for each well: ΔA = A2 - A1.

  • Generate a standard curve by plotting the ΔA of the 2'-FL standards against their known concentrations.

  • Determine the concentration of 2'-FL in the unknown samples by interpolating their ΔA values from the standard curve.

  • Account for any dilution factors used during sample preparation to calculate the final concentration of 2'-FL in the original sample.

Visualizations

Enzymatic_Reaction_Pathway cluster_fucose_oxidation Oxidation of L-fucose 2_FL This compound Lactose_Fucose Lactose + L-Fucose 2_FL->Lactose_Fucose Hydrolysis NADPH NADPH Lactose_Fucose->NADPH L_fucono_lactone L-fucono-1,5-lactone Lactose_Fucose->L_fucono_lactone Lactose_Fucose->L_fucono_lactone Oxidation Fucosidase α-(1-2,3,4,6)-L-fucosidase Fucosidase->2_FL NADP NADP+ NADP->Lactose_Fucose FDH L-fucose dehydrogenase FDH->Lactose_Fucose

Caption: Enzymatic reaction pathway for the detection of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Sample_Prep Sample Preparation (Heat Inactivation, Centrifugation) Step1 Step 1: Hydrolysis Add Sample/Standard + α-L-fucosidase Incubate (45-50°C, 30 min) Sample_Prep->Step1 Reagent_Prep Reagent Preparation (Enzymes, Buffers, Standards) Reagent_Prep->Step1 Step2 Step 2: Fucose Oxidation Add Reaction Mix (NADP+) Read A1 at 340 nm Step1->Step2 Step3 Add L-fucose dehydrogenase Incubate (~20 min) Step2->Step3 Step4 Read A2 at 340 nm Step3->Step4 Calc Calculate ΔA (A2 - A1) Step4->Calc Std_Curve Generate Standard Curve Calc->Std_Curve Quant Quantify 2'-FL in Samples Std_Curve->Quant

Caption: Experimental workflow for the enzymatic assay of this compound.

References

Application Notes and Protocols: In Vitro Fermentation of 2'-Fucosyllactose with Fecal Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) and is recognized for its significant prebiotic effects and wide-ranging physiological benefits.[1][2] Its influence on the gut microbiota composition and metabolic output is a key area of research for understanding infant development, gut health, and its therapeutic potential in various gastrointestinal conditions.[3][4] In vitro fermentation models using fecal microbiota are invaluable tools for elucidating the mechanisms of action of 2'-FL, allowing for controlled and reproducible studies of its impact on the complex gut microbial ecosystem.

These application notes provide a comprehensive overview of the in vitro fermentation of 2'-FL with fecal microbiota, summarizing key quantitative data from published studies and providing detailed experimental protocols. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing their own in vitro fermentation studies to investigate the effects of 2'-FL.

Data Presentation: Quantitative Outcomes of 2'-FL Fermentation

The in vitro fermentation of 2'-FL by fecal microbiota leads to significant changes in the microbial composition and the production of various metabolites, most notably short-chain fatty acids (SCFAs). The following tables summarize quantitative data from representative studies.

Table 1: Changes in Short-Chain Fatty Acid (SCFA) Production Following In Vitro Fermentation with 2'-FL
Donor TypeFermentation ModelDurationAcetate ProductionPropionate ProductionButyrate ProductionReference
Infants (3-month-old, breastfed)M-SHIME®Long-termStrong increaseIncreaseIncrease[1][5]
Toddlers (2-3 years old)M-SHIME®Long-termStrong increaseIncreaseIncrease[1][5]
Adults (Healthy, IBS, Ulcerative Colitis)Anaerobic batch culture24 hoursSignificant incrementSignificant incrementModerate increment[4]
Piglets (Jejunum)In vitro batch fermentation48 hours-Higher level-[2]
Piglets (Colon)In vitro batch fermentation48 hoursIncrease--[2]

M-SHIME®: Mucosal Simulator of the Human Intestinal Microbial Ecosystem; IBS: Irritable Bowel Syndrome.

Table 2: Impact of 2'-FL Fermentation on Fecal Microbiota Composition
Donor TypeFermentation ModelDurationKey Microbial ChangesReference
Infants (3-month-old, breastfed) & ToddlersM-SHIME®Long-termStrong and immediate increase in Bifidobacteriaceae[1][5]
Adults (Healthy, IBS, Ulcerative Colitis)Anaerobic batch culture24 hoursIncrease in Bifidobacterium and Eubacterium rectale-Clostridium coccoides counts[3][6]
Infants (2 months old)Batch fermentations24 hoursSelective utilization by certain types of bifidobacteria and Bacteroides species[7][8]
Piglets (Jejunum)In vitro batch fermentation48 hoursHigher abundance of Bacteroides, Prevotella, and Blautia; Lower abundance of Streptococcus and Lactobacillus[2]
Piglets (Colon)In vitro batch fermentation48 hoursIncreased abundance of Blautia, Faecalibacterium, and Lachnospiraceae FCS020; Decreased abundance of Prevotella_9, Succinivibrio, and Megasphaera[2]
Table 3: Gas Production During In Vitro Fermentation of 2'-FL
Donor TypeFermentation ModelComparisonGas ProductionReference
Infants & ToddlersM-SHIME®vs. LactoseMildly increased; consistently lower than lactose[1][5]
Piglets (Jejunum)In vitro batch fermentationvs. FOS and LactoseLess gas production[2]

FOS: Fructo-oligosaccharides.

Experimental Protocols

This section provides a detailed methodology for conducting in vitro batch fermentation of 2'-FL with human fecal microbiota, based on protocols described in the scientific literature.[8][9][10][11]

Protocol: In Vitro Batch Fermentation of this compound

1. Materials and Reagents:

  • Fecal Samples: Freshly collected from healthy donors who have not taken antibiotics for at least 3 months.

  • This compound (2'-FL): High purity grade.

  • Basal Medium: A sterile, anaerobic medium supporting the growth of gut anaerobes. A typical composition per liter includes:

    • Peptone water: 2 g

    • Yeast extract: 2 g

    • NaCl: 0.1 g

    • K₂HPO₄: 0.04 g

    • KH₂PO₄: 0.04 g

    • MgSO₄·7H₂O: 0.01 g

    • CaCl₂·6H₂O: 0.01 g

    • NaHCO₃: 2 g

    • Tween 80: 2 ml

    • Hemin: 0.05 g

    • Vitamin K1: 10 µl

    • L-cysteine-HCl: 0.5 g

    • Bile salts: 0.5 g

    • Resazurin (0.1% w/v): 1 ml

  • Anaerobic Chamber or System: With an atmosphere of N₂/CO₂/H₂ (e.g., 80:10:10).

  • Sterile Fermentation Vessels: (e.g., 50-100 ml serum bottles or similar).

  • Sterile Phosphate-Buffered Saline (PBS): pH 7.0.

  • Centrifuge and Sterile Centrifuge Tubes.

  • Gas Chromatography (GC) system: For SCFA analysis.

  • DNA Extraction Kits and Sequencing Platform: For microbiota analysis.

2. Fecal Slurry Preparation:

  • Within 2 hours of collection, homogenize the fecal sample (10% w/v) in pre-reduced, anaerobic PBS inside an anaerobic chamber. For example, mix 10 g of feces with 90 ml of anaerobic PBS.

  • Stir the mixture for 5 minutes to ensure homogeneity.

  • Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.

  • The supernatant, containing the fecal microbiota, will be used as the inoculum.

3. In Vitro Fermentation Setup:

  • Prepare the basal medium and dispense it into the fermentation vessels (e.g., 45 ml per vessel) inside the anaerobic chamber.

  • Add 2'-FL to the vessels to achieve the desired final concentration (e.g., 1% w/v). A control vessel with no added carbohydrate should also be prepared.

  • Inoculate each vessel with the fecal slurry (e.g., 5 ml, to achieve a 10% v/v inoculation).

  • Seal the vessels and incubate at 37°C under anaerobic conditions for the desired fermentation period (e.g., 24 or 48 hours).

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 8, 24, 48 hours), collect samples from each fermentation vessel for analysis.

  • SCFA Analysis:

    • Centrifuge a sample aliquot (e.g., 1 ml) at high speed (e.g., 13,000 x g for 10 minutes).

    • Filter-sterilize the supernatant and store at -20°C until analysis.

    • Analyze the SCFA concentrations (acetate, propionate, butyrate) using Gas Chromatography (GC).[4]

  • Microbiota Analysis (16S rRNA gene sequencing):

    • Pellet the microbial cells from a sample aliquot (e.g., 1 ml) by centrifugation.

    • Store the pellet at -80°C until DNA extraction.

    • Extract microbial DNA using a suitable commercial kit.

    • Perform 16S rRNA gene amplification and sequencing to determine the microbial composition.

  • Gas Production:

    • Measure the total gas production at each time point using a pressure transducer or by displacement of water in an inverted measuring cylinder.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro fecal fermentation experiment.

G cluster_preparation Preparation Phase cluster_fermentation Fermentation Phase cluster_analysis Analysis Phase fecal_sample Fresh Fecal Sample Collection fecal_slurry Fecal Slurry Preparation (10% w/v in PBS) fecal_sample->fecal_slurry basal_medium Basal Medium Preparation fermentation_vessels Inoculation of Fermentation Vessels with Fecal Slurry and 2'-FL basal_medium->fermentation_vessels fecal_slurry->fermentation_vessels incubation Anaerobic Incubation (37°C) fermentation_vessels->incubation sampling Sampling at Time Points (0, 24, 48h) incubation->sampling scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) sampling->microbiota_analysis gas_analysis Gas Production Measurement sampling->gas_analysis

Caption: Workflow for in vitro fecal fermentation of 2'-FL.

Signaling Pathways Modulated by 2'-FL and its Metabolites

In vitro and in vivo studies have suggested that 2'-FL and its fermentation products can modulate various host signaling pathways.

1. Gut-Brain Axis Signaling via the Vagus Nerve

Dietary 2'-FL has been shown to enhance cognitive functions, and this effect is dependent on the integrity of the vagus nerve, highlighting a key role for the gut-brain axis.[12][13]

G cluster_gut Gut Lumen cluster_brain Brain TwoFL This compound Microbiota Gut Microbiota TwoFL->Microbiota Fermentation Metabolites Metabolites (e.g., SCFAs) Microbiota->Metabolites Vagus_Nerve Vagus Nerve Signaling Metabolites->Vagus_Nerve Stimulation Hippocampus Hippocampus LTP Long-Term Potentiation (LTP) Hippocampus->LTP Cognition Enhanced Learning and Memory LTP->Cognition Vagus_Nerve->Hippocampus

Caption: 2'-FL signaling through the gut-brain axis.

2. AMPK/SIRT1/FOXO1 Signaling Pathway

Metabolites of 2'-FL, particularly SCFAs, can activate the AMPK signaling pathway, which is involved in cellular energy homeostasis and has implications for aging and metabolic health.[14]

G TwoFL This compound Microbiota Gut Microbiota TwoFL->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) Microbiota->SCFAs GPR43 GPR43 SCFAs->GPR43 Binds to AMPK AMPK GPR43->AMPK Activates pAMPK pAMPK (Activated) AMPK->pAMPK Phosphorylation SIRT1 SIRT1 pAMPK->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates Cellular_Response Reduced Oxidative Stress and Aging Damage FOXO1->Cellular_Response

Caption: AMPK/SIRT1/FOXO1 pathway activation by 2'-FL metabolites.

3. Modulation of Inflammatory Signaling in Enterocytes

2'-FL has been shown to modulate inflammatory responses in intestinal epithelial cells (enterocytes) by influencing the NF-κB signaling pathway.[15]

G TwoFL This compound CD14 CD14 Expression TwoFL->CD14 Downregulates NFkB NF-κB TwoFL->NFkB Downregulates IkB IκB TwoFL->IkB Induces Inflammation LPS-induced Inflammation NFkB->Inflammation Promotes IkB->NFkB Inhibits

Caption: 2'-FL modulation of NF-κB signaling in enterocytes.

References

Unveiling the Immunomodulatory Effects of 2'-Fucosyllactose: Application Notes & Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models utilized to investigate the immunomodulatory properties of 2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO). The following sections detail experimental protocols and summarize key quantitative findings to guide researchers in designing and executing studies to explore the therapeutic potential of 2'-FL in modulating immune responses.

I. Introduction to this compound and its Immunomodulatory Potential

This compound (2'-FL) is a key bioactive component of human milk that plays a crucial role in shaping the infant's immune system. Its benefits are not limited to early life, as emerging evidence suggests its potential to modulate immune responses in various contexts, including infections, inflammatory conditions, and vaccination.[1][2][3] Animal models are indispensable tools for elucidating the mechanisms underlying these effects and for evaluating the therapeutic efficacy of 2'-FL. This document outlines established animal models and experimental protocols for studying the impact of 2'-FL on both innate and adaptive immunity.

II. Animal Models for Studying 2'-FL's Effects on Immunity

A variety of animal models have been employed to dissect the multifaceted immunomodulatory actions of 2'-FL. The choice of model depends on the specific research question and the aspect of the immune system being investigated.

  • Immunosuppressed Models: Cyclophosphamide (CCP)-induced immunosuppression in mice is a common model to assess the immune-enhancing properties of 2'-FL.[1][4] This model is characterized by reduced immune organ weight, decreased activity of natural killer (NK) cells, and altered cytokine production.[1][4]

  • Healthy Development Models: Suckling rats are utilized to study the impact of 2'-FL on the maturation of the immune system during early life.[2][5] These studies often focus on changes in immunoglobulin levels and the composition of immune cells in mesenteric lymph nodes.[2]

  • Metabolic Stress Models: High-fat diet-induced obese mice serve as a model to investigate the interplay between metabolism, gut microbiota, and immunity.[6] In this context, 2'-FL has been shown to modulate inflammatory profiles in the gut.[6]

  • Inflammatory Disease Models: The imiquimod-induced psoriasis-like mouse model is used to explore the anti-inflammatory effects of 2'-FL in the context of skin inflammation, particularly its role in modulating T helper 17 (Th17) cell responses.[7]

  • Vaccination Response Models: Murine influenza vaccination models are employed to evaluate the adjuvant-like properties of 2'-FL, assessing its ability to enhance both humoral and cellular immune responses to vaccination.[3][8]

  • Humanized Microbiota Models: Human microbiota-associated (HMA) mice are used to investigate the influence of 2'-FL on immune function in the context of a human-like gut microbiome.[9]

III. Quantitative Data Summary

The following tables summarize the key quantitative effects of 2'-FL on various immune parameters as reported in the literature.

Table 1: Effects of 2'-FL on Immune Cell Populations

Animal Model2'-FL DoseImmune Cell TypeOrgan/TissueEffectReference
Suckling RatsNot specifiedT cell subsetsMesenteric Lymph NodesIncreased[2]
Influenza Vaccination Mice0.5% and 1% dietaryB-cells (CD27+ activation marker)SpleenIncreased[3]
Influenza Vaccination MiceNot specifiedCD4+ and CD8+ T-cells (vaccine-specific)SpleenIncreased proliferation[3]

Table 2: Effects of 2'-FL on Cytokine and Immunoglobulin Levels

Animal Model2'-FL DoseAnalyteSample TypeEffectReference
CCP-Immunosuppressed Mice0.5 g/kg B.W.IL-2Not specifiedTendency to recover[1][4]
CCP-Immunosuppressed Mice0.5 g/kg B.W.IL-10Not specifiedSignificant increase[1][4]
CCP-Immunosuppressed Mice0.5 g/kg B.W.IFN-γNot specifiedSignificant increase[1][4]
Suckling RatsNot specifiedIL-1β, IL-4, IL-6, IL-12, IFN-γ, TNF-αNot specifiedDecreased levels at day 16[2]
Suckling RatsNot specifiedIgG, IgAPlasmaIncreased[2]
High-Fat Diet Mice10% in drinking waterIL-1β, IL-6, MCP-1 (gene expression)CecumSignificantly downregulated[6]
Influenza Vaccination Mice0.25-5% (w/w) dietaryIgG1, IgG2a (vaccine-specific)SerumSignificantly enhanced[3][8]
Human Microbiota-Associated MiceNot specifiedIL-2, IL-9, IL-10, sIgANot specifiedLevels comparable to human milk[9]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Cyclophosphamide-Induced Immunosuppression Model in Mice

Objective: To evaluate the immune-enhancing effects of 2'-FL in an immunosuppressed mouse model.[1]

Materials:

  • ICR mice

  • This compound (2'-FL)

  • Cyclophosphamide (CCP)

  • Distilled water

  • Saline

  • Animal balance

  • Gavage needles

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimation: Acclimate ICR mice for one week under standard laboratory conditions.

  • Grouping: Divide mice into three groups: Normal Control (NC), CCP only (CCP), and CCP + 2'-FL (2'-FL).

  • 2'-FL Administration: Orally administer distilled water to the NC and CCP groups and 0.5 g/kg body weight of 2'-FL to the 2'-FL group daily for 14 days.

  • Immunosuppression Induction: On days 12, 13, and 14, intraperitoneally inject the CCP and 2'-FL groups with 80 mg/kg body weight of CCP diluted in saline. Inject the NC group with an equivalent volume of saline.

  • Outcome Measures:

    • Monitor body weight on days 0, 7, and 14.

    • At the end of the experiment, collect spleens and mesenteric lymph nodes and measure their weights. Calculate the spleen index (spleen weight / body weight).

    • Analyze splenocytes for NK cell activity.

    • Measure cytokine concentrations (IL-2, IL-10, IFN-γ) from splenocyte culture supernatants using ELISA.

    • Analyze cytokine mRNA expression (e.g., IL-10) in splenocytes using RT-qPCR.

Protocol 2: Influenza Vaccination Model in Mice

Objective: To assess the effect of dietary 2'-FL on the immune response to influenza vaccination.[3][8]

Materials:

  • C57Bl/6JOlaHsd mice (female, 6-weeks-old)

  • Control diet (e.g., AIN93G)

  • 2'-FL-supplemented diet (e.g., 0.25-5% w/w)

  • Influenza vaccine

  • Phosphate-buffered saline (PBS)

  • Materials for intradermal injection

  • Materials for blood collection and serum separation

  • ELISA kits for influenza-specific IgG1 and IgG2a

  • Flow cytometer and antibodies for B-cell and T-cell phenotyping

  • Materials for splenocyte isolation and culture

  • Bone marrow-derived dendritic cells (BMDCs)

Procedure:

  • Dietary Intervention: Acclimate mice for one week, then feed them either the control or a 2'-FL containing diet for the duration of the experiment.

  • Vaccination: Two weeks after starting the dietary intervention, perform a primary vaccination, followed by a booster vaccination at a specified time point.

  • Delayed-Type Hypersensitivity (DTH) Response:

    • Measure ear thickness before challenge.

    • Inject one ear intradermally with the influenza vaccine and the other with PBS as a control.

    • Measure ear thickness 24 hours after the challenge to determine the DTH response.

  • Antibody Titer Measurement:

    • Collect blood samples at the end of the study and prepare serum.

    • Measure the levels of vaccine-specific IgG1 and IgG2a in the serum using ELISA.

  • Immune Cell Analysis:

    • Isolate spleens and mesenteric lymph nodes.

    • Prepare single-cell suspensions.

    • Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., B-cell activation markers like CD27) and analyze by flow cytometry.

  • Ex vivo T-cell Proliferation Assay:

    • Co-culture isolated spleen cells with influenza-loaded bone marrow-derived dendritic cells (BMDCs).

    • Measure the proliferation of vaccine-specific CD4+ and CD8+ T-cells.

    • Measure cytokine secretion (e.g., IFN-γ) in the culture supernatant.

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in the literature.

G cluster_workflow Experimental Workflow: CCP-Induced Immunosuppression Model acclimation Acclimation (1 week) grouping Grouping (NC, CCP, 2'-FL) acclimation->grouping treatment Daily Oral Gavage (14 days) grouping->treatment induction CCP Injection (Days 12-14) treatment->induction analysis Analysis of Immune Parameters induction->analysis

Caption: Workflow for the cyclophosphamide-induced immunosuppression model.

G cluster_pathway Proposed Signaling Pathway for 2'-FL in Psoriasis Model FL This compound STAT3 STAT3 Phosphorylation FL->STAT3 inhibits RORgt RORγt mRNA STAT3->RORgt activates Th17 Th17 Cell Differentiation RORgt->Th17 Cytokines Th17-related Cytokines Th17->Cytokines Inflammation Skin Inflammation Cytokines->Inflammation G cluster_workflow Experimental Workflow: Influenza Vaccination Model diet Dietary Intervention (Control vs. 2'-FL) vaccination Primary & Booster Vaccination diet->vaccination dth DTH Response Measurement vaccination->dth serum Serum Antibody Analysis (ELISA) vaccination->serum cells Immune Cell Analysis (Flow Cytometry) vaccination->cells exvivo Ex vivo T-cell Restimulation Assay cells->exvivo

References

Application Notes and Protocols for Clinical Trial Design: 2'-Fucosyllactose Supplementation in Adults

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing clinical trials to investigate the effects of 2'-Fucosyllactose (2'-FL) supplementation in adults. The protocols are based on findings from published studies and are intended to serve as a foundational framework for future research.

Introduction

This compound (2'-FL) is the most abundant human milk oligosaccharide (HMO) and has garnered significant interest for its potential health benefits in adults.[1] As a prebiotic, 2'-FL can selectively modulate the gut microbiota, particularly by promoting the growth of beneficial Bifidobacteria.[2][3][4] Emerging research suggests that 2'-FL may also play a role in immune modulation and gut health, making it a promising candidate for nutritional interventions in various adult populations.[1][2][4]

These notes will cover key aspects of clinical trial design, from participant recruitment to data analysis, and provide detailed protocols for essential experimental procedures.

Clinical Trial Design and Considerations

A randomized, double-blind, placebo-controlled design is the gold standard for assessing the efficacy of 2'-FL supplementation in adults.[2][4][5][6]

Key Design Parameters:

ParameterRecommendationRationale
Study Population Healthy adults, or specific populations such as those with Irritable Bowel Syndrome (IBS) or Ulcerative Colitis.[3][7][8]To assess the effects in a general population or target specific conditions where gut health is compromised.
Intervention 2'-FL supplementation at varying daily doses (e.g., 3g, 10g, 20g).[2][6][9]To evaluate dose-dependent effects on safety, tolerability, and efficacy.
Control Placebo (e.g., maltodextrin) matched for taste and appearance.To minimize bias and isolate the effects of 2'-FL.
Duration 2 to 12 weeks.[2][6][9]Sufficient time to observe significant changes in gut microbiota and other relevant biomarkers.
Primary Outcomes Safety and tolerability, changes in gut microbiota composition (specifically Bifidobacterium abundance).[2][4]To establish the primary safety and prebiotic effect of 2'-FL.
Secondary Outcomes Gastrointestinal symptoms, immune markers (e.g., cytokines), short-chain fatty acid (SCFA) profiles, and markers of gut barrier function.[2][7][9]To explore broader physiological effects of 2'-FL supplementation.

Inclusion and Exclusion Criteria:

  • Inclusion: Healthy adults (e.g., 18-60 years old), willingness to comply with study procedures.

  • Exclusion: Use of antibiotics or probiotics within a specified period before and during the study, significant gastrointestinal diseases (unless part of the study population), pregnancy or lactation, and known allergies to the investigational product.[2]

Data Presentation: Summary of Quantitative Outcomes from Clinical Trials

The following tables summarize key quantitative data from published clinical trials on 2'-FL supplementation in adults.

Table 1: Effects of 2'-FL on Gut Microbiota Composition

StudyDosageDurationKey Findings
Elison et al.Not specifiedNot specifiedIncreased stool counts of Bifidobacterium.[3]
Iribarren et al.Combination of 2'-FL and LNnTNot specifiedIncreased stool counts of Bifidobacterium.[3]
De Castro et al. (2021)2'-FL-containing nutritional formula6 weeksIncreased stool counts of Bifidobacterium and Faecalibacterium prausnitzii.[7][8]
Elison et al. (2016)Up to 20 g/day 2 weeksSignificant increase in the relative abundance of Actinobacteria and Bifidobacterium; reduction in Firmicutes and Proteobacteria.[2][4][5]

Table 2: Effects of 2'-FL on Gastrointestinal and Health Markers

StudyDosageDurationKey Findings
De Castro et al. (2021)2'-FL-containing nutritional formula6 weeksIncreased Gastrointestinal Quality of Life Index (GIQLI) scores and increased stool SCFAs, including butyrate.[7][8]
Elison et al. (2016)Up to 20 g/day 2 weeksWell-tolerated with no significant adverse gastrointestinal symptoms.[2][4][5]
Kerper et al. (2024)3 g/day 12 weeksIn conjunction with diet and exercise, led to a greater reduction in body fat percentage and less loss of fat-free mass compared to placebo. Also showed favorable changes in resting fat oxidation and peak aerobic capacity.[6][9]

Experimental Protocols

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the gut microbiota composition from fecal samples.

1. Fecal Sample Collection and Storage:

  • Participants should be provided with a stool collection kit.

  • Samples should be collected at baseline and at the end of the intervention period.

  • Samples should be immediately frozen upon collection and stored at -80°C until analysis.

2. DNA Extraction:

  • Use a commercially available DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit).

  • Follow the manufacturer's instructions for cell lysis, DNA binding, washing, and elution.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

3. 16S rRNA Gene Amplification and Sequencing:

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.

  • Perform PCR in triplicate for each sample to minimize amplification bias.

  • Pool the triplicate PCR products and purify them.

  • Perform library preparation according to the sequencing platform's protocol (e.g., Illumina MiSeq).

  • Sequence the pooled libraries.

4. Bioinformatic and Statistical Analysis:

  • Process the raw sequencing data to remove low-quality reads and chimeras.

  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

  • Calculate alpha diversity (e.g., Shannon, Chao1) and beta diversity (e.g., Bray-Curtis, UniFrac) metrics.

  • Perform statistical analyses (e.g., ANCOM, LEfSe) to identify differentially abundant taxa between the 2'-FL and placebo groups.

Short-Chain Fatty Acid (SCFA) Analysis via Gas Chromatography

This protocol describes the measurement of SCFAs (e.g., acetate, propionate, butyrate) in fecal samples.

1. Sample Preparation:

  • Homogenize a known amount of frozen fecal sample in a suitable buffer.

  • Acidify the homogenate to protonate the SCFAs.

  • Extract the SCFAs into an organic solvent (e.g., diethyl ether).

  • Derivatize the SCFAs if necessary for improved detection.

2. Gas Chromatography (GC) Analysis:

  • Inject the extracted sample into a GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Use a capillary column suitable for SCFA separation.

  • Run a temperature gradient program to separate the different SCFAs.

  • Identify and quantify the SCFAs by comparing their retention times and peak areas to those of known standards.

3. Data Analysis:

  • Calculate the concentration of each SCFA in the fecal samples.

  • Compare the SCFA profiles between the 2'-FL and placebo groups at baseline and post-intervention.

Mandatory Visualizations

Signaling Pathway of 2'-FL in the Gut

G cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria 2FL This compound Bifido Bifidobacterium 2FL->Bifido Selective Fermentation SCFA Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Bifido->SCFA Produces IEC Intestinal Epithelial Cells SCFA->IEC Energy Source Immune Immune Cells (Tregs, Dendritic Cells) SCFA->Immune Modulates TJ Tight Junction Proteins IEC->TJ Upregulates Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Immune->Cytokines Produces

Caption: Proposed mechanism of 2'-FL action in the adult gut.

Experimental Workflow for a 2'-FL Clinical Trial

G Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Baseline Baseline Data Collection (Fecal, Blood Samples, Questionnaires) Randomization->Baseline Intervention Intervention Period (2'-FL or Placebo) Baseline->Intervention FollowUp End of Study Data Collection (Fecal, Blood Samples, Questionnaires) Intervention->FollowUp Analysis Data Analysis (Microbiota, Metabolites, Clinical Outcomes) FollowUp->Analysis

Caption: High-level workflow for a randomized controlled trial of 2'-FL.

Logical Relationship of 2'-FL's Bifidogenic Effect

G 2FL_Supp 2'-FL Supplementation Bifido_Growth Increased Bifidobacterium Abundance 2FL_Supp->Bifido_Growth Promotes SCFA_Prod Increased SCFA Production Bifido_Growth->SCFA_Prod Leads to Gut_Health Improved Gut Health (Barrier Function, Reduced Inflammation) SCFA_Prod->Gut_Health Contributes to

Caption: The bifidogenic effect of 2'-FL leading to improved gut health.

References

Application Notes and Protocols: Investigating 2'-Fucosyllactose Fermentation Dynamics using the SHIME® Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) to study the fermentation dynamics of 2'-Fucosyllactose (2'-FL), a prominent human milk oligosaccharide (HMO).

Introduction

This compound (2'-FL) is the most abundant HMO in human breast milk and is recognized for its significant role in shaping the infant gut microbiome.[1][2] Its prebiotic effects, particularly the stimulation of beneficial bacteria such as Bifidobacterium, and the production of health-promoting short-chain fatty acids (SCFAs), are of great interest for infant nutrition and adult health applications.[3][4][5][6] The SHIME® model offers a robust and physiologically relevant in vitro platform to investigate the complex interactions between 2'-FL, the gut microbiota, and the production of key metabolites.[1][7][8][9] This document outlines the experimental setup, protocols, and expected outcomes when using the SHIME® model to study 2'-FL fermentation.

Data Presentation: Quantitative Outcomes of 2'-FL Fermentation in SHIME® Models

The following tables summarize the key quantitative data from studies employing the SHIME® model to investigate 2'-FL fermentation. These studies have demonstrated the potent bifidogenic and SCFA-promoting effects of 2'-FL.

Table 1: Changes in Microbial Populations Following 2'-FL Treatment in SHIME® Models

Microbial Genus/FamilyInoculum SourceSHIME® ModelDuration of 2'-FL TreatmentKey FindingsReference
BifidobacteriaceaeBreast-fed infants (3 months) & Toddlers (2-3 years)M-SHIME®21 daysStrong and immediate increase in relative abundance.[3][5]
BifidobacteriumHealthy adultsSHIME®Not specifiedIncreased abundance.[4]
ParabacteroidesHealthy adultsSHIME®14 daysIncreased relative abundance.[1]
BlautiaHealthy adultsSHIME®14 daysIncreased relative abundance.[1]
Eubacterium halliiHealthy adultsSHIME®14 daysIncreased relative abundance.[1]
BacteroidesHealthy adultsSHIME®14 daysDecreased relative abundance.[1]
LachnoclostridiumHealthy adultsSHIME®14 daysDecreased relative abundance.[1]
BilophilaHealthy adultsSHIME®14 daysDecreased relative abundance.[1]

Table 2: Short-Chain Fatty Acid (SCFA) Production During 2'-FL Fermentation in SHIME® Models

SCFAInoculum SourceSHIME® ModelDuration of 2'-FL TreatmentKey Findings on ProductionReference
AcetateBreast-fed infants & ToddlersM-SHIME®21 daysStrong and immediate increase.[3][5]
AcetateHealthy adultsSHIME®14 daysSignificant increase.[1][10]
PropionateBreast-fed infants & ToddlersM-SHIME®21 daysSignificant increase.[3][5]
PropionateHealthy adultsSHIME®14 daysSignificant increase.[1][10]
ButyrateBreast-fed infants & ToddlersM-SHIME®21 daysSignificant increase.[3][5]
ButyrateHealthy adultsSHIME®14 daysSignificant increase, with production timing differing from 3-FL.[1][10]
Branched-Chain Fatty Acids (BCFA)Breast-fed infants & ToddlersM-SHIME®21 daysDecreased levels.[3]

Experimental Protocols

This section provides a detailed methodology for conducting a study on 2'-FL fermentation using the SHIME® model, synthesized from established research protocols.[1][3][5][10]

Protocol 1: SHIME® System Setup and Operation

1. SHIME® Reactor Configuration:

  • The SHIME® system consists of a series of double-jacketed, temperature-controlled glass vessels simulating the different parts of the human gastrointestinal tract.[8][9] For a typical 2'-FL fermentation study focusing on the colon, the setup will include vessels representing the stomach, small intestine, and ascending, transverse, and descending colon.

  • The system is maintained at 37°C.[8]

  • Anaerobic conditions in the colon reactors are established and maintained by flushing with N₂/CO₂ gas and maintaining a positive pressure.

2. Fecal Inoculum Preparation:

  • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

  • Prepare a 10% (w/v) fecal slurry in a sterile, anaerobic phosphate buffer (0.1 M, pH 7.0) containing a reducing agent (e.g., 1 g/L sodium thioglycolate).

  • Homogenize the slurry and filter it through a sterile cheesecloth to remove large particles.

3. SHIME® Inoculation and Stabilization:

  • Inoculate the colon reactors of the SHIME® system with the prepared fecal slurry.

  • Operate the system for a stabilization period of at least two weeks to allow the microbial community to adapt to the in vitro conditions. During this period, feed the reactors with a standardized nutritional medium.

4. 2'-FL Treatment Period:

  • Following the stabilization period, initiate the treatment period by supplementing the nutritional medium with 2'-FL at a physiologically relevant concentration (e.g., 1-5 g/L).

  • The treatment period typically lasts for two to four weeks to observe both short-term and long-term effects on the microbiota.

5. Sampling:

  • Collect samples from the different colon reactors at regular intervals (e.g., daily or every few days) during both the stabilization and treatment periods.

  • Aseptically collect aliquots for microbial community analysis, SCFA analysis, and other relevant metabolic measurements.

Protocol 2: Microbial Community Analysis using 16S rRNA Gene Sequencing

1. DNA Extraction:

  • Extract total DNA from the collected SHIME® samples using a commercially available DNA extraction kit suitable for fecal samples.

2. 16S rRNA Gene Amplification and Sequencing:

  • Amplify the V3-V4 or other variable regions of the 16S rRNA gene using universal primers.

  • Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.

3. Bioinformatic Analysis:

  • Process the raw sequencing data using bioinformatics pipelines like QIIME2 or mothur.

  • Perform quality filtering, chimera removal, and clustering of sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

  • Assign taxonomy to the ASVs/OTUs using a reference database (e.g., Greengenes, SILVA).

  • Analyze alpha and beta diversity to assess changes in the microbial community structure.

  • Perform differential abundance analysis to identify specific taxa that are significantly affected by the 2'-FL treatment.

Protocol 3: Short-Chain Fatty Acid (SCFA) Analysis by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Centrifuge the collected SHIME® samples to pellet the microbial cells.

  • Filter the supernatant through a 0.22 µm filter.

2. HPLC Analysis:

  • Analyze the filtered supernatant using an HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 column).[1][10][11]

  • Use an appropriate mobile phase and a UV or refractive index detector.

  • Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to those of known standards.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic impact of 2'-FL in the SHIME® model.

SHIME_Workflow cluster_setup SHIME® System Setup cluster_experiment 2'-FL Fermentation Experiment cluster_analysis Data Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Inoculum Preparation Fecal_Sample->Inoculum_Prep SHIME_Inoculation SHIME® Inoculation Inoculum_Prep->SHIME_Inoculation Stabilization Stabilization Period (2 weeks) SHIME_Inoculation->Stabilization Treatment 2'-FL Treatment Period (2-4 weeks) Stabilization->Treatment Sampling Regular Sampling Treatment->Sampling Microbiota_Analysis 16S rRNA Sequencing Sampling->Microbiota_Analysis SCFA_Analysis HPLC/LC-MS Analysis Sampling->SCFA_Analysis Data_Interpretation Data Interpretation Microbiota_Analysis->Data_Interpretation SCFA_Analysis->Data_Interpretation

Caption: Experimental workflow for studying 2'-FL fermentation in the SHIME® model.

Metabolic_Fate cluster_microbiota Gut Microbiota cluster_metabolites Primary Fermentation Products FL This compound (2'-FL) Bifido Bifidobacterium spp. FL->Bifido Fermentation Others Other 2'-FL Utilizing Bacteria (e.g., Parabacteroides) FL->Others Fermentation Acetate Acetate Bifido->Acetate Propionate Propionate Others->Propionate Butyrate Butyrate Others->Butyrate Acetate->Butyrate Cross-feeding

Caption: Metabolic fate of this compound in the gut microbiota.

SCFA_Signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_effects Physiological Effects SCFAs Acetate, Propionate, Butyrate Enterocyte Enterocyte SCFAs->Enterocyte Butyrate_effect Butyrate GPCRs G-protein Coupled Receptors (e.g., GPR41, GPR43) Enterocyte->GPCRs Activation HDAC_inhibition HDAC Inhibition (Butyrate) Enterocyte->HDAC_inhibition Intracellular Energy_Source Energy Source for Colonocytes Enterocyte->Energy_Source Metabolism Barrier_Function Enhanced Gut Barrier Function GPCRs->Barrier_Function Anti_inflammatory Anti-inflammatory Effects HDAC_inhibition->Anti_inflammatory

Caption: Simplified signaling effects of SCFAs produced from 2'-FL fermentation.

Conclusion

The SHIME® model provides an invaluable tool for elucidating the mechanisms by which this compound modulates the gut microbiota and its metabolic output. The protocols and data presented here offer a framework for researchers to design and execute robust in vitro studies, contributing to a deeper understanding of the health benefits of this key human milk oligosaccharide. The ability to control experimental conditions and obtain region-specific data from the simulated colon makes the SHIME® model a powerful platform for preclinical research and the development of novel synbiotics and functional foods.

References

Application Notes & Protocols for the Isolation and Purification of 2'-Fucosyllactose (2'-FL) from Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and purification of 2'-Fucosyllactose (2'-FL), a key human milk oligosaccharide (HMO), from milk sources. The methodologies described are based on established laboratory and scalable techniques, focusing on achieving high purity and yield.

Introduction

This compound is the most abundant oligosaccharide in human milk, with concentrations ranging from 0.76 to 4.78 mg/mL in mature milk.[1] In contrast, bovine milk contains significantly lower concentrations of 2'-FL, typically around 100-fold to 1000-fold less than human milk.[2] The isolation of 2'-FL from these natural sources is a multi-step process involving the removal of interfering substances such as fats, proteins, and other carbohydrates, followed by specific enrichment and purification steps. These protocols are designed to guide researchers through a comprehensive workflow from raw milk to purified 2'-FL.

Overview of the Purification Workflow

The general strategy for isolating 2'-FL from milk involves a series of sequential steps to remove major components and then to separate the target oligosaccharide from other similar molecules.

RawMilk Raw Milk Defatting Step 1: Defatting (Centrifugation) RawMilk->Defatting Deproteinization Step 2: Deproteinization (Solvent Precipitation) Defatting->Deproteinization Enrichment Step 3: Oligosaccharide Enrichment (Solid-Phase Extraction) Deproteinization->Enrichment Purification1 Step 4: Size-Based Purification (Gel Filtration Chromatography) Enrichment->Purification1 Purification2 Step 5: High-Resolution Purification (Preparative Chromatography) Purification1->Purification2 FinalProduct Purified 2'-FL Purification2->FinalProduct

Caption: General workflow for the isolation and purification of this compound from milk.

Experimental Protocols

This protocol describes the initial steps to remove lipids and proteins from the milk matrix.

Materials:

  • Raw milk (human or bovine)

  • Refrigerated centrifuge

  • Ethanol (ice-cold, 95-100%) or Methanol

  • Centrifuge tubes

  • Glass wool

Procedure:

  • Defatting:

    • Dispense the raw milk into centrifuge tubes.

    • Centrifuge at 5,000 x g for 15-30 minutes at 4°C.[3]

    • A solid cream layer will form at the top. Carefully remove this lipid layer using a spatula or by aspirating the skim milk from below the fat layer. For bovine milk, filtration through glass wool under cold conditions can also be employed to remove the solidified lipid layer.[4]

  • Deproteinization (Ethanol Precipitation):

    • To the defatted skim milk, add two volumes of ice-cold ethanol (e.g., 20 mL of ethanol for every 10 mL of skim milk).

    • Mix thoroughly and incubate at 4°C for at least 60 minutes to allow for protein precipitation.[5]

    • Centrifuge at 12,000 x g for 10-30 minutes at 4°C to pellet the precipitated proteins.

    • Carefully decant and collect the supernatant, which contains the oligosaccharides and other soluble components like lactose.

This protocol utilizes graphitized carbon cartridges to separate oligosaccharides from monosaccharides, lactose, and salts.

Materials:

  • Supernatant from Protocol 1

  • Graphitized carbon SPE cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • SPE manifold

  • Evaporator (e.g., rotary evaporator or SpeedVac)

Procedure:

  • Cartridge Conditioning:

    • Condition the graphitized carbon SPE cartridge by washing with 2-3 column volumes of 80% ACN in water containing 0.1% TFA.

    • Equilibrate the cartridge with 3-5 column volumes of deionized water.[6]

  • Sample Loading:

    • Load the supernatant from Protocol 1 onto the conditioned SPE cartridge. The loading volume should be optimized based on the cartridge capacity.

  • Washing:

    • Wash the cartridge with deionized water to remove salts and a significant portion of lactose.

    • For enhanced removal of lactose from bovine milk samples, a wash with 4% ACN containing 0.1% TFA can be effective.[7]

  • Elution:

    • Elute the enriched oligosaccharide fraction with 2-3 column volumes of 40-60% ACN in water, which may contain 0.01-0.05% TFA.[8]

  • Solvent Removal:

    • Remove the acetonitrile from the eluate using a rotary evaporator or a SpeedVac to yield a concentrated aqueous solution of oligosaccharides.

This step separates the oligosaccharides based on their molecular size, primarily to remove the highly abundant lactose.

Materials:

  • Concentrated oligosaccharide fraction from Protocol 2

  • Sephadex G-25 or similar size-exclusion chromatography medium

  • Chromatography column

  • Fraction collector

  • Deionized water (as mobile phase)

  • Phenol-sulfuric acid or other carbohydrate quantification assay

Procedure:

  • Column Preparation:

    • Pack a chromatography column with Sephadex G-25 and equilibrate with deionized water.

  • Chromatography:

    • Apply the concentrated oligosaccharide fraction to the top of the column.

    • Elute with deionized water at a constant flow rate.[3]

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions for carbohydrate content using a suitable assay (e.g., phenol-sulfuric acid).

    • Lactose will be the most abundant peak. Pool the fractions that elute before the lactose peak, as these will contain the larger oligosaccharides, including 2'-FL.[3]

  • Concentration:

    • Lyophilize or evaporate the pooled fractions to obtain the purified oligosaccharide mixture.

This final step uses a high-resolution chromatographic technique to isolate 2'-FL from other isomeric and similarly sized oligosaccharides. Porous graphitized carbon (PGC) chromatography is a common choice for this separation.

Materials:

  • Purified oligosaccharide mixture from Protocol 3

  • Preparative HPLC system with a PGC column

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, as mobile phase modifier)

  • 2'-FL analytical standard

Procedure:

  • System Preparation:

    • Equilibrate the preparative PGC column with the initial mobile phase conditions (typically a low percentage of acetonitrile in water).

  • Separation:

    • Dissolve the oligosaccharide mixture in the mobile phase and inject it into the HPLC system.

    • Elute the oligosaccharides using a gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 27% acetonitrile over 40 minutes.[6]

    • Monitor the elution profile using a refractive index detector or a mass spectrometer.

  • Fraction Collection:

    • Collect fractions corresponding to the elution time of the 2'-FL peak, as determined by running an analytical standard.

  • Purity Analysis and Final Preparation:

    • Analyze the purity of the collected 2'-FL fraction using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent by lyophilization to obtain the final purified 2'-FL product.

Data Presentation

The following tables summarize quantitative data from the literature for various stages of 2'-FL isolation and analysis. It is important to note that a complete, continuous dataset for the entire purification process from milk is not available in a single source.

Table 1: Concentration of this compound in Milk

Milk SourceConcentration Range (mg/mL)Reference(s)
Human Colostrum20-25 (total HMOs)[9]
Human Mature Milk0.76 - 4.78[1]
Bovine Mature Milk100-1000 fold lower than human milk[2]

Table 2: Performance Metrics of Key Purification and Analysis Steps

Step/MethodAnalyte/MatrixRecovery/Purity/YieldReference(s)
HPLC-RI Quantification2'-FL in Whole MilkRecovery: 88% - 105%[1][10]
qNMR Quantification2'-FL in Food MatricesRecovery: 90.5% - 106.6%[11]
Membrane Filtration & Activated Carbon Chrom.2'-FL from FermentationPurity: > 90.09%[12]
Activated Carbon Chromatography Elution2'-FL from FermentationRecovery: 87.3 ± 2.15%[12]
Crystallization from Fermentation Broth2'-FLYield: 85%, Purity: 98.8%[13]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

cluster_0 Protocol 1: Initial Sample Preparation RawMilk Raw Milk Centrifuge1 Centrifuge (5,000 x g, 4°C) RawMilk->Centrifuge1 RemoveFat Remove Fat Layer Centrifuge1->RemoveFat AddEthanol Add Cold Ethanol RemoveFat->AddEthanol Centrifuge2 Centrifuge (12,000 x g, 4°C) AddEthanol->Centrifuge2 CollectSupernatant Collect Supernatant Centrifuge2->CollectSupernatant

Caption: Workflow for the defatting and deproteinization of milk samples.

cluster_1 Protocol 2: Solid-Phase Extraction Condition Condition Cartridge (ACN/TFA, Water) Load Load Supernatant Condition->Load Wash Wash (Water or ACN/TFA) Load->Wash Elute Elute Oligosaccharides (40-60% ACN) Wash->Elute Evaporate Evaporate Solvent Elute->Evaporate EnrichedFraction Enriched Oligosaccharide Fraction Evaporate->EnrichedFraction

Caption: Workflow for the enrichment of oligosaccharides using SPE.

cluster_2 Protocols 3 & 4: Chromatographic Purification EnrichedFraction Enriched Oligosaccharide Fraction GelFiltration Gel Filtration (G-25) (Lactose Removal) EnrichedFraction->GelFiltration PoolFractions Pool Pre-Lactose Fractions GelFiltration->PoolFractions PrepHPLC Preparative PGC-HPLC PoolFractions->PrepHPLC CollectPeak Collect 2'-FL Peak PrepHPLC->CollectPeak Lyophilize Lyophilize CollectPeak->Lyophilize Pure2FL Pure 2'-FL Lyophilize->Pure2FL

Caption: Workflow for the chromatographic purification of 2'-FL.

References

Application Notes and Protocols: Investigating the Immune Response to 2'-Fucosyllactose Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture models to study the immunomodulatory effects of 2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO). Detailed protocols for key experiments are provided to facilitate the investigation of 2'-FL's impact on immune responses, which is crucial for the development of novel therapeutics and functional foods.

Introduction

This compound (2'-FL) is a key bioactive component of human milk that plays a significant role in shaping the infant's immune system. Its immunomodulatory properties are a subject of intense research, with studies showing its potential to influence both innate and adaptive immunity. In vitro cell culture models offer a controlled environment to dissect the cellular and molecular mechanisms underlying the effects of 2'-FL on the immune response. These models are invaluable for screening, mechanism of action studies, and preclinical evaluation.

Application Note 1: Co-culture of Intestinal Epithelial Cells (IECs) and Immune Cells

This model mimics the intestinal environment where 2'-FL first interacts with the host. It allows for the investigation of the crosstalk between intestinal epithelial cells and immune cells in response to 2'-FL.

Key Cell Lines and Primary Cells:
  • Intestinal Epithelial Cells (IECs): Human colon adenocarcinoma cell lines such as HT-29 and Caco-2 are commonly used.[1][2]

  • Immune Cells: Peripheral Blood Mononuclear Cells (PBMCs), which contain a mix of lymphocytes and monocytes, are often utilized. Alternatively, specific immune cell subsets like monocyte-derived dendritic cells (moDCs) can be employed.[1][3]

Experimental Principle:

IECs are cultured on a semi-permeable membrane in a transwell system, creating an apical (luminal) and a basolateral (serosal) compartment. Immune cells are added to the basolateral compartment. 2'-FL is introduced to the apical side, simulating its presence in the gut lumen. The subsequent immune response is assessed by measuring cytokine secretion and changes in immune cell populations.

Experimental Protocol 1: IEC/PBMC Co-culture Model

This protocol details the steps for setting up a co-culture of HT-29 intestinal epithelial cells and human PBMCs to study the effects of 2'-FL.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transwell inserts (0.4 µm pore size)

  • 24-well plates

  • This compound (2'-FL)

  • CpG DNA (TLR9 agonist, as a bacterial trigger mimic)[1][3]

  • αCD3/CD28 antibodies (for T-cell activation)[1][3]

Procedure:

  • IEC Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding IECs in Transwells: Seed HT-29 cells onto the apical side of the transwell inserts and allow them to form a confluent monolayer. This typically takes 7-10 days.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup:

    • Place the transwell inserts with the HT-29 monolayer into 24-well plates.

    • Add RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to the basolateral compartment.

    • Add isolated PBMCs to the basolateral compartment.

    • For T-cell activation, add αCD3/CD28 antibodies to the basolateral medium.[1]

  • 2'-FL Treatment: Add 2'-FL (at desired concentrations, e.g., 0.25% to 1%) with or without CpG DNA to the apical compartment.[1]

  • Incubation: Co-culture for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • Collect the supernatant from the basolateral compartment for cytokine analysis (e.g., IFNγ, IL-10, IL-13) using ELISA or multiplex assays.

    • Harvest PBMCs for flow cytometry analysis of cell surface markers.

Quantitative Data Summary: Cytokine Secretion in IEC/PBMC Co-culture
Treatment ConditionIFNγ Concentration (pg/mL)IL-10 Concentration (pg/mL)IL-13 Concentration (pg/mL)Galectin-9 Concentration (ng/mL)
Medium ControlBaselineBaselineBaselineBaseline
αCD3/CD28 activated PBMCIncreasedIncreasedIncreasedNot Affected
CpG aloneNot AffectedIncreasedDecreasedNot Affected
0.5% 2'-FL + CpGSignificantly Increased vs CpG aloneNo significant change vs CpG aloneNo significant change vs CpG aloneSignificantly Increased vs CpG alone

Note: This table summarizes trends observed in studies like those by van der Lugt et al. (2020). Actual values will vary based on experimental conditions.[1]

Experimental Workflow: IEC/PBMC Co-culture

IEC_PBMC_CoCulture cluster_prep Cell Preparation cluster_coculture Co-culture Setup cluster_analysis Analysis IEC Culture HT-29 IECs Seed_Transwell Seed IECs in Transwell Inserts IEC->Seed_Transwell PBMC Isolate PBMCs Add_PBMC Add PBMCs to Basolateral Side PBMC->Add_PBMC Setup Place Transwells in Plate Seed_Transwell->Setup Setup->Add_PBMC Add_Stimuli Add 2'-FL +/- CpG to Apical Side Add αCD3/CD28 to Basolateral Side Add_PBMC->Add_Stimuli Incubate Incubate 24-48h Add_Stimuli->Incubate Collect Collect Supernatant & Cells Incubate->Collect Cytokine Cytokine Analysis (ELISA) Collect->Cytokine FACS Flow Cytometry Collect->FACS

Caption: Workflow for the IEC/PBMC co-culture experiment.

Application Note 2: Dendritic Cell (DC) and T-Cell Models

This model is used to investigate the direct effects of 2'-FL on dendritic cells and their subsequent ability to prime T-cell responses.

Key Cell Types:
  • Dendritic Cells (DCs): Monocyte-derived dendritic cells (moDCs) are generated from peripheral blood monocytes.

  • T-Cells: Naïve CD4+ T-cells are isolated from PBMCs.

Experimental Principle:

Immature moDCs are treated with 2'-FL, either directly or with conditioned media from 2'-FL-treated IECs. These "imprinted" moDCs are then co-cultured with naïve CD4+ T-cells to assess T-cell differentiation and cytokine production.

Experimental Protocol 2: moDC and Naïve T-Cell Co-culture

This protocol outlines the generation of moDCs and their co-culture with naïve T-cells to study 2'-FL-mediated T-cell polarization.

Materials:

  • Human PBMCs

  • CD14+ MicroBeads (for monocyte isolation)

  • Naïve CD4+ T Cell Isolation Kit

  • GM-CSF and IL-4 (for moDC differentiation)

  • This compound (2'-FL)

  • Lipopolysaccharide (LPS) or Poly I:C (pIC) (for DC maturation)[4]

  • Anti-CD3 and Anti-CD28 antibodies

  • RPMI 1640 medium, FBS, Penicillin-Streptomycin

Procedure:

  • moDC Generation:

    • Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

    • Culture monocytes in RPMI 1640 with GM-CSF and IL-4 for 5-7 days to differentiate them into immature moDCs.

  • moDC Treatment:

    • Treat immature moDCs with 2'-FL and a maturation stimulus like LPS or pIC for 24 hours.[4]

  • Naïve T-Cell Isolation: Isolate naïve CD4+ T-cells from the CD14-negative fraction of PBMCs using a negative selection kit.

  • moDC/T-Cell Co-culture:

    • Wash the treated moDCs and co-culture them with the isolated naïve CD4+ T-cells at a ratio of 1:10 (DC:T-cell).

    • Add anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation.

  • Incubation: Culture for 3-5 days.

  • Analysis:

    • Collect supernatant to measure T-cell cytokines (e.g., IFNγ, IL-10, IL-4, IL-17) by ELISA or multiplex assay.

    • Harvest T-cells for flow cytometry to analyze proliferation (e.g., using CFSE staining) and transcription factor expression (e.g., T-bet, GATA3, RORγt, FoxP3).

Quantitative Data Summary: Cytokine Secretion in moDC/T-Cell Co-culture
moDC Treatment ConditionT-Cell IFNγ Secretion (pg/mL)T-Cell IL-10 Secretion (pg/mL)
Unstimulated moDCsLowLow
LV-pIC stimulated moDCsHighLow
moDCs conditioned by IECs exposed to 2'-FL + CpGIncreasedIncreased

Note: This table summarizes findings suggesting 2'-FL can promote a regulatory Th1 response.[3]

Experimental Workflow: moDC/T-Cell Co-culture

DC_TCell_CoCulture cluster_prep Cell Preparation cluster_treatment DC Treatment cluster_coculture Co-culture & Analysis PBMC Isolate PBMCs Monocytes Isolate CD14+ Monocytes PBMC->Monocytes TCells Isolate Naive CD4+ T-cells PBMC->TCells moDC Differentiate Monocytes to moDCs (GM-CSF + IL-4) Monocytes->moDC CoCulture Co-culture Treated moDCs with Naive T-cells TCells->CoCulture Treat_DC Treat moDCs with 2'-FL and Maturation Stimulus (e.g., pIC) moDC->Treat_DC Treat_DC->CoCulture Analysis Analyze T-cell Proliferation and Cytokine Production CoCulture->Analysis

Caption: Workflow for moDC and T-cell co-culture experiments.

Signaling Pathways Modulated by this compound

Research indicates that 2'-FL can modulate several key signaling pathways within intestinal epithelial and immune cells to exert its effects.

NF-κB and MAPK Signaling Pathways

In intestinal epithelial cells, 2'-FL has been shown to attenuate inflammation by modulating the NF-κB and MAPK signaling pathways, often triggered by bacterial components like lipopolysaccharide (LPS).[5][6] 2'-FL can suppress the expression of CD14, a co-receptor for LPS, thereby dampening the downstream activation of NF-κB and reducing the production of pro-inflammatory cytokines like IL-8.[5][7]

NFkB_MAPK_Pathway cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS CD14 CD14 LPS->CD14 FL2 This compound FL2->CD14 Inhibits expression TLR4 TLR4 CD14->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) MAPK->Cytokines NFkB->Cytokines

Caption: 2'-FL attenuates LPS-induced inflammation via CD14.

STAT and SOCS Signaling

2'-FL has also been found to upregulate Suppressors of Cytokine Signaling 2 (SOCS2) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][8] This pathway is typically involved in regulating cytokine responses and can contribute to the anti-inflammatory effects of 2'-FL.

STAT_SOCS_Pathway cluster_pathway 2'-FL Modulated STAT/SOCS Signaling FL2 This compound pSTAT3 p-STAT3 FL2->pSTAT3 Induces phosphorylation SOCS2 SOCS2 FL2->SOCS2 Upregulates Immune_Modulation Modulation of Immune Response pSTAT3->Immune_Modulation Cytokine_Signaling Cytokine Signaling SOCS2->Cytokine_Signaling Inhibits Cytokine_Signaling->Immune_Modulation

Caption: 2'-FL influences the STAT/SOCS signaling pathway.

Conclusion

The described cell culture models and protocols provide a robust framework for investigating the immunomodulatory properties of this compound. These in vitro systems are essential tools for elucidating the mechanisms by which 2'-FL interacts with intestinal and immune cells, ultimately contributing to the development of evidence-based nutritional interventions and immunomodulatory therapies. The ability of 2'-FL to modulate key signaling pathways like NF-κB, MAPK, and STAT/SOCS underscores its potential as a significant bioactive compound.

References

Application of 2'-Fucosyllactose in Functional Food Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a bioactive trisaccharide with significant potential in the development of functional foods and nutraceuticals.[1][2] Commercially produced through microbial fermentation, 2'-FL is increasingly incorporated into infant formulas and adult nutritional products due to its prebiotic, immunomodulatory, and cognitive-enhancing properties.[3] This document provides detailed application notes and experimental protocols for researchers and professionals interested in harnessing the benefits of 2'-FL in functional food development.

Health Benefits and Mechanisms of Action

2'-FL exerts its biological effects through multiple mechanisms, primarily centered around its interaction with the gut microbiota and the host's immune system.

  • Gut Microbiota Modulation: As a prebiotic, 2'-FL selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium species.[4][5][6] This modulation of the gut microbiome composition is associated with the production of short-chain fatty acids (SCFAs) and other beneficial metabolites.[5]

  • Immune System Enhancement: 2'-FL has been shown to modulate the immune system by influencing cytokine production and immune cell populations.[3][7][8] It can help in reducing inflammation and may play a role in preventing certain allergies.

  • Cognitive Function Improvement: Emerging research suggests a link between 2'-FL consumption and improved cognitive function, including learning and memory.[9][10] This effect is thought to be mediated through the gut-brain axis.

  • Gut Barrier Integrity: 2'-FL contributes to the maintenance and improvement of the intestinal barrier function, which is crucial for preventing the translocation of harmful substances into the bloodstream.[1][11][12]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various studies on the effects of 2'-FL supplementation.

Table 1: Effect of 2'-FL on Gut Microbiota Composition

Study PopulationDosageDurationKey FindingsReference
Healthy AdultsUp to 20 g/day 2 weeksSignificant increase in relative abundance of Actinobacteria and Bifidobacterium; reduction in Firmicutes and Proteobacteria.[4]
Healthy Formula-Fed InfantsInfant formula with 2'-FL-Enhanced bifidogenic effect, with Bifidobacterium abundance similar to breastfed infants.[2]
In vitro colonic fermentation (adult microbiota)--Increased Bifidobacterium levels.[5]
Adults with Chronic GI Conditions (in vitro)--Increased stool counts of Bifidobacterium.[6]

Table 2: Effect of 2'-FL on Immune Markers

Study ModelDosageDurationKey FindingsReference
Cyclophosphamide-induced immunosuppressed mice0.5 mg/kg body weight14 daysSignificant increase in IL-10 and IFN-γ concentrations; trend of increased IL-2.[3][7]
Human-microbiota-associated mice2'-FL-containing infant formula-Immune cytokine levels (IL-2, IL-9, IL-10, sIgA) comparable to human milk-fed mice.[8]
High-fat diet-fed mice10% (w/w) in diet8 weeksSignificant increase in interleukin-22 expression.[11][12]
Imiquimod-induced psoriasis mice--Reduced proportion of Th17 cells and decreased production of Th17-related cytokines.[13]

Table 3: Effect of 2'-FL on Cognitive Function in Rodent Models

Study ModelDosageDurationKey FindingsReference
5xFAD transgenic mice (Alzheimer's model)300–1,200 mg/kg (oral)-Improved cognitive performance (shortened escape latency in Morris water maze, restored alternation in Y-maze).[9][14]
Growing mice-Long-termImproved cognitive function and spatial memory (Morris water maze and Y-maze tests).[10]

Signaling Pathways Modulated by this compound

2'-FL influences key signaling pathways involved in inflammation and cellular metabolism.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 TwoFL 2'-FL TwoFL->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 NFkB NF-κB MyD88->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Upregulates AMPK_SIRT1_FOXO1_Pathway TwoFL 2'-FL AMPK AMPK TwoFL->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates Oxidative_Stress Oxidative Stress & Inflammation FOXO1->Oxidative_Stress Inhibits sixteenS_rRNA_Workflow Fecal_Sample Fecal Sample Collection DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene Amplification (e.g., V3-V4 region) DNA_Extraction->PCR_Amplification Library_Prep Library Preparation PCR_Amplification->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (e.g., QIIME 2) Sequencing->Data_Analysis

References

Application Notes and Protocols: Assessing the Impact of 2'-Fucosyllactose on Gut Barrier Function In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the intestinal epithelial barrier is crucial for maintaining gut homeostasis and preventing the translocation of harmful luminal substances into the systemic circulation. Human Milk Oligosaccharides (HMOs), particularly 2'-Fucosyllactose (2'-FL), have garnered significant attention for their potential to modulate and enhance gut barrier function.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the impact of 2'-FL on gut barrier function using in vitro models, primarily focusing on the Caco-2 human colorectal adenocarcinoma cell line.

The Caco-2 cell line is a well-established model that, upon differentiation, forms a polarized monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium.[2] This model is instrumental in evaluating the effects of bioactive compounds like 2'-FL on key indicators of gut barrier integrity, including Transepithelial Electrical Resistance (TEER), paracellular permeability, and the expression and localization of tight junction proteins.

Data Presentation: Quantitative Effects of this compound on Gut Barrier Function

The following tables summarize quantitative data from various in vitro studies investigating the effects of 2'-FL on intestinal barrier integrity. These tables are intended to provide a comparative overview of the potential outcomes of the described experimental protocols.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

Cell Line2'-FL ConcentrationTreatment DurationEffect on TEERReference
Caco-2200 µg/mL24 hoursIncreased TEER in LPS-damaged cells[3]
Caco-2400 µg/mL24 hoursFurther increased TEER in LPS-damaged cells[3]
T84Not Specified48 hoursModulates signaling pathways related to inflammation[4]

Table 2: Effect of this compound on Paracellular Permeability (FITC-Dextran Assay)

Cell Line2'-FL ConcentrationTracerEffect on PermeabilityReference
Caco-2200 µg/mLFITC-Dextran (4 kDa)Decreased permeability in LPS-damaged cells[3]
Caco-2400 µg/mLFITC-Dextran (4 kDa)Further decreased permeability in LPS-damaged cells[3]

Table 3: Effect of this compound on Tight Junction Protein Expression (Western Blot)

Cell Line2'-FL ConcentrationTarget ProteinEffect on ExpressionReference
Caco-2Not SpecifiedZonula Occludens-1 (ZO-1)Upregulated in response to IL-6 induced damage
Caco-2Not SpecifiedOccludinUpregulated in response to IL-6 induced damage
Caco-2Not SpecifiedClaudin-2Downregulated in response to IL-6 induced damage

Experimental Protocols

Protocol 1: Assessment of Gut Barrier Integrity using Transepithelial Electrical Resistance (TEER)

This protocol details the measurement of TEER in Caco-2 cell monolayers to assess the integrity of the epithelial barrier following treatment with 2'-FL.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • This compound (2'-FL)

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Lipopolysaccharide (LPS) from E. coli (optional, for inducing barrier dysfunction)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 2 x 10^5 cells/well in a 12-well plate.

  • Cell Culture and Differentiation: Culture the cells for 21 days post-confluence to allow for full differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.

  • TEER Measurement for Baseline: Before treatment, measure the baseline TEER of the Caco-2 monolayers.

    • Equilibrate the EVOM electrodes in sterile PBS.

    • Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

    • Record the resistance reading.

    • Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell monolayer.

    • Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².

  • Treatment with 2'-FL:

    • Prepare a stock solution of 2'-FL in sterile cell culture medium.

    • For a protective effect study, pre-treat the Caco-2 monolayers with the desired concentration of 2'-FL (e.g., 200-400 µg/mL) for a specified duration (e.g., 24 hours) prior to inducing damage.

    • To induce barrier dysfunction (optional), add LPS (e.g., 10 µg/mL) to the apical compartment.

    • For a restorative effect study, first induce damage with LPS and then treat with 2'-FL.

  • Post-Treatment TEER Measurement: At the end of the treatment period, measure the TEER as described in step 3.

  • Data Analysis: Compare the TEER values of the 2'-FL treated groups with the control and LPS-treated (if applicable) groups. An increase in TEER indicates an enhancement of barrier function.

Protocol 2: Paracellular Permeability Assessment using FITC-Dextran

This protocol measures the passage of a fluorescent tracer, FITC-dextran, across the Caco-2 monolayer to assess paracellular permeability.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts (from Protocol 1)

  • Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence plate reader

Procedure:

  • Preparation of Caco-2 Monolayers: After treatment with 2'-FL as described in Protocol 1, wash the Caco-2 monolayers gently with pre-warmed HBSS.

  • Application of FITC-Dextran:

    • Prepare a solution of FITC-dextran (e.g., 1 mg/mL) in HBSS.

    • Add the FITC-dextran solution to the apical compartment of the Transwell® inserts.

    • Add fresh HBSS to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).

  • Sample Collection: At the end of the incubation period, collect samples from the basolateral compartment.

  • Fluorescence Measurement:

    • Transfer the basolateral samples to a black 96-well plate.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis: Create a standard curve using known concentrations of FITC-dextran. Calculate the amount of FITC-dextran that has permeated into the basolateral compartment and compare the values between different treatment groups. A decrease in FITC-dextran in the basolateral compartment indicates reduced paracellular permeability.

Protocol 3: Analysis of Tight Junction Protein Expression by Western Blot

This protocol details the analysis of tight junction protein (e.g., ZO-1, Occludin, Claudin-1) expression levels in Caco-2 cells treated with 2'-FL.

Materials:

  • Differentiated Caco-2 monolayers (cultured in standard plates or Transwell® inserts)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-Occludin, rabbit anti-Claudin-1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with 2'-FL, wash the Caco-2 cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., GAPDH or β-actin). Compare the relative protein expression between different treatment groups.

Protocol 4: Immunofluorescence Staining of Tight Junction Proteins

This protocol allows for the visualization of the localization and organization of tight junction proteins at the cell-cell junctions.

Materials:

  • Differentiated Caco-2 monolayers on sterile glass coverslips or Transwell® inserts

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (as in Protocol 3)

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fixation: After treatment with 2'-FL, wash the Caco-2 cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto glass slides with mounting medium, and visualize the staining using a confocal microscope.

  • Analysis: Observe the localization and integrity of the tight junction proteins at the cell borders. Discontinuous or fragmented staining may indicate a compromised barrier.

Mandatory Visualizations

Experimental Workflow for Assessing 2'-FL on Gut Barrier Function

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Barrier Function Assessment Caco2_seed Seed Caco-2 cells on Transwell inserts Caco2_diff Differentiate for 21 days Caco2_seed->Caco2_diff Treatment Treat with 2'-FL (optional: with LPS challenge) Caco2_diff->Treatment TEER TEER Measurement Treatment->TEER Permeability FITC-Dextran Permeability Assay Treatment->Permeability Western Western Blot (ZO-1, Occludin) Treatment->Western IF Immunofluorescence (ZO-1, Occludin) Treatment->IF

Caption: Experimental workflow for in vitro assessment of 2'-FL.

Signaling Pathway of this compound in Modulating Gut Barrier Function

signaling_pathway cluster_lumen Apical Side (Lumen) cluster_cell Intestinal Epithelial Cell LPS LPS TLR4 TLR4/CD14 Complex LPS->TLR4 Activates FL This compound (2'-FL) FL->TLR4 Inhibits TJ Tight Junction Proteins (ZO-1, Occludin) FL->TJ Upregulates NFkB NF-κB Pathway TLR4->NFkB Activates Inflammation Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Inflammation Increases Transcription Barrier Gut Barrier Integrity Inflammation->Barrier Decreases TJ->Barrier Increases

Caption: 2'-FL signaling in gut epithelial cells.

References

Application Notes and Protocols for Metabolomic Analysis of Gut Microbiota after 2'-Fucosyllactose Intervention

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) and is recognized for its prebiotic properties, significantly influencing the composition and metabolic activity of the gut microbiota.[1][2] Understanding the intricate interactions between 2'-FL, the gut microbiome, and the host metabolome is crucial for the development of novel therapeutic and nutritional strategies. These application notes provide a comprehensive overview of the methodologies and expected outcomes for the metabolomic analysis of gut microbiota following 2'-FL intervention. The protocols detailed below are synthesized from established in vitro and in vivo experimental models.

Core Concepts and Signaling Pathways

2'-FL is not digested by human enzymes and reaches the colon intact, where it is selectively fermented by specific gut bacteria, particularly Bifidobacterium species.[1][3] This fermentation process leads to a cascade of metabolic changes, primarily the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[4][5] These SCFAs play a pivotal role in maintaining gut homeostasis, serving as an energy source for colonocytes, and modulating the host's immune system.[1][6]

The intervention with 2'-FL has been shown to modulate host immune responses, partly through the increased production of SCFAs. For instance, elevated SCFA levels have been correlated with an increase in the anti-inflammatory cytokine IL-10.[7][8] Furthermore, 2'-FL can influence the gut-brain axis, with studies suggesting its role in improving gut-brain signaling, which can impact appetite and metabolic profiles.[9][10] The selective fermentation of 2'-FL also leads to changes in the abundance of specific bacterial genera, such as Blautia, Olsenella, and Parabacteroides, and can influence the metabolism of other compounds like tryptophan and vitamins.[7][11][12]

Caption: Metabolic and signaling pathway of this compound in the gut.

Quantitative Data Summary

The following tables summarize the quantitative changes observed in gut microbiota composition and metabolite production following 2'-FL intervention, based on data from various experimental models.

Table 1: Changes in Gut Microbiota Composition

Bacterial TaxonChange ObservedExperimental ModelReference
BifidobacteriumIncreased AbundanceIn vitro fermentation, Human-Microbiota-Associated Mice, Human Clinical Trial[5][8][11]
BlautiaIncreased AbundanceHuman-Microbiota-Associated Mice[7]
OlsenellaIncreased AbundanceHuman-Microbiota-Associated Mice[7]
Parabacteroides distasonisIncreased AbundanceIn vitro human colonic model[6][13]
Eubacterium rectale-Clostridium coccoides groupIncreased CountsIn vitro batch culture[3][5]
Faecalibacterium prausnitziiIncreased CountsHuman Clinical Trial[5]
EnterorhabdusDecreased AbundanceHuman-Microbiota-Associated Mice[7]
Lachnospiraceae_UCG-006Decreased AbundanceHuman-Microbiota-Associated Mice[7]

Table 2: Changes in Metabolite Concentrations

MetaboliteChange ObservedExperimental ModelReference
AcetateIncreased ConcentrationIn vitro fermentation, Human-Microbiota-Associated Mice[4][7]
PropionateIncreased ConcentrationIn vitro fermentation, Human-Microbiota-Associated Mice[4][7]
ButyrateIncreased ConcentrationIn vitro fermentation, Human Clinical Trial[4][5]
Total SCFAsIncreased ConcentrationHuman-Microbiota-Associated Mice[7]
Caproic AcidDecreased to non-detectable levelsIn vitro human colonic model[6][13]
Tryptophan metabolitesAltered LevelsIn vitro colonic fermentation[11][12]
VitaminsAltered LevelsIn vitro colonic fermentation[11][12]
GlutathioneSignificantly alteredIn vitro human colonic model[6][13]
SerotoninSignificantly alteredIn vitro human colonic model[6][13]
PyruvateIncreased ConcentrationHigh Fat-Fed Mice[9][10]
LactateIncreased ConcentrationHigh Fat-Fed Mice[9][10]

Experimental Protocols

A general workflow for conducting a metabolomic analysis of gut microbiota after 2'-FL intervention is presented below. This workflow integrates sample collection, microbiota analysis, and metabolite analysis.

Experimental_Workflow Start Start: 2'-FL Intervention Study Sample_Collection Fecal Sample Collection Start->Sample_Collection Sample_Processing Sample Aliquoting and Storage (-80°C) Sample_Collection->Sample_Processing DNA_Extraction DNA Extraction Sample_Processing->DNA_Extraction Metabolite_Extraction Metabolite Extraction Sample_Processing->Metabolite_Extraction 16S_Sequencing 16S rRNA Gene Sequencing DNA_Extraction->16S_Sequencing Microbiota_Analysis Microbiota Composition Analysis 16S_Sequencing->Microbiota_Analysis Data_Integration Integrative Analysis: Microbiota and Metabolome Microbiota_Analysis->Data_Integration LCMS_Analysis LC-MS/MS Analysis (Global Metabolomics) Metabolite_Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis (SCFA Quantification) Metabolite_Extraction->GCMS_Analysis Metabolite_Analysis Metabolomic Data Analysis LCMS_Analysis->Metabolite_Analysis GCMS_Analysis->Metabolite_Analysis Metabolite_Analysis->Data_Integration End End: Biological Interpretation Data_Integration->End

Caption: General experimental workflow for metabolomic analysis.
Protocol 1: In Vitro Batch Culture Fermentation

This protocol is adapted from studies using anaerobic batch culture fermenters to assess the prebiotic effects of 2'-FL.[14]

1. Media Preparation:

  • Prepare a sterile basal nutrient medium containing peptone water, yeast extract, NaCl, phosphates, and other essential salts and vitamins.

  • Sparge the medium with oxygen-free nitrogen to establish anaerobic conditions.

2. Fecal Slurry Preparation:

  • Collect fresh fecal samples from donors.

  • Prepare a 10% (w/v) fecal slurry in a sterile, anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Homogenize the slurry and filter through a sterile gauze to remove large particles.

3. Fermentation Setup:

  • Aseptically add the basal medium to sterile fermentation vessels.

  • Inoculate the vessels with the fecal slurry.

  • Add 2'-FL to the desired final concentration (e.g., 10 mg/mL).

  • Maintain anaerobic conditions and a constant temperature (37°C) with gentle stirring.

  • Collect samples at various time points (e.g., 0, 24, 48 hours) for microbiota and metabolite analysis.

Protocol 2: Fecal DNA Extraction and 16S rRNA Gene Sequencing

This protocol provides a general guideline for analyzing the gut microbiota composition.

1. DNA Extraction:

  • Use a commercially available fecal DNA extraction kit according to the manufacturer's instructions. These kits typically involve bead-beating for mechanical lysis of bacterial cells.

2. PCR Amplification:

  • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with adapters for sequencing.

  • Perform PCR using a high-fidelity DNA polymerase.

3. Library Preparation and Sequencing:

  • Purify the PCR products to remove primers and dNTPs.

  • Quantify and pool the amplicons in equimolar concentrations.

  • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq).

4. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences and chimeras.

  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to the representative sequences using a reference database (e.g., Greengenes, SILVA).

  • Analyze alpha and beta diversity to assess within-sample and between-sample microbial community differences.

Protocol 3: Fecal Metabolite Extraction for LC-MS Analysis

This protocol is for the analysis of a broad range of metabolites.

1. Sample Preparation:

  • Lyophilize frozen fecal samples to remove water.

  • Homogenize the lyophilized samples to a fine powder.

2. Metabolite Extraction:

  • Weigh approximately 50 mg of the homogenized fecal powder.

  • Add a cold extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

  • Vortex thoroughly and incubate on ice to precipitate proteins.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C.

  • Collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-Q-TOF MS).

  • Use both positive and negative ionization modes to cover a wider range of metabolites.

  • Process the raw data using software such as Compound Discoverer or MetaboAnalyst for peak picking, alignment, and metabolite identification.

Protocol 4: Quantification of Short-Chain Fatty Acids (SCFAs) by GC-MS

This protocol is specifically for the targeted analysis of SCFAs.

1. Sample Preparation and Extraction:

  • Homogenize fecal samples in a saturated NaCl solution.

  • Acidify the homogenate with an acid (e.g., sulfuric acid) to protonate the SCFAs.

  • Extract the SCFAs into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) containing an internal standard (e.g., 2-ethylbutyric acid).

  • Centrifuge to separate the phases and collect the organic layer.

2. Derivatization (Optional but Recommended):

  • Derivatize the extracted SCFAs to improve their volatility and chromatographic properties. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or isobutyl chloroformate.

3. GC-MS Analysis:

  • Inject the derivatized or underivatized extract into a gas chromatograph coupled with a mass spectrometer.

  • Use a suitable capillary column for SCFA separation (e.g., a wax column).

  • Quantify the SCFAs based on the peak areas relative to the internal standard using a calibration curve prepared with authentic standards.[11][15]

References

Cultivating Stability: A Guide to Formulating 2'-Fucosyllactose for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Fucosyllactose (2'-FL) is a prominent human milk oligosaccharide (HMO) with significant potential in therapeutic and research applications. Its biological activities, including modulation of the gut microbiome, immune response, and neuronal function, are of increasing interest. A stable and well-characterized formulation is paramount for obtaining reliable and reproducible results in preclinical and clinical research. This document provides detailed application notes and protocols for developing a stable formulation of 2'-FL, encompassing stability testing, analytical methodologies, and formulation strategies for both liquid and solid dosage forms.

Physicochemical Properties and Stability Profile of this compound

This compound is a neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose. It is a white to off-white, water-soluble powder. While generally stable, its stability can be influenced by environmental factors such as pH, temperature, and humidity.

1.1. General Stability Considerations

  • Solid State: Crystalline 2'-FL is relatively stable when stored in a dry environment. However, it is hygroscopic, and moisture absorption can lead to chemical degradation and physical changes. Amorphous 2'-FL is more susceptible to degradation than its crystalline form. Thermal analysis has shown that crystalline 2'-FL dehydrates at approximately 143.4°C and melts at 230.6°C. The glass transition temperature of amorphous 2'-FL is around 127.6°C, which decreases significantly with increasing water activity.[1]

  • Aqueous Solution: 2'-FL is reported to be stable in both low and high pH environments and at high temperatures, which is advantageous for various research applications. However, prolonged exposure to extreme pH and high temperatures can lead to hydrolysis of the glycosidic bonds, resulting in the formation of fucose, lactose, and their constituent monosaccharides.

1.2. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting 2'-FL to stress conditions more severe than those it would encounter during normal handling and storage.

Table 1: Illustrative Forced Degradation Conditions for this compound

Stress ConditionParametersPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, 72 hoursFucose, Lactose, Glucose, Galactose
Base Hydrolysis 0.1 M NaOH at 60°C for 24, 48, 72 hoursEpimerization and degradation products
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidized derivatives
Thermal Degradation 80°C for 7 days (solid and solution)Dehydration and caramelization products
Photostability ICH Q1B option 2 (1.2 million lux hours and 200 W h/m²)No significant degradation expected

Analytical Methodologies for Stability Assessment

Accurate and precise analytical methods are crucial for quantifying 2'-FL and its potential degradation products. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.

2.1. Comparison of Analytical Techniques

FeatureHPAEC-PADHPLC with Refractive Index (RI) or ELSD
Principle Separation based on anion exchange at high pH, with sensitive electrochemical detection.Separation based on hydrophilicity (HILIC) or size exclusion, with less sensitive universal detectors.
Sensitivity High sensitivity, suitable for detecting low levels of degradation products.Lower sensitivity compared to HPAEC-PAD.
Selectivity Excellent selectivity for carbohydrates, allowing for the separation of isomers.May have co-elution issues with other formulation components.
Gradient Elution Compatible with gradient elution for complex mixtures.RI detectors are not compatible with gradient elution. ELSD is compatible but can have non-linear responses.
Sample Preparation Often requires minimal sample preparation ("dilute and shoot").[2]May require more extensive sample cleanup.

2.2. Recommended Analytical Technique

For stability studies of 2'-FL, HPAEC-PAD is the recommended technique due to its superior sensitivity, selectivity, and ability to separate and quantify a wide range of carbohydrates, including potential degradation products.

Experimental Protocols

3.1. Protocol for Forced Degradation of this compound

Objective: To generate potential degradation products of 2'-FL under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Deionized water

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2'-FL in deionized water.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw samples at 24, 48, and 72 hours.

    • Neutralize the samples with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw samples at 24, 48, and 72 hours.

    • Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 0.5 mL of 30% H₂O₂ to achieve a final concentration of approximately 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Solid: Place 10 mg of solid 2'-FL in a vial and keep it in an oven at 80°C for 7 days.

    • Solution: Incubate the 1 mg/mL stock solution at 80°C for 7 days.

  • Photostability:

    • Expose solid 2'-FL and the 1 mg/mL solution to light conditions as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPAEC-PAD method described below.

3.2. Protocol for HPAEC-PAD Analysis of this compound

Objective: To quantify 2'-FL and its degradation products in stability samples.

Instrumentation:

  • High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector (e.g., Thermo Scientific Dionex ICS-5000+).

  • Gold working electrode and Ag/AgCl reference electrode.

  • CarboPac™ PA20 column (3 x 150 mm) with a CarboPac™ PA20 guard column (3 x 30 mm).

Reagents:

  • Deionized water (≥18.2 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% w/w

  • Sodium acetate (NaOAc), anhydrous

  • This compound reference standard

Chromatographic Conditions:

ParameterSetting
Column Temperature 30°C
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Mobile Phase A 100 mM NaOH
Mobile Phase B 100 mM NaOH with 1 M NaOAc
Gradient Elution Time (min)
PAD Waveform As per manufacturer's recommendation for carbohydrates

Procedure:

  • Standard Preparation: Prepare a series of 2'-FL standard solutions ranging from 1 µg/mL to 100 µg/mL in deionized water.

  • Sample Preparation: Dilute the stressed samples with deionized water to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPAEC-PAD system.

  • Quantification: Create a calibration curve by plotting the peak area of the 2'-FL standards against their concentration. Determine the concentration of 2'-FL in the samples from the calibration curve. Identify degradation products by comparing their retention times with known standards (fucose, lactose, etc.) and by mass balance calculations.

Formulation Development Strategies

The choice of formulation depends on the intended research application. Both liquid and solid formulations can be developed for 2'-FL.

4.1. Liquid Formulations

Aqueous solutions are convenient for in vitro studies and for oral administration in animal models.

Table 2: Excipients for Liquid Formulations of this compound

Excipient ClassExampleFunctionTypical Concentration
Buffering Agents Phosphate buffer, Citrate bufferMaintain pH, enhance stability10-50 mM
Preservatives Benzyl alcohol, PhenolPrevent microbial growth (for multi-dose vials)0.9 - 2.0%
Tonicity Modifiers Sodium chlorideAdjust osmotic pressure for parenteral administrationq.s. to isotonicity
Antioxidants Ascorbic acid, Sodium metabisulfiteProtect against oxidative degradation0.01 - 0.1%

Protocol for Preparing a Buffered Aqueous Formulation of 2'-FL (10 mg/mL):

  • Prepare Buffer: Prepare a 50 mM sodium phosphate buffer (pH 6.8).

  • Dissolve 2'-FL: Weigh the required amount of 2'-FL and dissolve it in the phosphate buffer with gentle stirring.

  • Add Excipients (if needed): If required for the specific application, add other excipients and ensure complete dissolution.

  • pH Adjustment: Check the final pH and adjust to 6.8 if necessary using 0.1 M NaOH or 0.1 M HCl.

  • Sterile Filtration: For parenteral or cell culture applications, sterile filter the final solution through a 0.22 µm filter.

  • Storage: Store the formulation at 2-8°C, protected from light.

4.2. Solid Formulations

Solid formulations, such as lyophilized powders or powder-in-bottles, offer improved long-term stability.

Table 3: Excipients for Solid Formulations of this compound

Excipient ClassExampleFunctionTypical Concentration (w/w)
Bulking Agents/Cryoprotectants Mannitol, Trehalose, SucroseProvide bulk, protect during freeze-drying1 - 10%
Lyoprotectants Glycine, TrehaloseProtect during freeze-drying1 - 5%
Flow Aids/Glidants Colloidal silicon dioxideImprove powder flowability for capsule filling0.1 - 0.5%
Fillers/Diluents Microcrystalline cellulose, LactoseIncrease bulk for tablet/capsule manufacturingq.s. to target weight

Protocol for Lyophilization of this compound:

  • Prepare Solution: Prepare an aqueous solution of 2'-FL (e.g., 10 mg/mL) with a cryoprotectant such as trehalose (e.g., 2% w/v).

  • Fill Vials: Dispense the solution into lyophilization vials.

  • Freeze-Drying Cycle:

    • Freezing: Freeze the solution to at least -40°C.

    • Primary Drying: Apply a vacuum and raise the shelf temperature to sublimize the ice (e.g., -10°C for 24-48 hours).

    • Secondary Drying: Increase the shelf temperature to remove residual moisture (e.g., 25°C for 12-24 hours).

  • Stoppering and Storage: Backfill the vials with an inert gas like nitrogen, stopper them under vacuum, and store at 2-8°C.

Signaling Pathways and Experimental Workflows

2'-FL has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for designing experiments to investigate its mechanism of action.

5.1. AMPK/SIRT1/FOXO1 Signaling Pathway

2'-FL can be metabolized by the gut microbiota to produce short-chain fatty acids (SCFAs). These SCFAs can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK can then activate SIRT1, which in turn deacetylates and activates FOXO1, a transcription factor involved in stress resistance and longevity.[3][4]

AMPK_SIRT1_FOXO1_Pathway 2FL This compound Gut_Microbiota Gut Microbiota 2FL->Gut_Microbiota Metabolism SCFAs Short-Chain Fatty Acids Gut_Microbiota->SCFAs Production AMPK AMPK SCFAs->AMPK Activation SIRT1 SIRT1 AMPK->SIRT1 Activation FOXO1 FOXO1 SIRT1->FOXO1 Deacetylation (Activation) Cellular_Response Stress Resistance Longevity FOXO1->Cellular_Response Transcription

AMPK/SIRT1/FOXO1 pathway activation by 2'-FL metabolites.

5.2. Vagal Afferent Signaling Pathway

The gut-brain axis is another important target of 2'-FL. Metabolites produced by the gut microbiota from 2'-FL can stimulate enteroendocrine cells in the gut to release signaling molecules like cholecystokinin (CCK). CCK then activates the vagal afferent neurons, which transmit signals to the brainstem, influencing satiety and cognitive function.[5][6][7][8][9]

Vagal_Afferent_Pathway 2FL This compound Gut_Microbiota Gut Microbiota 2FL->Gut_Microbiota Metabolism Metabolites Metabolites (e.g., SCFAs) Gut_Microbiota->Metabolites Enteroendocrine_Cells Enteroendocrine Cells Metabolites->Enteroendocrine_Cells Stimulation CCK CCK Release Enteroendocrine_Cells->CCK Vagal_Afferent_Neuron Vagal Afferent Neuron CCK->Vagal_Afferent_Neuron Activation Brainstem Brainstem (NTS) Vagal_Afferent_Neuron->Brainstem Signal Transmission CNS_Response Satiety Signaling Cognitive Function Brainstem->CNS_Response

Vagal afferent pathway modulation by 2'-FL.

5.3. Experimental Workflow for Investigating 2'-FL Stability and Bioactivity

Experimental_Workflow cluster_0 Formulation & Stability cluster_1 In Vitro & In Vivo Bioactivity Formulation Develop Liquid & Solid Formulations Forced_Degradation Forced Degradation Studies Formulation->Forced_Degradation Stability_Testing Real-Time & Accelerated Stability Testing Formulation->Stability_Testing Analytical_Methods HPAEC-PAD Method Validation Forced_Degradation->Analytical_Methods Stability_Testing->Analytical_Methods Cell_Culture Cell-Based Assays (e.g., Caco-2, Neuronal cells) Stability_Testing->Cell_Culture Use Stable Formulation Animal_Models In Vivo Studies (e.g., Microbiome, Behavior) Stability_Testing->Animal_Models Mechanism_of_Action Signaling Pathway Analysis (Western Blot, qPCR) Cell_Culture->Mechanism_of_Action Animal_Models->Mechanism_of_Action

Integrated workflow for 2'-FL formulation and bioactivity studies.

Conclusion

The development of a stable formulation is a critical step in the research and development of this compound. This guide provides a comprehensive framework for assessing the stability of 2'-FL, developing robust analytical methods, and formulating both liquid and solid dosage forms suitable for research purposes. By following these protocols and understanding the underlying signaling pathways, researchers can ensure the quality and reliability of their experimental data, ultimately advancing our understanding of the therapeutic potential of this important human milk oligosaccharide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2'-Fucosyllactose (2'-FL) Yield in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 2'-Fucosyllactose (2'-FL) production through microbial fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary microbial hosts used for 2'-FL production?

A1: The most commonly used microbial hosts for 2'-FL production are Escherichia coli and Saccharomyces cerevisiae.[1][2][3] E. coli is widely used due to its well-understood genetics and rapid growth.[4][5][6][7] S. cerevisiae is also a popular choice, particularly because of its "Generally Recognized as Safe" (GRAS) status, which is advantageous for food and pharmaceutical applications.[1][2]

Q2: What are the main metabolic pathways for 2'-FL biosynthesis in microbes?

A2: There are two primary metabolic pathways for the synthesis of the key precursor, GDP-L-fucose, which is then used to fucosylate lactose to form 2'-FL:

  • De novo pathway: This pathway starts from a central carbon source like glucose or glycerol and involves a series of enzymatic steps to produce GDP-L-fucose.[6][8]

  • Salvage pathway: This pathway utilizes exogenously supplied L-fucose to produce GDP-L-fucose.[6][8]

The final step in both pathways is the transfer of fucose from GDP-L-fucose to lactose, a reaction catalyzed by an α-1,2-fucosyltransferase.[9][10]

Q3: Which α-1,2-fucosyltransferase should I choose for my experiments?

A3: The choice of α-1,2-fucosyltransferase is critical for high 2'-FL yield. Several have been successfully used, with FutC (or FucT2) from Helicobacter pylori being one of the most extensively utilized due to its high specific activity.[4][11][12] Other promising fucosyltransferases have been identified from sources like Bacillus cereus and Neisseria sp., which have shown high efficacy in 2'-FL production.[1][7][13]

Q4: What are common carbon sources for 2'-FL fermentation?

A4: Common carbon sources include glycerol and glucose for cell growth and precursor synthesis.[11] Lactose is typically added as the acceptor substrate for the fucosylation reaction.[11] Some studies have also explored the use of xylose as a co-substrate to circumvent issues related to overflow metabolism seen with glucose.[2][14]

Section 2: Troubleshooting Guide

Problem 1: Low 2'-FL Titer or Yield

Potential Cause Troubleshooting Suggestion Rationale
Insufficient GDP-L-fucose supply - Overexpress key enzymes in the de novo pathway (e.g., manB, manC, gmd, wcaG).[8][13]- Engineer cofactor regeneration pathways (NADPH and GTP) to enhance precursor formation.[4][11]- If using the salvage pathway, ensure adequate L-fucose is supplied in the medium.Increasing the intracellular pool of the donor substrate, GDP-L-fucose, is a primary strategy to drive the reaction towards 2'-FL synthesis.[9][10]
Low intracellular lactose availability - Inactivate the lacZ gene to prevent lactose hydrolysis into glucose and galactose.[4][11][13]- Overexpress a lactose permease (e.g., lacY) to improve lactose uptake.[7]Maintaining a high intracellular concentration of the acceptor substrate, lactose, is crucial for efficient 2'-FL production.[5]
Suboptimal α-1,2-fucosyltransferase activity - Screen different α-1,2-fucosyltransferases from various microbial sources to find the most active one in your host.[4][7][11]- Modify the N-terminus of the enzyme (e.g., adding aspartate molecules) to potentially improve its activity.[15]The efficiency of the final fucosylation step directly impacts the overall 2'-FL yield.
Precursor degradation or competing pathways - Knock out genes involved in competing pathways, such as wcaJ, which diverts GDP-L-fucose to colanic acid synthesis.[4][8][11]By blocking pathways that consume the precursors, metabolic flux can be redirected towards 2'-FL production.

Problem 2: High Levels of Byproduct Formation (e.g., Acetate, Difucosyllactose)

Potential Cause Troubleshooting Suggestion Rationale
Acetate accumulation - Use a fed-batch fermentation strategy with controlled feeding of the carbon source to avoid overflow metabolism.- Consider using alternative carbon sources like glycerol or xylose that lead to lower acetate production.[2][7][14]High concentrations of acetate can inhibit cell growth and reduce product formation.[16]
Difucosyllactose formation - This can occur due to the further fucosylation of 2'-FL.[17] This issue is less commonly reported but may be enzyme or strain-specific. If observed, screening for a more specific α-1,2-fucosyltransferase may be necessary.Byproduct formation reduces the yield of the desired product.

Problem 3: Poor Cell Growth

Potential Cause Troubleshooting Suggestion Rationale
Suboptimal fermentation conditions - Optimize pH, temperature, and aeration for your specific microbial host and engineered strain.Proper control of fermentation parameters is essential for robust cell growth and productivity.
Toxicity of overexpressed proteins or accumulated metabolites - Modulate the expression levels of pathway genes using promoters of different strengths or by adjusting inducer concentrations.High levels of heterologous protein expression or metabolic intermediates can impose a burden on the cells, leading to reduced growth.
Nutrient limitation - Ensure the fermentation medium is not deficient in essential nutrients, particularly nitrogen, phosphate, and trace elements.Adequate nutrient availability is critical for supporting cell growth and metabolic activity.

Section 3: Data Presentation

Table 1: Comparison of 2'-FL Production in Engineered E. coli

Strain Key Genetic Modifications Fermentation Scale Titer (g/L) Yield (mol/mol lactose) Productivity (g/L/h) Reference
BL21(DE3) derivativeOverexpression of lacY, modification of Shine-Dalgarno sequences, overexpression of setA, knockout of pgi, new α-1,2-fucosyltransferaseFed-batch141.27-3.14[7]
C41(DE3)ΔZ derivativeKnockout of lacZ, wcaJ, nudD, nudK; overexpression of rcsA, rcsB; genomic integration of futC50-L Fed-batch66.800.890.95[6][18]
BL21(DE3)Inactivation of lacZ, wcaJ; co-introduction of NADPH and GTP regeneration pathways; overexpression of futC from H. pylori3-L Fed-batch22.30.53-[4][11]
BL21(DE3)Inactivation of lacZ, fucI, fucK, wcaJ; transcriptional fine-tuning of pathwaysFed-batch14.1--[8]
BL21(DE3)Knockout of lacZ and waaF; overexpression of manB, manC, gmd, wcaG; constitutive promoter for futCB from B. cereusFed-batch121.4-1.90[13]

Table 2: Comparison of 2'-FL Production in Engineered S. cerevisiae

Strain Key Genetic Modifications Fermentation Scale Titer (g/L) Yield (mol/mol lactose) Carbon Source Reference
Engineered S. cerevisiaeExpression of futBc from B. cereus, enhanced GDP-mannose flux, knockout of gal80Fed-batch26.630.85Sucrose[1]
Engineered S. cerevisiaeExpression of lactose transporter, Gmd, WcaG, and WbgLFed-batch25.5-Xylose[14]
D452-2Overexpression of fkp, fucT2, and LAC12 (salvage pathway)Fed-batch0.5030.3Ethanol[3][17]

Section 4: Experimental Protocols

Protocol 1: Quantification of 2'-FL by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization for specific equipment and sample matrices.

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC System and Conditions:

    • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a specialized oligosaccharide column.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 78:22 v/v).[19] The exact ratio may need to be optimized based on the column and desired separation.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35-40°C.[19]

    • Detector: Refractive Index (RI) detector.[19][20]

    • Injection Volume: 10-20 µL.

  • Standard Curve:

    • Prepare a series of 2'-FL standards of known concentrations in the mobile phase.

    • Inject the standards into the HPLC system and record the peak areas.

    • Plot a standard curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared samples.

    • Determine the peak area for 2'-FL in the samples.

    • Calculate the concentration of 2'-FL in the samples using the standard curve, accounting for any dilution factors.

Protocol 2: Enzymatic Assay for 2'-FL Quantification

This method provides a higher throughput alternative to HPLC for screening a large number of samples.[21]

  • Principle: This is a two-step enzymatic reaction. First, α-L-fucosidase releases L-fucose from 2'-FL. Second, L-fucose dehydrogenase oxidizes L-fucose, which results in the formation of NADPH, which can be measured spectrophotometrically.[21]

  • Reagents:

    • α-(1-2,3,4,6)-L-fucosidase

    • L-fucose dehydrogenase

    • NADP+

    • Reaction buffer (e.g., phosphate buffer, pH 7.5)

    • 96-well microplate

  • Procedure:

    • Prepare samples and 2'-FL standards in the 96-well plate.

    • Add the reaction mixture containing the buffer, NADP+, and both enzymes to each well.

    • Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

    • Measure the absorbance at 340 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using the absorbance values of the 2'-FL standards.

    • Determine the concentration of 2'-FL in the samples from the standard curve.

Section 5: Visualizations

DeNovo_Pathway cluster_gdp_fucose_synthesis GDP-L-Fucose Synthesis (De Novo) cluster_2fl_synthesis 2'-FL Synthesis F6P Fructose-6-P Man6P Mannose-6-P F6P->Man6P ManA Man1P Mannose-1-P GDP_Man GDP-Mannose Man1P->GDP_Man ManC Man6P->Man1P ManB GDP_Fuc_intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Man->GDP_Fuc_intermediate Gmd GDP_Fuc GDP-L-Fucose GDP_Fuc_intermediate->GDP_Fuc WcaG TwoFL This compound GDP_Fuc->TwoFL α-1,2-Fucosyltransferase Colanic_Acid Colanic Acid GDP_Fuc->Colanic_Acid WcaJ Lactose_in Lactose (extracellular) Lactose_out Lactose (intracellular) Lactose_in->Lactose_out Lactose Permease (LacY) Lactose_out->TwoFL Glucose + Galactose Glucose + Galactose Lactose_out->Glucose + Galactose LacZ

Caption: De novo biosynthesis pathway of this compound in engineered E. coli.

Experimental_Workflow strain_dev Strain Development (Metabolic Engineering) fermentation Microbial Fermentation (Batch or Fed-batch) strain_dev->fermentation sampling Sampling fermentation->sampling cell_separation Cell Separation (Centrifugation) sampling->cell_separation supernatant_analysis Supernatant Analysis cell_separation->supernatant_analysis quantification 2'-FL Quantification (HPLC or Enzymatic Assay) supernatant_analysis->quantification optimization Process Optimization quantification->optimization optimization->fermentation Iterative Improvement

Caption: General experimental workflow for optimizing 2'-FL production.

References

Technical Support Center: Quantification of 2'-Fucosyllactose (2'-FL) in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2'-Fucosyllactose (2'-FL) in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying 2'-FL in food matrices?

A1: The most widely used methods for 2'-FL quantification are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] HPAEC-PAD is a robust method that offers excellent resolution of 2'-FL from other carbohydrates, including lactose, which is often present in high concentrations in dairy-based matrices.[3] HPLC-RID is a simpler and faster method suitable for various food applications, including infant formula, milk, and cereal bars.[1][2][6] LC-MS/MS provides high selectivity and sensitivity, making it ideal for complex matrices and low concentration levels of 2'-FL.[7]

Q2: What are the main challenges in quantifying 2'-FL in complex food matrices?

A2: The primary challenges include:

  • Matrix Interference: High concentrations of other carbohydrates, particularly lactose, can co-elute with 2'-FL, leading to inaccurate quantification.[3] Proteins and fats in the sample can also interfere with the analysis and contaminate analytical columns.

  • Poor Recovery: 2'-FL can be lost during sample preparation steps, leading to underestimation of its concentration. This can be due to interactions with the food matrix or inappropriate extraction procedures.[4]

  • Peak Co-elution: Structural isomers of 2'-FL, such as 3-Fucosyllactose (3-FL), have the same mass and can be difficult to separate chromatographically, potentially leading to overestimation if not properly resolved.[7]

  • Analyte Stability: 2'-FL may degrade during sample processing, especially if harsh extraction conditions or high temperatures are used.[8][9]

Q3: How can I improve the recovery of 2'-FL from my food samples?

A3: To improve recovery, consider the following:

  • Optimize Sample Preparation: Use a validated extraction method tailored to your specific food matrix. This may involve protein precipitation, fat removal, and solid-phase extraction (SPE) to clean up the sample and remove interfering substances.[10]

  • Enzymatic Hydrolysis: For matrices containing interfering fructans and maltodextrins, enzymatic hydrolysis can be used to break them down without affecting the 2'-FL.[11]

  • SPE Cartridge Selection: Choose an appropriate SPE cartridge chemistry. For example, graphitized carbon cartridges are commonly used for oligosaccharide purification.[10]

  • Method Validation: Perform recovery studies by spiking your blank matrix with a known concentration of 2'-FL standard to assess the efficiency of your extraction procedure.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during 2'-FL quantification.

Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the column; Column contamination.Use a mobile phase with an appropriate pH to minimize silanol interactions.[12] Clean the column with a strong solvent.[12]
Shifting Retention Times Inconsistent mobile phase composition; System leaks; Temperature fluctuations.Ensure the mobile phase is prepared accurately and consistently. Check the HPLC system for any leaks. Use a column oven to maintain a constant temperature.[1]
Poor Resolution between 2'-FL and Lactose Inappropriate column chemistry; Suboptimal mobile phase.Use a column specifically designed for carbohydrate analysis, such as a CarboPac PA20.[13] Optimize the mobile phase gradient to enhance separation.
Ghost Peaks Contamination in the mobile phase or injector.Use HPLC-grade solvents and freshly prepared mobile phase. Clean the injector and sample loop.
Quantification and Recovery Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery Inefficient extraction; Analyte loss during sample cleanup; Incomplete elution from SPE cartridge.Re-evaluate each step of your sample preparation protocol to identify where the loss is occurring.[14][15] Ensure the SPE cartridge is properly conditioned, and the elution solvent is strong enough to recover 2'-FL.[16]
Poor Reproducibility Inconsistent sample preparation; Variability in injection volume; Instrument instability.Standardize the sample preparation workflow.[14] Verify the autosampler's performance for consistent injection volumes.[15] Allow the analytical system to equilibrate fully before starting the analysis.
High Background Noise Contaminated mobile phase; Detector issues.Filter all mobile phases.[13] Check the detector's lamp or electrode for signs of degradation.

Quantitative Data Summary

The following tables summarize typical performance data for common analytical methods used for 2'-FL quantification in various food matrices.

Table 1: Recovery Rates of 2'-FL in Different Food Matrices

Food Matrix Analytical Method Recovery (%) Reference
Whole MilkHPLC-RID88 - 105[1][2]
Infant FormulaHPLC-RID88 - 105[1][2]
Cereal BarsHPLC-RID88 - 105[1][2]
Infant FormulaHPAEC-PAD94 - 111[4]
Infant FormulaHILIC-FLD94 - 104[4]
Various Complex FoodsqNMR90.5 - 106.6[17]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 2'-FL

Food Matrix Analytical Method LOD LOQ Reference
Whole MilkHPLC-RID0.1 mg/mL0.4 mg/mL[1][2]
Infant FormulaHPLC-RID0.6 mg/g2 mg/g[1][2]
Cereal BarsHPLC-RID0.6 mg/g2 mg/g[1][2]
Infant FormulaHPAEC-PAD-0.04 g/100 g[13]
Complex Food MatricesqNMR-0.10 mg/mL[17]
Infant FormulaHPAEC-PAD0.43 µg/ml1.75 µg/ml[3]

Experimental Protocols

Protocol 1: Quantification of 2'-FL in Infant Formula using HPAEC-PAD

This protocol is adapted from the Taiwan Food and Drug Administration (TFDA) Method of Test for 2′-Fucosyllactose in Foods.[13]

1. Sample Preparation: a. Accurately weigh approximately 1 g of the homogenized infant formula sample into a 10 mL volumetric flask. b. Add 10 mL of 50% ethanol. c. Vortex mix, then sonicate for 10 minutes. d. Shake for 10 minutes and dilute to 20 mL with 50% ethanol. e. Centrifuge at 9000 ×g for 30 minutes. f. Take 1 mL of the supernatant and dilute it 20 times with deionized water. g. Filter the diluted supernatant through a 0.22 µm membrane filter. The filtrate is the sample solution.

2. HPAEC-PAD Analysis:

  • Column: CarboPac PA20, 3 mm × 15 cm, with a Guard column.
  • Column Temperature: 25℃.
  • Detector: Pulsed electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.
  • Mobile Phase A: Deionized water.
  • Mobile Phase B: Dilute 10.5 mL of 50% sodium hydroxide with deionized water to 1000 mL.
  • Injection Volume: 5 µL.

3. Standard Preparation: a. Accurately weigh about 5 mg of 2′-fucosyllactose reference standard into a 1 mL volumetric flask. b. Dissolve and dilute to volume with 50% ethanol to create a standard stock solution. c. Prepare a series of standard solutions (1-10 µg/mL) by diluting the stock solution with deionized water.

4. Quantification:

  • Construct a standard curve by plotting the peak area against the concentration of the standard solutions.
  • Calculate the concentration of 2'-FL in the sample solution from the standard curve.
  • The final concentration in the sample is calculated using the formula provided in the TFDA method, accounting for dilution factors.

Visualizations

Experimental Workflow for 2'-FL Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Homogenized Food Sample Extraction Extraction with 50% Ethanol (Vortex, Sonicate, Shake) Sample->Extraction Centrifugation Centrifugation (9000 x g) Extraction->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection HPAEC-PAD / HPLC / LC-MS Injection Filtration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Peak Detection Chromatography->Detection Quantification Quantification using Standard Curve Detection->Quantification

Caption: General experimental workflow for 2'-FL quantification in food matrices.

Troubleshooting Logic for Low Recovery

troubleshooting_low_recovery Start Low 2'-FL Recovery Observed CheckSystem Verify Analytical System Performance (Inject known standard) Start->CheckSystem SystemOK System is Functioning Correctly CheckSystem->SystemOK OK SystemNotOK System Issue Detected CheckSystem->SystemNotOK Not OK AssessSPE Assess Each SPE Step (Collect and analyze all fractions) SystemOK->AssessSPE TroubleshootSystem Troubleshoot HPLC/Detector/ Autosampler SystemNotOK->TroubleshootSystem Breakthrough Analyte Lost in Loading/Wash Step AssessSPE->Breakthrough Loss Found NoElution Analyte Retained on Column AssessSPE->NoElution Loss Found NoLoss No Analyte Loss in SPE AssessSPE->NoLoss No Loss OptimizeRetention Modify Sample/Wash Solvents to Enhance Retention Breakthrough->OptimizeRetention OptimizeElution Increase Elution Solvent Strength NoElution->OptimizeElution CheckPrecipitation Investigate Analyte Loss During Protein/Fat Precipitation Steps NoLoss->CheckPrecipitation

Caption: A logical flowchart for troubleshooting low recovery of 2'-FL.

References

stability of 2'-Fucosyllactose under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2'-Fucosyllactose (2'-FL) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable trisaccharide. In its solid, crystalline form, it exhibits high thermal stability with a decomposition temperature of approximately 210-212°C.[1][2] In aqueous solutions, its stability is influenced by both pH and temperature. Generally, it is most stable in slightly acidic to neutral conditions.

Q2: How does pH affect the stability of 2'-FL in aqueous solutions?

Q3: What is the impact of temperature on the stability of 2'-FL?

A3: Temperature is a critical factor in the stability of 2'-FL. In its solid form, it is stable at elevated temperatures, with decomposition occurring above 200°C.[1][2] In aqueous solutions, stability decreases as temperature increases. For example, at 60°C, 2'-FL in an unbuffered aqueous solution is stable for at least four weeks, while at the same temperature but at pH 3, it is stable for about a day.[3] Long-term stability studies of 2'-FL in powdered infant formula have shown no significant loss at temperatures up to 37°C for 6 months.

Q4: What are the primary degradation products of 2'-FL?

A4: The primary degradation of 2'-FL involves the hydrolysis of the α-1,2-fucosidic linkage, which is the most labile bond. This cleavage results in the formation of L-fucose and lactose. Under more strenuous conditions, the lactose can further hydrolyze into its constituent monosaccharides, glucose and galactose.

Q5: Is 2'-FL stable during common laboratory procedures?

A5: 2'-FL is generally stable under typical laboratory conditions. It can be stored in aqueous solution at 4°C for at least 24 hours and at -60°C for at least 4 weeks with minimal degradation. It is also stable in various food matrices such as whole milk, UHT milk, and yogurt for extended periods under refrigerated or room temperature storage.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low recovery of 2'-FL in an experiment. pH of the solution is outside the optimal range (3-5). - Measure the pH of your experimental solution. - If necessary, adjust the pH to be within the 3-5 range using a suitable buffer, if compatible with your experiment.
High-temperature processing or storage. - Review your experimental protocol for any high-temperature steps. - If possible, reduce the temperature or the duration of heat exposure. - For storage, ensure samples are kept at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
Presence of microbial contamination. - Ensure sterile handling procedures and use of sterile, nuclease-free water and reagents. - Consider adding a preservative if appropriate for your application.
Appearance of unknown peaks in HPLC analysis of a 2'-FL sample. Degradation of 2'-FL. - The primary degradation products are L-fucose and lactose. Check for peaks corresponding to these standards. - Review the storage and handling conditions of your 2'-FL stock and experimental samples for exposure to extreme pH or high temperatures.
Inconsistent results in stability studies. Variability in experimental conditions. - Ensure precise control of pH and temperature across all samples and time points. - Use a validated, stability-indicating analytical method for quantification. - Prepare fresh standards for each analytical run.

Data on 2'-FL Stability

Table 1: Thermal Properties of Crystalline this compound

ParameterValueReference
Dehydration Temperature143.4°C[1]
Melting Temperature230.6°C[1]
Thermal Decomposition Temperature210-212°C[1][2]

Table 2: Stability of this compound in Aqueous Solution under Forced Conditions

pHTemperatureDurationObservationReference
Unbuffered60°C28 daysStable[3]
360°C1 dayStable[3]
560°C14 daysStable, with a very slow increase in impurities[3]
6.8 and above60°CImmediateDecomposition begins[3]
0.1 N HCl60°C1 dayDegradation observed[3]
0.01 N NaOHNot specified1 dayDegradation observed[3]

Table 3: Long-Term Stability of this compound in Food Matrices

Food MatrixStorage TemperatureDurationObservationReference
Powdered Infant Formula4°C, 20°C, 30°C, 37°C6 monthsNo appreciable loss
Pasteurized Whole Milk5°C22 daysStable
Yogurt5°C36 daysStable
UHT MilkRoom Temperature3 monthsStable

Experimental Protocols

Protocol 1: General Stability Assessment of 2'-FL in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of 2'-FL under different pH and temperature conditions.

1. Materials:

  • This compound (high purity standard)
  • Purified water (HPLC grade or equivalent)
  • Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH)
  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
  • HPLC system with a suitable detector (e.g., RI, ELSD, or MS)
  • Analytical column for carbohydrate analysis (e.g., amino or HILIC column)
  • Temperature-controlled incubator or water bath
  • pH meter

2. Procedure:

  • Solution Preparation: Prepare a stock solution of 2'-FL (e.g., 1 mg/mL) in purified water.
  • pH Adjustment: Aliquot the stock solution into separate vials. Adjust the pH of each aliquot to the desired levels (e.g., pH 2, 4, 7, 9, 12) using appropriate buffer solutions or by dropwise addition of acid/base.
  • Incubation: Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 40°C, 60°C).
  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each vial.
  • Sample Analysis: Immediately analyze the withdrawn samples by a validated HPLC method to determine the concentration of 2'-FL remaining. Also, monitor for the appearance of degradation products (L-fucose and lactose).
  • Data Analysis: Plot the concentration of 2'-FL as a function of time for each pH and temperature condition to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for 2'-FL

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.

1. HPLC System and Conditions:

  • Column: Amino-based or HILIC column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v). The ratio may need optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of 2'-FL, L-fucose, and lactose in the mobile phase or water at known concentrations.
  • Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to fall within the linear range of the standard curve.

3. Analysis:

  • Inject the standard solutions to establish the retention times for 2'-FL, L-fucose, and lactose and to generate a calibration curve.
  • Inject the samples from the stability study.
  • Quantify the amount of 2'-FL remaining and the amount of degradation products formed by comparing the peak areas to the calibration curves.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare 2'-FL Stock Solution prep2 Aliquot and Adjust pH prep1->prep2 stress1 Incubate at Different Temperatures prep2->stress1 analysis1 Withdraw Samples at Time Points stress1->analysis1 analysis2 HPLC Analysis analysis1->analysis2 analysis3 Quantify 2'-FL and Degradation Products analysis2->analysis3

Caption: Workflow for assessing the stability of this compound.

degradation_pathway TwoFL This compound Fucose L-Fucose TwoFL->Fucose Hydrolysis (α-1,2 linkage) Lactose Lactose TwoFL->Lactose Hydrolysis (α-1,2 linkage) Glucose Glucose Lactose->Glucose Further Hydrolysis Galactose Galactose Lactose->Galactose Further Hydrolysis

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Purification of Synthetic 2'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the purification efficiency of synthetic 2'-Fucosyllactose (2'-FL).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic 2'-FL in a question-and-answer format.

Problem Possible Cause Recommended Solution
Low final purity of 2'-FL (<90%) Incomplete removal of structurally similar sugars (e.g., lactose, 3'-fucosyllactose, difucosyllactose).[1]- Optimize chromatographic separation: Adjust the ethanol gradient in activated carbon chromatography. For instance, use 10% ethanol to elute monosaccharides and lactose, followed by 15% ethanol to elute 2'-FL.[2] - Employ Simulated Moving Bed (SMB) chromatography: This continuous chromatography technique can achieve high purity (up to 93%) by effectively separating 2'-FL from other fucosylated carbohydrates and lactose.[1]
Presence of protein and other macromolecular impurities from the fermentation broth.- Implement a multi-stage membrane filtration process: Use an ultrafiltration membrane with a small pore size (e.g., 3000 Da) to effectively remove proteins and other large molecules before further purification steps.[2]
Low recovery yield of 2'-FL (<80%) Loss of 2'-FL during membrane filtration.- Select appropriate membrane pore sizes: A 3000 Da ultrafiltration membrane can effectively remove macromolecular impurities while a 500 Da nanofiltration membrane can remove small molecular impurities, both ensuring good recovery of 2'-FL.[2]
Inefficient elution from the activated carbon column.- Optimize elution conditions: Ensure the ethanol concentration is optimal for 2'-FL release. A 15% ethanol solution has been shown to effectively elute 2'-FL with a recovery ratio of 87.3 ± 2.15%.[2] - Monitor the elution profile: Collect fractions and analyze 2'-FL concentration using HPLC to identify the peak elution and prevent loss.
Membrane fouling and reduced flux during filtration High concentration of proteins, cells, and other particulates in the fermentation broth.[2][3]- Pre-treatment of the fermentation broth: Perform simple flocculation or microfiltration to remove bacterial biomass before ultrafiltration.[2][4] - Optimize operating conditions: Adjust transmembrane pressure and cross-flow velocity to minimize fouling.
High salt content in the final product Residual salts from the fermentation medium.- Incorporate a diafiltration or nanofiltration step: Use a nanofiltration membrane to effectively remove salts and other small molecules.[2] - Utilize electrodialysis: This method can be used to reduce the conductivity of the 2'-FL solution to ≤ 0.5 mS/cm before final purification steps.[1]
Presence of organic solvents or heavy metals in the final product Use of harsh chemicals in chemical synthesis or purification.[1][5]- Employ purification methods that avoid noxious chemicals: Techniques like membrane filtration, activated carbon chromatography, and SMB chromatography are well-suited for producing 2'-FL for food and pharmaceutical applications.[1][2]

Frequently Asked Questions (FAQs)

1. What is a typical purity and yield I can expect from an optimized purification process for synthetic 2'-FL?

With a well-designed process combining membrane filtration and activated carbon chromatography, a purity of over 90% and a recovery ratio of approximately 78% can be achieved.[2] Using simulated moving bed (SMB) chromatography, a purity of up to 93% with a yield of around 80% has been reported.[1]

2. What are the most common impurities found in synthetic 2'-FL and how can they be removed?

Common impurities include other carbohydrates such as lactose, fucose, galactose, 3-fucosyllactose, and difucosyllactose, as well as proteins and salts from the fermentation process.[1][4] A multi-step purification process is typically required for their removal:

  • Proteins and macromolecules: Removed by ultrafiltration.[2]

  • Salts and small molecules: Removed by nanofiltration or electrodialysis.[1][2]

  • Structurally similar sugars: Separated using activated carbon chromatography or simulated moving bed chromatography.[1][2]

3. What analytical methods are recommended for determining the purity of 2'-FL?

High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a robust method for quantifying 2'-FL and common sugar impurities.[6] For more detailed analysis and separation of various human milk oligosaccharides, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a suitable method.[7] Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry can also be used to characterize and assess the purity of 2'-FL.[8]

4. How can I scale up the purification of 2'-FL for industrial production?

Simulated moving bed (SMB) chromatography is a continuous purification process that is well-suited for large-scale production of high-purity 2'-FL.[1] Additionally, implementing a robust membrane filtration system for initial clarification and desalting is crucial for handling large volumes of fermentation broth.[2]

5. Is it possible to crystallize 2'-FL for final product formulation?

Yes, 2'-FL can be selectively crystallized from an aqueous solution. One method involves treating the solution with acetic acid, which can yield 2'-FL with a purity of at least 92%.[9] The purified 2'-FL solution can also be spray-dried to obtain a powder with less than 5% moisture.[1]

Experimental Protocols

Protocol 1: Purification of 2'-FL using Membrane Filtration and Activated Carbon Chromatography[2]

This protocol describes a three-stage membrane filtration process followed by activated carbon chromatography.

1. Pre-treatment:

  • Subject the fermentation broth to flocculation to precipitate larger impurities.
  • Centrifuge or microfilter the broth to remove cell biomass.

2. Three-Stage Membrane Filtration:

  • Stage 1: Ultrafiltration:
  • Use a 3000 Da spiral wound ultrafiltration membrane.
  • Operate at a pressure of 0.05 MPa.
  • This step removes proteins and other macromolecular impurities.
  • Stage 2: Nanofiltration:
  • Use a 500 Da spiral wound nanofiltration membrane.
  • Operate at a pressure of 0.1 MPa.
  • This step removes a significant portion of salts and other small molecular weight impurities.
  • Stage 3: Concentration:
  • Further concentrate the 2'-FL solution using the same nanofiltration membrane.

3. Activated Carbon Chromatography:

  • Column Preparation:
  • Pack a column with coconut shell activated carbon.
  • Pre-treat the activated carbon by soaking in 8% HCl and 4% NaOH overnight, followed by washing with water until neutral.
  • Loading:
  • Load the concentrated 2'-FL solution onto the column.
  • Elution:
  • Perform a gradient elution with ethanol:
  • Wash with pure water to remove some impurities.
  • Elute with 10% ethanol to remove monosaccharides and lactose.
  • Elute with 15% ethanol to collect the 2'-FL product.
  • Analysis:
  • Collect fractions and analyze the concentration of 2'-FL and other sugars by HPLC.

Protocol 2: Purification of 2'-FL using Simulated Moving Bed (SMB) Chromatography[1]

This protocol outlines the purification of 2'-FL using a continuous SMB chromatography system.

1. Pre-treatment:

  • Apply the initial solution containing 2'-FL to an electrodialysis step until a conductivity of ≤ 0.5 mS/cm is reached.
  • Concentrate the solution to a 2'-FL concentration of approximately 40% (w/v).

2. SMB Chromatography:

  • System: A close-loop multicomponent SMB system with 24 columns arranged in 2 x 4 zones.
  • Stationary Phase: A suitable resin for sugar separation.
  • Mobile Phase: Deionized water.
  • Operating Conditions:
  • Feed flow rate: 10-13 ml/min (preferably 11.5 ml/min).
  • Eluent flow rate: 10-13 ml/min (preferably 11.5 ml/min).
  • Switching time: 16-20 min (preferably 18 min).
  • Operating temperature: 15° to 60 °C.

3. Post-treatment:

  • The purified 2'-FL solution is obtained from the raffinate of the first separation step and the extract of the second separation step.
  • Adjust the pH of the raffinate to 7 using 0.2 N NaOH.
  • Subject the purified solution to sterile filtration.

4. Final Product Formulation:

  • The sterile 2'-FL solution can be spray-dried to obtain a powder.

Quantitative Data Summary

Table 1: Performance of Different Purification Strategies for 2'-FL

Purification Method Achieved Purity Recovery Yield Key Impurities Removed Reference
Membrane Filtration + Activated Carbon Chromatography> 90%~ 78%Proteins, salts, monosaccharides, lactose[2]
Simulated Moving Bed (SMB) Chromatography90.4% - 93.0%~ 80%3'-fucosyllactose, difucosyllactose, lactose[1]
Selective Crystallization with Acetic Acid> 92%> 70%Other fucosylated carbohydrates (e.g., DFL)[9]

Visualizations

PurificationWorkflow cluster_0 Upstream cluster_1 Downstream Processing Fermentation Fermentation Broth (Crude 2'-FL) Pretreatment Pre-treatment (Flocculation/Microfiltration) Fermentation->Pretreatment Removal of Biomass MembraneFiltration Membrane Filtration (Ultrafiltration/Nanofiltration) Pretreatment->MembraneFiltration Removal of Proteins & Salts Biomass Biomass Pretreatment->Biomass Chromatography Chromatography (Activated Carbon or SMB) MembraneFiltration->Chromatography Removal of Similar Sugars ProteinsSalts Proteins & Salts MembraneFiltration->ProteinsSalts PostTreatment Post-treatment (Sterile Filtration) Chromatography->PostTreatment High Purity 2'-FL SimilarSugars Similar Sugars Chromatography->SimilarSugars FinalProduct Final Product (Spray-dried Powder) PostTreatment->FinalProduct Formulation

Caption: General workflow for the purification of synthetic this compound.

TroubleshootingLogic Start Low 2'-FL Purity CheckImpurities Identify Predominant Impurity (HPLC/HPAEC-PAD) Start->CheckImpurities Proteins Proteins/Macromolecules CheckImpurities->Proteins Proteins? Sugars Similar Sugars CheckImpurities->Sugars Sugars? Salts High Salt Content CheckImpurities->Salts Salts? OptimizeUF Optimize Ultrafiltration (e.g., smaller pore size) Proteins->OptimizeUF OptimizeChroma Optimize Chromatography (e.g., gradient, SMB) Sugars->OptimizeChroma OptimizeNF Optimize Nanofiltration/ Electrodialysis Salts->OptimizeNF

Caption: Troubleshooting logic for addressing low purity of this compound.

References

addressing solubility issues of 2'-Fucosyllactose in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of 2'-Fucosyllactose (2'-FL) in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (2'-FL)?

A1: 2'-FL is a highly water-soluble compound. Its solubility in water is approximately 240 g/L. It also exhibits good solubility in other common laboratory solvents such as Dimethyl Sulfoxide (DMSO).

Q2: Can I dissolve 2'-FL directly into my cell culture medium?

A2: Yes, in many cases, 2'-FL can be directly dissolved in cell culture medium. However, to ensure accuracy and avoid contamination, preparing a concentrated stock solution is the recommended best practice.

Q3: At what temperature should I store my 2'-FL powder and stock solutions?

A3: 2'-FL powder should be stored in a tightly sealed container in a dry and well-ventilated place at -20°C for long-term stability. Stock solutions can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: Is 2'-FL stable in solution?

A4: 2'-FL is generally stable in aqueous solutions. However, the stability can be influenced by factors such as pH and temperature over extended periods. For cell culture experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.

Troubleshooting Guide

Issue 1: 2'-FL is not dissolving completely in water or buffer.

  • Possible Cause: The concentration may be too high, approaching the solubility limit.

  • Solution:

    • Increase the volume of the solvent to lower the concentration.

    • Gently warm the solution to 37°C.

    • Vortex or stir the solution for a longer period.

    • For buffers with high salt concentrations, try dissolving the 2'-FL in a smaller volume of sterile water first, and then add it to the buffer.

Issue 2: After dissolving, a precipitate forms in the 2'-FL solution.

  • Possible Cause: Interaction with components of the buffer or medium, or temperature fluctuations.

  • Solution:

    • Ensure all components of the buffer are fully dissolved before adding 2'-FL.

    • Prepare the solution at room temperature or 37°C and avoid rapid cooling.

    • If using a concentrated stock, ensure it is fully thawed and mixed before diluting.

    • Filter-sterilize the final solution using a 0.22 µm filter to remove any particulate matter.

Issue 3: I observe precipitation after adding the 2'-FL stock solution to my cell culture medium.

  • Possible Cause: High concentration of 2'-FL in the final medium, or interaction with media components, especially in serum-free media.

  • Solution:

    • Add the 2'-FL stock solution to the medium slowly while gently swirling the flask.

    • Ensure the medium is at the correct temperature (typically 37°C) before adding the supplement.

    • Prepare a less concentrated stock solution to minimize the volume of solvent being added to the culture medium.

    • When preparing serum-free media, the order of component addition can be critical. It may be beneficial to add 2'-FL after all other components are fully dissolved.

Quantitative Solubility Data

The following table summarizes the known solubility of 2'-FL in common laboratory solvents.

SolventSolubilityTemperature
Water240 g/L25°C
Dimethyl Sulfoxide (DMSO)60 mg/mLNot Specified

Experimental Protocols

Protocol 1: Preparation of a Concentrated 2'-FL Stock Solution

This protocol describes the preparation of a 100 mg/mL (205 mM) stock solution of 2'-FL in sterile water.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water

  • Sterile conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weigh out the desired amount of 2'-FL powder using an analytical balance. For example, to prepare 10 mL of a 100 mg/mL stock solution, weigh 1 g of 2'-FL.

  • Transfer the powder to a sterile conical tube.

  • Add a portion of the sterile water (e.g., 8 mL) to the tube.

  • Vortex the tube until the 2'-FL is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Bring the solution to the final desired volume (10 mL) with sterile water.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Supplementing Cell Culture Medium with 2'-FL

This protocol describes the addition of a 2'-FL stock solution to a cell culture medium, such as DMEM or RPMI-1640.

Materials:

  • Prepared 2'-FL stock solution (e.g., 100 mg/mL)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile serological pipettes and pipette aid

Procedure:

  • Thaw the 2'-FL stock solution at room temperature or in a 37°C water bath.

  • Gently vortex the stock solution to ensure it is thoroughly mixed.

  • Warm the complete cell culture medium to 37°C in a water bath.

  • Calculate the volume of the 2'-FL stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 100 mL of medium with a final 2'-FL concentration of 2 mg/mL, add 2 mL of the 100 mg/mL stock solution.

  • Under sterile conditions in a laminar flow hood, aseptically add the calculated volume of the 2'-FL stock solution to the pre-warmed cell culture medium.

  • Gently swirl the flask to ensure even distribution of the 2'-FL.

  • The supplemented medium is now ready for use in cell culture experiments.

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Supplementation weigh Weigh 2'-FL Powder dissolve Dissolve in Sterile Water weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw 2'-FL Stock aliquot->thaw add Add to Pre-warmed Cell Culture Medium thaw->add incubate Incubate with Cells add->incubate

Caption: Experimental workflow for preparing and using 2'-FL in cell culture.

NFkB_Signaling_Pathway cluster_nucleus FL This compound TLR4 TLR4 FL->TLR4 Inhibits LPS binding IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression NFkB_nuc NF-κB NFkB_nuc->Inflammation Induces PI3K_Akt_Signaling_Pathway FL This compound Receptor Receptor FL->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates

minimizing batch-to-batch variability in 2'-Fucosyllactose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in 2'-Fucosyllactose (2'-FL) production.

Troubleshooting Guide

This guide addresses common issues encountered during 2'-FL fermentation experiments.

Problem Potential Causes Recommended Actions
Low 2'-FL Titer 1. Inefficient precursor supply (GDP-L-fucose or lactose).[1][2] 2. Suboptimal activity of α-1,2-fucosyltransferase (FucT).[2][3] 3. Competing metabolic pathways consuming precursors.[3][4] 4. Suboptimal fermentation conditions (pH, temperature, aeration).[5] 5. Plasmid instability or loss of expression cassettes.1. Enhance the expression of genes in the GDP-L-fucose synthesis pathway (de novo or salvage).[2][4] Ensure adequate lactose is available in the medium.[3] 2. Screen different FucT enzymes for higher activity or improve the expression and solubility of the current enzyme.[3][6] 3. Inactivate genes of competing pathways (e.g., lacZ for lactose consumption, wcaJ for colanic acid synthesis).[3][4][7] 4. Optimize fermentation parameters. For example, for E. coli, test different induction temperatures (e.g., 25°C vs. 28°C) and IPTG concentrations.[5] 5. Consider genomic integration of the expression cassettes to ensure stability.[8]
High Batch-to-Batch Variability in Yield 1. Inconsistent inoculum quality or age. 2. Variability in media components, especially complex nitrogen sources. 3. Inconsistent induction timing and inducer concentration.[5] 4. Fluctuations in pH and dissolved oxygen during fermentation.1. Standardize seed culture preparation protocols (e.g., specific growth phase for inoculation). 2. Use defined media where possible. If using complex media, source from a single lot number for a series of experiments. 3. Implement a strict protocol for induction time based on cell density (OD600) and use freshly prepared inducer solutions.[5] 4. Employ automated pH and dissolved oxygen control systems in bioreactors.
Accumulation of Byproducts 1. Overflow metabolism leading to acetate formation in E. coli.[9] 2. Formation of difucosyllactose due to broad substrate specificity of some fucosyltransferases.[10]1. Use a mixed carbon source strategy (e.g., glucose and glycerol) to reduce acetate accumulation.[9] 2. Screen for an α-1,2-fucosyltransferase with higher specificity or engineer the existing enzyme.[10]
Incomplete Substrate Consumption 1. Insufficient transport of substrates (lactose, fucose) into the cell.[11] 2. Feedback inhibition of metabolic pathways.[1]1. Overexpress specific permeases, such as lactose permease (lacY) and fucose permease (fucP).[11] 2. Alleviate feedback inhibition by increasing the fucosylation reaction rate, for example, by enhancing FucT activity.[1]

Frequently Asked Questions (FAQs)

1. Which production host is better for 2'-FL, E. coli or Corynebacterium glutamicum?

Both Escherichia coli and Corynebacterium glutamicum have been successfully engineered for 2'-FL production. E. coli is a well-established host with a wide range of genetic tools available, and high titers have been reported.[1][4][12] C. glutamicum is a "Generally Recognized as Safe" (GRAS) organism, which can be advantageous for food and pharmaceutical applications.[13][14] The choice of host may depend on the specific application, regulatory considerations, and in-house expertise.

2. What are the key metabolic pathways for 2'-FL production?

There are two main pathways for the biosynthesis of the precursor GDP-L-fucose: the de novo pathway and the salvage pathway.[2]

  • De novo pathway: Synthesizes GDP-L-fucose from glucose.[3][4]

  • Salvage pathway: Synthesizes GDP-L-fucose from exogenously supplied L-fucose.[15][16]

Both pathways lead to the final step where an α-1,2-fucosyltransferase (FucT) transfers L-fucose from GDP-L-fucose to lactose to form 2'-FL.[2][9]

3. How can I improve the supply of the precursor GDP-L-fucose?

To enhance the intracellular availability of GDP-L-fucose, you can:

  • Overexpress key enzymes in the de novo pathway, such as phosphomannomutase (ManB), mannose-1-phosphate guanyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthase (WcaG).[3][4][8]

  • Enhance the supply of cofactors like NADPH and GTP, which are essential for the de novo pathway.[3][7]

  • For the salvage pathway, ensure efficient transport of fucose into the cell by overexpressing fucose permease (fucP).[11]

4. My yields are inconsistent. What analytical methods can I use for reliable quantification of 2'-FL?

For accurate and reproducible quantification of 2'-FL in fermentation broth or final product, several analytical methods are available:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A sensitive method for the analysis of carbohydrates.[17][18]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection (FLD) or refractive index detection (RID).[17][19][20]

  • High-Performance Ion Chromatography (HPIC). [21]

It is crucial to develop a robust sample preparation protocol to minimize matrix effects from the fermentation medium.[18]

Quantitative Data Summary

The following tables summarize reported 2'-FL production titers in different microbial hosts and fermentation strategies.

Table 1: 2'-FL Production in Engineered E. coli

StrainFermentation ScaleKey Genetic ModificationsCarbon Source(s)Titer (g/L)Reference
Engineered BL21(DE3)Fed-batchOptimization of de novo and salvage pathways, inactivation of bypass pathways (lacZ, fucI, fucK, wcaJ)Glucose, Lactose14.1[4]
Engineered JM109Fed-batchIntegration of two GDP-L-fucose metabolic pathwaysGlycerol, Fucose, Lactose20.3[3]
Engineered BZW-243 L BioreactorModular pathway optimization, enhancement of NADPH and GTP supply, knockout of lacZ and wcaJGlycerol, Lactose22.3[3][7]
Engineered C41(DE3)ΔZ50 L Fed-batchDeletion of wcaJ, nudD, nudK; overexpression of RcsA and RcsB; genomic integration of futCGlycerol, Lactose66.80[1][5][12]

Table 2: 2'-FL Production in Other Engineered Microorganisms

Host OrganismStrainFermentation ScaleKey Genetic ModificationsCarbon Source(s)Titer (g/L)Reference
Corynebacterium glutamicumBCGW_cTTLEΔPFed-batchExpression of 2'-FL exporter, disruption of pfkAGlucose, Fructose, Lactose21.5[13]
Saccharomyces cerevisiaeD452-2_LFFFed-batchExpression of fkp, fucT2, LAC12 (salvage pathway)Ethanol, Fucose, Lactose0.503[10][15][16]

Experimental Protocols

Protocol 1: Quantification of 2'-FL using High-Performance Ion Chromatography (HPIC)

This protocol is adapted from the Taiwan Food and Drug Administration (TFDA) method.[21]

  • Sample Preparation:

    • Accurately weigh approximately 1 g of homogenized sample (e.g., fermentation broth) into a 10 mL volumetric flask.

    • Add 10 mL of 50% ethanol, vortex to mix, and sonicate for 10 minutes.

    • Shake for 10 minutes and then dilute to 20 mL with 50% ethanol.

    • Centrifuge at 9000 x g for 30 minutes.

    • Take 1 mL of the supernatant and dilute 20-fold with deionized water.

    • Filter the diluted sample through a 0.22 µm PVDF membrane filter. The filtrate is the sample solution.

  • Standard Solution Preparation:

    • Accurately weigh about 5 mg of 2'-FL reference standard into a 1 mL volumetric flask.

    • Dissolve and dilute to volume with 50% ethanol to create a standard stock solution.

    • Prepare a series of standard solutions (e.g., 1-10 µg/mL) by diluting the stock solution with deionized water.

  • HPIC Operating Conditions:

    • Detector: Pulsed electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.

    • Column: CarboPac PA20 (3 mm x 15 cm) with a CarboPac PA20 Guard column (3 mm x 3 cm).

    • Column Temperature: 25°C.

    • Mobile Phase: A gradient of Solvent A (deionized water) and Solvent B (diluted NaOH solution).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a standard curve by plotting the peak area against the concentration of the standard solutions.

    • Calculate the concentration of 2'-FL in the sample solution from the standard curve.

    • Determine the amount of 2'-FL in the original sample using the following formula: Amount of 2'-FL ( g/100 g) = (C × V × F) / (M × 10000) Where: C = concentration of 2'-FL in the sample solution (µg/mL) V = final make-up volume of the sample (20 mL) M = weight of the sample (g) F = dilution factor (20)

Visualizations

metabolic_pathway cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_final_step Final Synthesis Step cluster_competing Competing Pathway Glucose Glucose G6P G6P Glucose->G6P Glycolysis F6P F6P G6P->F6P M6P M6P F6P->M6P M1P M1P M6P->M1P ManB GDP_Mannose GDP_Mannose M1P->GDP_Mannose ManC GDP_4k_6d_Man GDP_4k_6d_Man GDP_Mannose->GDP_4k_6d_Man Gmd GDP_L_Fucose GDP_L_Fucose GDP_4k_6d_Man->GDP_L_Fucose WcaG Two_FL This compound GDP_L_Fucose->Two_FL Colanic_Acid Colanic_Acid GDP_L_Fucose->Colanic_Acid WcaJ Fucose_ext L-Fucose (external) Fucose_int L-Fucose (internal) Fucose_ext->Fucose_int FucP Fucose_1P Fucose_1P Fucose_int->Fucose_1P FucK Fucose_1P->GDP_L_Fucose Fkp Lactose_ext Lactose (external) Lactose_int Lactose (internal) Lactose_ext->Lactose_int LacY Lactose_int->Two_FL FucT Glucose_Galactose Glucose_Galactose Lactose_int->Glucose_Galactose LacZ

Caption: Metabolic pathways for this compound production in engineered E. coli.

troubleshooting_workflow Start Start: Low 2'-FL Yield Check_Precursors Analyze Precursor Availability (Lactose, GDP-L-Fucose) Start->Check_Precursors Low_Lactose Low Lactose Uptake? Check_Precursors->Low_Lactose Sufficient Low_GDP_Fucose Low GDP-L-Fucose? Check_Precursors->Low_GDP_Fucose Insufficient Enhance_LacY Action: Overexpress Lactose Permease (LacY) Low_Lactose->Enhance_LacY Yes Check_FucT Analyze FucT Activity Low_Lactose->Check_FucT No Enhance_Pathway Action: Enhance De Novo or Salvage Pathway Gene Expression Low_GDP_Fucose->Enhance_Pathway Enhance_LacY->Check_Precursors Enhance_Pathway->Check_Precursors Screen_FucT Action: Screen/Engineer FucT for Higher Activity Check_FucT->Screen_FucT Insufficient Check_Byproducts Analyze Byproducts (e.g., Acetate, Colanic Acid) Check_FucT->Check_Byproducts Sufficient Screen_FucT->Check_FucT Knockout_Genes Action: Knockout Competing Pathway Genes (e.g., lacZ, wcaJ) Check_Byproducts->Knockout_Genes High Optimize_Conditions Action: Optimize Fermentation Conditions (pH, Temp, DO) Check_Byproducts->Optimize_Conditions Low Knockout_Genes->Check_Byproducts End End: Improved Yield Optimize_Conditions->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Analytical Challenges in Distinguishing 2'-FL from 3'-FL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges in distinguishing the positional isomers 2'-fucosyllactose (2'-FL) and 3'-fucosyllactose (3'-FL).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to distinguish between 2'-FL and 3'-FL?

A1: 2'-FL and 3'-FL are structural isomers, meaning they have the same chemical formula and molecular weight. They only differ in the linkage of the fucose sugar to the lactose backbone (an α1-2 linkage in 2'-FL versus an α1-3 linkage in 3'-FL). This subtle structural difference results in very similar physicochemical properties, making their separation and individual quantification a significant analytical challenge.

Q2: What are the most common analytical techniques used to separate 2'-FL and 3'-FL?

A2: The most common techniques employed for the separation of 2'-FL and 3'-FL include High-Performance Liquid Chromatography (HPLC) with various stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitized Carbon (PGC), as well as Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for their differentiation without physical separation.

Q3: Can Mass Spectrometry (MS) be used to differentiate between 2'-FL and 3'-FL?

A3: Standard mass spectrometry cannot distinguish between 2'-FL and 3'-FL as they are isomers and thus have identical molecular masses. However, tandem mass spectrometry (MS/MS) can be employed to differentiate them. By inducing fragmentation of the molecules, unique fragment ions can be generated for each isomer, allowing for their individual identification. The fragmentation patterns of derivatized 2'-FL and 3'-FL have been shown to be distinct.[1]

Q4: Is derivatization necessary for the analysis of 2'-FL and 3'-FL?

A4: Derivatization is not always necessary but can be highly advantageous for certain techniques. For instance, in Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection, derivatization with a fluorescent tag like 8-aminopyrene-1,3,6-trisulfonate (APTS) is required to make the neutral oligosaccharides detectable and to impart a charge for electrophoretic separation.[2] For Gas Chromatography (GC) analysis, derivatization is essential to make the sugars volatile. For HPLC with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), derivatization is not required.

Troubleshooting Guides

HPLC-Based Separation Issues
Issue Potential Cause Recommended Solution
Poor or no separation (co-elution) of 2'-FL and 3'-FL Inappropriate column chemistry.- For HILIC, ensure you are using a column suitable for polar analytes. Amide-based HILIC columns are often effective. - Consider using a Porous Graphitized Carbon (PGC) column, which offers unique selectivity for structurally similar compounds.[3][4]
Suboptimal mobile phase composition.- In HILIC, the water content is critical. A lower water concentration generally increases retention. Systematically vary the acetonitrile/water ratio. - The addition of a small amount of a modifier like triethylamine to the mobile phase can sometimes improve peak shape and resolution.
Inappropriate flow rate or temperature.- Lowering the flow rate can sometimes improve resolution. - Optimize the column temperature, as it can affect selectivity.
Peak splitting Sample solvent is too strong.- Dissolve and inject samples in a solvent that is weaker than or the same as the initial mobile phase.[5][6]
Column void or contamination.- If all peaks are splitting, it could indicate a column void. Consider replacing the column. - Contamination of the column frit can also cause peak splitting. Reverse flushing the column (if permitted by the manufacturer) or replacing the frit might resolve the issue.[7]
Anomerization of sugars.- Sugars can exist as anomers in solution, which can sometimes lead to peak splitting, especially in HILIC. Controlling the temperature and pH of the mobile phase can help to minimize this effect.[5]
Shifting retention times Poor column equilibration.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. HILIC columns, in particular, may require longer equilibration times.
Inconsistent mobile phase preparation.- Prepare fresh mobile phase for each analysis and ensure accurate and consistent composition.
Temperature fluctuations.- Use a column oven to maintain a stable temperature.
Capillary Electrophoresis (CE) Based Separation Issues
Issue Potential Cause Recommended Solution
Poor or no separation of 2'-FL and 3'-FL Inadequate buffer system.- A high concentration of borate in the running buffer can complex with the hydroxyl groups of the sugars, leading to differential migration and improved separation of the isomers.
Inappropriate capillary coating or gel matrix.- For some applications, a gel-filled capillary can provide a sieving effect that enhances separation.[2]
Low or no signal (for LIF detection) Incomplete or inefficient derivatization.- Optimize the labeling reaction conditions (e.g., temperature, time, and reagent concentrations).
Mismatch between fluorescent tag and laser/detector settings.- Ensure the excitation wavelength of the laser and the emission filter of the detector are appropriate for the chosen fluorescent label (e.g., 488 nm excitation for APTS).
Erratic current or baseline noise Air bubbles in the capillary or buffer vials.- Degas the buffers before use. - Ensure the capillary ends are always immersed in the buffer.[8]
Buffer depletion or contamination.- Replenish the buffers in the vials regularly.[9] - Use high-purity water and reagents for buffer preparation.
Shifting migration times Inconsistent capillary surface.- Implement a rigorous capillary conditioning and rinsing protocol between runs to ensure a consistent capillary surface. A typical rinse sequence is with a base (e.g., 0.1 M NaOH), followed by water, and then the running buffer.[10]
Temperature fluctuations.- Use a CE system with effective temperature control for the capillary.

Experimental Protocols

Detailed Methodology 1: HPLC-HILIC with Refractive Index (RI) Detection

This method is suitable for the simultaneous quantification of 2'-FL and 3'-FL in various food matrices.[11]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a refractive index (RI) detector.

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile/Water/Triethylamine (785:215:10, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 20 minutes.

Sample Preparation:

  • For liquid samples (e.g., milk), dilute with an equal volume of acetonitrile, vortex, and centrifuge to precipitate proteins.

  • For solid samples (e.g., infant formula), dissolve in water, then add acetonitrile to precipitate proteins and extract the oligosaccharides.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Quantitative Data Summary:

Parameter2'-FL3'-FL
Linearity Range0.2 - 12 mg/mL (R² > 0.9995)0.2 - 12 mg/mL (R² > 0.9995)
LOD (Whole Milk)0.1 mg/mL0.2 mg/mL
Recovery88% - 105%94% - 112%

Data adapted from Christensen et al. (2020)[11]

Detailed Methodology 2: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

This method is highly sensitive and provides excellent resolution for fucosyllactose isomers.

Instrumentation:

  • Capillary Electrophoresis system equipped with a Laser-Induced Fluorescence (LIF) detector (e.g., with a 488 nm argon-ion laser).

Protocol:

  • Derivatization with APTS:

    • Prepare a labeling solution of 0.035 M APTS in 15% acetic acid containing 1 M sodium cyanoborohydride.

    • Mix your sample (containing 2'-FL and 3'-FL) with the labeling solution and incubate at 37°C for 4 hours.

  • Capillary Conditioning:

    • Use a bare fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

    • Before the first use, rinse the capillary sequentially with 1 M NaOH, water, and running buffer.

    • Between runs, perform a short rinse with 0.1 M NaOH, water, and running buffer to ensure reproducibility.[10]

  • Separation:

    • Running Buffer: 50 mM sodium borate, pH 10.2.

    • Separation Voltage: 25 kV.

    • Temperature: 25 °C.

    • Injection: Electrokinetic injection at 10 kV for 5 seconds.

Detailed Methodology 3: ¹H-NMR Spectroscopy

NMR spectroscopy provides detailed structural information for the unambiguous identification of 2'-FL and 3'-FL.

Sample Preparation:

  • Dissolve 1-5 mg of the sample in 0.5 mL of deuterium oxide (D₂O).

  • Lyophilize the sample to remove exchangeable protons and then re-dissolve in 100% D₂O.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a one-dimensional ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Key signals for distinguishing 2'-FL and 3'-FL are the anomeric proton (H-1) and the H-5 and methyl protons (H-6) of the fucose residue.

Key Distinguishing ¹H-NMR Chemical Shifts (in D₂O):

Proton2'-FL (α1-2 linkage)3'-FL (α1-3 linkage)
Fuc H-1~5.3 ppm~5.1 ppm
Fuc H-5~4.8 ppm~4.2 ppm
Fuc CH₃ (H-6)~1.2 ppm~1.2 ppm

Approximate chemical shifts. Actual values may vary slightly depending on experimental conditions.[12]

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_detection Detection & Identification Sample Sample containing 2'-FL and 3'-FL Prep Extraction & Purification Sample->Prep Deriv Derivatization (Optional, for CE-LIF/GC) Prep->Deriv If needed HPLC HPLC (HILIC or PGC) Prep->HPLC NMR NMR Spectroscopy (Direct Analysis) Prep->NMR CE Capillary Electrophoresis Deriv->CE RI_ELSD RI / ELSD HPLC->RI_ELSD MS MS/MS HPLC->MS LIF LIF CE->LIF

Caption: General analytical workflow for the separation and identification of 2'-FL and 3'-FL.

Troubleshooting_HPLC Start Poor Separation of 2'-FL and 3'-FL CheckMobilePhase Is mobile phase composition optimal? Start->CheckMobilePhase CheckColumn Is the column chemistry appropriate? CheckMobilePhase->CheckColumn Yes OptimizeMobilePhase Adjust Acetonitrile/Water ratio. Consider mobile phase additives. CheckMobilePhase->OptimizeMobilePhase No SwitchColumn Try a different column chemistry (e.g., PGC if using HILIC). CheckColumn->SwitchColumn No CheckFlowTemp Are flow rate and temperature optimized? CheckColumn->CheckFlowTemp Yes OptimizeMobilePhase->CheckMobilePhase SwitchColumn->CheckColumn AdjustFlowTemp Systematically vary flow rate and column temperature. CheckFlowTemp->AdjustFlowTemp No Resolved Separation Achieved CheckFlowTemp->Resolved Yes AdjustFlowTemp->CheckFlowTemp

Caption: Troubleshooting decision tree for poor HPLC separation of 2'-FL and 3'-FL.

References

Technical Support Center: Optimizing 2'-Fucosyllactose Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of 2'-Fucosyllactose (2'-FL) for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for 2'-FL in rodent studies?

A1: The optimal dose of 2'-FL can vary significantly depending on the animal model and the specific biological outcome being investigated. However, based on published literature, a common starting point for rodent studies is in the range of 400 mg/kg body weight/day. For instance, a study in mice investigating the effects of 2'-FL on inflammatory bowel disease used a daily oral gavage of 400 mg/kg body weight. It's crucial to perform a dose-response study to determine the most effective dose for your specific experimental model and endpoints.

Q2: What are the different methods for administering 2'-FL in animal studies?

A2: 2'-FL is most commonly administered orally in animal studies, mimicking its natural route of intake. The primary methods include:

  • Oral Gavage: This method ensures precise dosage delivery. For example, in a study on suckling rats, 2'-FL was administered daily via oral gavage.[1]

  • In Drinking Water: This is a less stressful method for the animals and is suitable for long-term studies. A study investigating the effects of 2'-FL on diet-induced obesity in mice supplemented 2'-FL in the drinking water at concentrations of 1, 2, 5, and 10% (w/v).[2]

  • Mixed in Diet: Incorporating 2'-FL directly into the animal chow is another non-invasive method for long-term administration.

The choice of administration route should be based on the experimental design, the required dosing accuracy, and animal welfare considerations.

Q3: What is the established No-Observed-Adverse-Effect-Level (NOAEL) for 2'-FL in animals?

A3: Preclinical safety studies in rats have established a No-Observed-Adverse-Effect-Level (NOAEL) of at least 5 g/kg body weight/day for 2'-FL.[3] Another study reported a NOAEL of 2,000 mg/kg BW/day, which was the highest dose tested in that particular 90-day oral gavage study in rodents.[4] These findings indicate a wide safety margin for 2'-FL in preclinical studies.

Q4: How does 2'-FL dosage translate from animal models to humans?

A4: Extrapolating dosages from animal models to humans is a complex process that requires careful consideration of factors such as body surface area, metabolic rate, and pharmacokinetic differences. While there is no direct universal conversion factor, some studies have provided insights. For example, human clinical trials have shown that daily doses of up to 20 g of 2'-FL are well-tolerated in adults.[5] One study determined a human dose of 2-4 g/day based on extrapolation from animal studies that showed improved strength, reduced platelet aggregation, and enhanced memory.[6]

Troubleshooting Guide

Issue: High variability in gut microbiota response to 2'-FL supplementation.

Possible Causes & Solutions:

  • Baseline Microbiota Differences: The initial composition of the gut microbiota can significantly influence the response to prebiotics like 2'-FL.

    • Solution: Characterize the baseline gut microbiota of the animals before the study to account for this variability in your analysis. Consider using animals from a single supplier and housing them in the same environment to minimize variations.

  • Dietary Interactions: The composition of the base diet can interact with 2'-FL and affect its fermentation by the gut microbiota.

    • Solution: Use a standardized and well-defined diet for all experimental groups. Report the detailed composition of the diet in your methodology.

  • Host Genetics: The host's genetic background can influence the gut microbiota and its response to interventions.

    • Solution: Use a well-characterized and genetically stable animal strain.

Issue: Lack of a significant effect at the chosen 2'-FL dose.

Possible Causes & Solutions:

  • Insufficient Dose: The selected dose may be too low to elicit a biological response in your specific model.

    • Solution: Conduct a pilot dose-response study with a wide range of doses to identify the optimal effective dose.

  • Inappropriate Endpoint: The chosen biological markers may not be sensitive enough to detect the effects of 2'-FL.

    • Solution: Select multiple and sensitive endpoints based on the known mechanisms of 2'-FL, such as changes in specific gut bacterial populations (e.g., Bifidobacterium), short-chain fatty acid production, or immune markers.

  • Short Study Duration: The duration of the study may not be sufficient for 2'-FL to induce significant changes.

    • Solution: Review the literature for typical study durations for similar interventions and consider extending the treatment period.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Studies

Animal ModelDosageAdministration RouteStudy DurationKey Findings
High-fat diet-fed Mice1, 2, 5, and 10% (w/v)In drinking water6 weeks10% 2'-FL decreased energy intake, fat mass, and body weight gain.[2]
Suckling RatsNot specifiedOral gavageFrom day 2 to 16 of lifeIncreased plasma IgG and IgA, and more T cell subsets in mesenteric lymph nodes.[1]
Mice with induced Inflammatory Bowel Disease400 mg/kg bw/dayOral administration21 daysInhibited intestinal inflammation.
Immunosuppressed ICR Mice0.5 mg/kg B.W.Oral administration14 daysIncreased spleen weight and index, and IL-10 and IFN-gamma concentration.
High-fat diet-fed Mice10% (w/w)In diet8 weeksAttenuated HF-induced increase in fat mass and energy intake.[7]

Table 2: Safety and Tolerability of this compound

Study TypeAnimal ModelDosageDurationOutcome
Sub-chronic toxicityRatsUp to 5 g/kg bw/day90 daysNo Observed Adverse Effect Level (NOAEL) established at 5 g/kg bw/day.[3]
Sub-chronic toxicityRodentsUp to 2,000 mg/kg BW/day90 daysNOAEL established at 2,000 mg/kg BW/day.[4]
Clinical trialHealthy AdultsUp to 20 g/day Not specifiedWell-tolerated.[5]

Experimental Protocols

Protocol 1: Dose-Response Study of 2'-FL in a Diet-Induced Obesity Mouse Model

This protocol is based on a study investigating the effects of 2'-FL on high-fat diet-induced obesity in mice.[2]

  • Animal Model: Male C57/BL6 mice (6 weeks old).

  • Acclimatization: Acclimatize mice for one week before the start of the experiment.

  • Diet Groups:

    • Low-Fat (LF) Diet (10% kcal as fat)

    • High-Fat (HF) Diet (45% kcal as fat)

    • HF Diet + 1% 2'-FL (w/v) in drinking water

    • HF Diet + 2% 2'-FL (w/v) in drinking water

    • HF Diet + 5% 2'-FL (w/v) in drinking water

    • HF Diet + 10% 2'-FL (w/v) in drinking water

  • Administration: Provide the respective diets and 2'-FL solutions in drinking water ad libitum for 6 weeks.

  • Monitoring: Monitor body weight, food intake, and water intake weekly.

  • Outcome Measures: At the end of the study, assess parameters such as:

    • Body composition (fat and lean mass) using DEXA or MRI.

    • Cecal microbiome composition via 16S rRNA sequencing.

    • Cecal short-chain fatty acid (SCFA) concentrations using gas chromatography.

    • Markers of intestinal permeability and inflammation.

    • Gut-brain signaling (e.g., cholecystokinin-induced satiety).

Mandatory Visualization

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring cluster_analysis Analysis animal_model Select Animal Model (e.g., C57/BL6 Mice) acclimatization Acclimatization (1 week) animal_model->acclimatization diet_groups Assign to Diet Groups (LF, HF, HF + 2'-FL doses) acclimatization->diet_groups administration Administer 2'-FL (e.g., in drinking water for 6 weeks) diet_groups->administration weekly_monitoring Weekly Monitoring (Body Weight, Food/Water Intake) administration->weekly_monitoring outcome_measures Endpoint Analysis (Body Composition, Microbiota, SCFA, etc.) weekly_monitoring->outcome_measures data_analysis Statistical Analysis outcome_measures->data_analysis

Caption: Experimental workflow for a dose-response study of 2'-FL in mice.

gut_brain_axis cluster_gut Gut Lumen cluster_brain Brain two_fl This compound microbiota Gut Microbiota (e.g., Bacteroides, Lactobacillus) two_fl->microbiota fermentation scfa Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate) microbiota->scfa serotonin_precursor 5-Hydroxytryptophan (5-HTP) microbiota->serotonin_precursor modulates synthesis vagus_nerve Vagus Nerve scfa->vagus_nerve stimulates serotonin_precursor->vagus_nerve signals via serotonin Serotonin (5-HT) cognitive_function Cognitive Function (Learning & Memory) serotonin->cognitive_function vagus_nerve->serotonin influences

Caption: 2'-FL's influence on the gut-brain axis via the vagus nerve.[8][9]

ampk_pathway two_fl This compound ampk AMPK two_fl->ampk activates fat_oxidation Fatty Acid Oxidation (Increased) ampk->fat_oxidation lipid_synthesis Lipid Synthesis (Decreased) ampk->lipid_synthesis energy_expenditure Thermogenesis (Increased) ampk->energy_expenditure

Caption: Simplified diagram of 2'-FL activating the AMPK pathway.

References

Technical Support Center: Troubleshooting Poor Bacterial Growth on 2'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving bacterial growth on 2'-Fucosyllactose (2'-FL).

Frequently Asked Questions (FAQs)

Q1: Why is my Bifidobacterium strain not growing on 2'-FL, even though it's reported to metabolize it?

A1: Several factors could be contributing to this issue:

  • Strain Specificity: The ability to metabolize 2'-FL can be strain-dependent. Not all strains within a species known to utilize 2'-FL possess the necessary metabolic pathways. For instance, while many Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum strains are proficient 2'-FL metabolizers, others may not be.[1][2]

  • Media Composition: While 2'-FL may be the sole carbon source, the basal medium must contain all other essential nutrients for growth, such as nitrogen sources (e.g., peptones, yeast extract), vitamins, and minerals.[3] For bifidobacteria, cysteine is often required as a reducing agent to maintain anaerobic conditions.

  • Inadequate Anaerobiosis: Bifidobacteria are strict anaerobes. Insufficiently anaerobic conditions will inhibit their growth. Ensure your anaerobic chamber or gas pack system is functioning correctly and that the medium was prepared under anaerobic conditions.

  • Adaptation Period: Some strains may require a period of adaptation to utilize 2'-FL efficiently. This can sometimes be overcome by subculturing the strain in media with gradually increasing concentrations of 2'-FL.

Q2: What is the optimal concentration of 2'-FL to use in my growth medium?

A2: The optimal concentration can vary depending on the bacterial strain and the objectives of your experiment. However, a common starting concentration for in vitro growth assays is between 0.5% and 2% (w/v).[4] It is advisable to test a range of concentrations to determine the optimal level for your specific strain.

Q3: Can other bacteria besides Bifidobacterium grow on 2'-FL?

A3: Yes, but the ability is not as widespread. Some species of Bacteroides have been shown to utilize 2'-FL.[5] However, many other gut commensals and most pathogenic bacteria are unable to metabolize it, which is a key aspect of its prebiotic effect.[5][6]

Q4: I'm observing slow or partial consumption of 2'-FL. What could be the reason?

A4: This could be due to:

  • Extracellular vs. Intracellular Metabolism: Some bacteria, like B. bifidum, metabolize 2'-FL extracellularly, breaking it down into fucose and lactose, which are then consumed.[1] This can sometimes be less efficient than the intracellular metabolism seen in species like B. infantis.

  • Metabolic Bottlenecks: The metabolic pathway for 2'-FL utilization may have rate-limiting steps in your specific strain, leading to slower consumption.

  • Purity of 2'-FL: Impurities in the 2'-FL preparation could potentially inhibit bacterial growth or compete for enzymatic activity. It is crucial to use a high-purity source of 2'-FL for your experiments.

Q5: What are the expected metabolic byproducts of 2'-FL fermentation by Bifidobacterium?

A5: The primary end products of bifidobacterial fermentation of carbohydrates are short-chain fatty acids (SCFAs), mainly acetate and lactate. A unique byproduct of fucose metabolism, a component of 2'-FL, is 1,2-propanediol (1,2-PD).[7] The production of these metabolites can be quantified by methods such as HPLC or GC.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during bacterial growth experiments with 2'-FL.

Problem 1: No Growth or Very Poor Growth
Possible Cause Suggested Solution
Incorrect Bacterial Strain Verify the strain's ability to metabolize 2'-FL from literature or perform a genomic analysis for the presence of relevant fucosidase and transport genes.
Suboptimal Media Formulation Ensure the basal medium is appropriate for the species. For Bifidobacterium, use a rich medium like modified MRS or Reinforced Clostridial Medium (RCM) as a base, with 2'-FL as the primary carbon source. Add necessary supplements like L-cysteine-HCl (e.g., 0.05% w/v) for anaerobiosis.
Oxygen Toxicity Prepare all media under anaerobic conditions. Use anaerobic chambers or jars with gas packs for incubation. Ensure a tight seal on all culture vessels.
Incorrect Inoculum Size Use a standardized inoculum from a fresh, actively growing culture. A typical starting optical density (OD600) is around 0.05-0.1.
2'-FL Purity Issues Use high-purity (>95%) this compound. Contaminants from the synthesis process could be inhibitory.
Problem 2: Slower Than Expected Growth Rate
Possible Cause Suggested Solution
Suboptimal Temperature or pH Incubate at the optimal temperature for the specific strain (typically 37°C for gut microbes). Ensure the initial pH of the medium is correctly adjusted (usually pH 6.5-7.0 for bifidobacteria).
Inefficient 2'-FL Transport/Metabolism This can be an inherent characteristic of the strain. Consider comparing its growth on glucose or lactose to its growth on 2'-FL to establish a baseline.
Accumulation of Inhibitory Metabolites The production of organic acids will lower the pH of the medium, which can eventually inhibit growth. Use a buffered medium or monitor and adjust the pH during fermentation for high-density cultures.

Experimental Protocols

Protocol 1: Assessing Bacterial Growth on 2'-FL as a Sole Carbon Source

This protocol outlines a typical microplate-based assay to measure bacterial growth.

1. Media Preparation (Basal Medium for Bifidobacterium)

  • Prepare a basal medium without a carbon source. A modified MRS medium is often suitable.

    • Casein peptone: 10 g/L

    • Meat extract: 10 g/L

    • Yeast extract: 5 g/L

    • Dipotassium phosphate (K₂HPO₄): 2 g/L

    • Sodium acetate: 5 g/L

    • Ammonium citrate: 2 g/L

    • Magnesium sulfate (MgSO₄·7H₂O): 0.2 g/L

    • Manganese sulfate (MnSO₄·4H₂O): 0.05 g/L

    • L-cysteine-HCl: 0.5 g/L

    • Tween 80: 1 ml/L

  • Adjust the pH to 6.5 ± 0.2.

  • Autoclave and cool to room temperature in an anaerobic chamber.

2. Carbon Source Preparation

  • Prepare a 10% (w/v) stock solution of 2'-FL in deionized water.

  • Sterilize by filtration through a 0.22 µm filter.

  • Prepare a 10% (w/v) stock solution of glucose (as a positive control) and sterilize in the same way.

3. Assay Setup

  • In an anaerobic chamber, add the appropriate volume of sterile 2'-FL or glucose stock solution to the basal medium to achieve the desired final concentration (e.g., 1%).

  • Also prepare a negative control with basal medium only (no added carbon source).

  • Dispense 180 µL of each medium into the wells of a 96-well microplate.

4. Inoculation

  • Prepare an inoculum by growing the bacterial strain overnight in a suitable rich medium (e.g., MRS with glucose).

  • Wash the cells by centrifuging and resuspending the pellet in anaerobic phosphate-buffered saline (PBS) to remove residual carbon sources.

  • Adjust the cell suspension to a standardized optical density (e.g., OD600 of 1.0).

  • Add 20 µL of the cell suspension to each well of the microplate (for a 1:10 dilution).

5. Incubation and Measurement

  • Seal the microplate with a breathable film suitable for anaerobic growth or use a plate reader located inside an anaerobic chamber.

  • Incubate at 37°C.

  • Measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 1-2 hours) for 24-48 hours.

Quantitative Data Summary

The following table presents example data for the growth of two different Bifidobacterium strains on various carbon sources, measured as the area under the growth curve (AUC), which represents total growth over 24 hours.

Bacterial StrainCarbon Source (1% w/v)Mean AUC (OD600 * hours)
B. longum subsp. infantisGlucose (Positive Control)12.5
This compound10.8
No Carbon Source (Negative Control)0.5
B. adolescentisGlucose (Positive Control)13.1
This compound1.2
No Carbon Source (Negative Control)0.6

Note: These are example values to illustrate expected trends. Actual values will vary by strain and experimental conditions.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for troubleshooting poor bacterial growth on 2'-FL.

TroubleshootingWorkflow start Poor or No Growth Observed check_strain Verify Strain's 2'-FL Metabolic Capability start->check_strain check_media Review Basal Medium Composition start->check_media check_anaerobiosis Confirm Strict Anaerobic Conditions start->check_anaerobiosis strain_ok Strain is Capable check_strain->strain_ok Yes strain_not_ok Strain Lacks Pathway check_strain->strain_not_ok No media_ok Media is Complete check_media->media_ok Yes media_issue Missing Nutrients (e.g., N-source, Cysteine) check_media->media_issue No anaerobiosis_ok Conditions are Anaerobic check_anaerobiosis->anaerobiosis_ok Yes anaerobiosis_issue Oxygen Leak or Insufficient Reducing Agent check_anaerobiosis->anaerobiosis_issue No optimize Optimize Conditions (pH, Temp, 2'-FL Conc.) strain_ok->optimize media_ok->optimize anaerobiosis_ok->optimize success Growth Improved optimize->success

Caption: A workflow for diagnosing poor bacterial growth on 2'-FL.

Metabolic Pathway of 2'-FL in Bifidobacterium infantis

This diagram illustrates the key steps in the intracellular breakdown of this compound by B. infantis.

FL_Metabolism cluster_outside Extracellular cluster_inside Intracellular FL_ext This compound FL_int This compound FL_ext->FL_int ABC Transporter Fuc L-Fucose FL_int->Fuc α-fucosidase Lac Lactose FL_int->Lac Lactaldehyde L-Lactaldehyde Fuc->Lactaldehyde Fucose Metabolism Glycolysis Glycolysis Lac->Glycolysis β-galactosidase PD 1,2-Propanediol Lactaldehyde->PD SCFAs Acetate, Lactate Glycolysis->SCFAs

References

Technical Support Center: Enhancing the Shelf-Life of 2'-Fucosyllactose (2'-FL) Fortified Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the shelf-life enhancement of 2'-Fucosyllactose (2'-FL)-fortified products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 2'-FL in my product?

A1: The stability of 2'-FL can be influenced by several factors, including:

  • Temperature: High temperatures can accelerate degradation reactions. 2'-FL has a higher thermal stability than lactose, with thermal decomposition occurring at approximately 210-212°C.[1][2]

  • pH: The pH of the product matrix is critical. Alkaline conditions can accelerate the Maillard reaction, while highly acidic conditions may lead to hydrolysis over time.[3][4]

  • Maillard Reaction: This non-enzymatic browning reaction occurs between the reducing sugar end of 2'-FL and amino acids or proteins.[5][6] It is a common cause of discoloration and flavor changes in fortified food and beverage products.[5] The reaction is influenced by temperature, pH, and reaction time.[5]

  • Microbial Degradation: Certain microorganisms, such as some species of Bifidobacterium and Akkermansia, can metabolize 2'-FL.[7][8][9] This is a primary concern in non-sterile or fermented products. The initial step in this degradation is often the cleavage of fucose.[10]

  • Water Activity (aw): For solid or powdered products, water activity is a key parameter. High water activity can increase molecular mobility, leading to degradation reactions and physical changes like caking.[1][11]

Q2: My 2'-FL fortified beverage is turning brown during storage. What is the likely cause and how can I prevent it?

A2: The browning of your beverage is most likely due to the Maillard reaction.[5][6] This is a chemical reaction between 2'-FL and any free amino acids or proteins present in your formulation.

Troubleshooting Steps:

  • Review your formulation: Identify all sources of amino acids and proteins.

  • Control Temperature: Store your product at lower temperatures. The Maillard reaction is significantly accelerated by heat.[5]

  • Adjust pH: The Maillard reaction is faster in alkaline conditions.[3] If your product's integrity is not compromised, consider lowering the pH.

  • Use Inhibitors: In some food systems, sulfites or other approved inhibitors can be used to slow the Maillard reaction. However, their use is highly regulated.

  • Modify Atmosphere: Reducing oxygen exposure through modified atmosphere packaging (MAP) can sometimes help, although the Maillard reaction itself does not require oxygen.[12]

Q3: I am developing a powdered infant formula with 2'-FL. What are the key considerations for ensuring its stability?

A3: For powdered products, the primary concerns are moisture content, water activity (aw), and temperature.

Key Considerations:

  • Low Water Activity: Ensure the final product has a low water activity to prevent caking, crystallization of amorphous 2'-FL, and to slow down degradation reactions like the Maillard reaction.[1][2]

  • Packaging: Use packaging with a high moisture barrier to prevent water ingress during storage.

  • Storage Conditions: Recommend storage in a cool, dry place to maintain low temperature and humidity.

  • Homogeneity: Ensure even distribution of 2'-FL within the powder to avoid localized areas of high concentration that might be more prone to degradation.

Q4: Can I add 2'-FL to a product that will be pasteurized?

A4: Yes, 2'-FL is relatively heat-stable and can withstand pasteurization. Studies have shown its stability in UHT milk.[13][14] However, the presence of other components in your product, such as proteins or amino acids, could lead to the Maillard reaction during heating.[5][6] It is advisable to conduct a stability study on a lab-scale batch to assess any potential changes in color, flavor, or 2'-FL concentration after heat treatment.

Q5: How can I accurately measure the concentration of 2'-FL in my product to conduct a shelf-life study?

A5: Several analytical methods can be used for the quantification of 2'-FL in various food matrices. The choice of method will depend on the complexity of your product matrix and the available equipment.

Commonly Used Methods:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a sensitive and specific method for analyzing carbohydrates, including 2'-FL, in complex mixtures like infant formula.[15][16]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be coupled with various detectors, such as Refractive Index (RI) or Mass Spectrometry (MS), to quantify 2'-FL.[14][17] HILIC with fluorescence detection (FLD) after labeling is also a viable option.[15]

A detailed, generalized protocol for a stability study is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Unexpected Loss of 2'-FL Potency Over Time
Potential Cause Diagnostic Check Recommended Solution
Microbial Degradation Perform microbial analysis (total plate count, specific enumeration of lactic acid bacteria or bifidobacteria).For liquid products, consider sterile filtration or pasteurization. For all products, ensure good manufacturing practices (GMP) to prevent contamination.
Hydrolysis Measure the pH of the product. Check for the presence of degradation products like fucose and lactose via chromatography.Adjust the pH to a more neutral range if the product allows. Buffer the system to maintain a stable pH.
Maillard Reaction Observe for browning or color change. Analyze for the formation of Maillard reaction products.Lower storage temperature. Adjust pH away from alkaline conditions. Minimize interaction with amino acids/proteins if possible.
Issue 2: Physical Instability of Powdered 2'-FL Products (Caking, Color Change)
Potential Cause Diagnostic Check Recommended Solution
High Water Activity (aw) Measure the water activity of the powder.Ensure the drying process is adequate to achieve a low aw. Use packaging with a high moisture barrier. Add an approved anti-caking agent if necessary.
Amorphous to Crystalline Transition Use Differential Scanning Calorimetry (DSC) to check for glass transition and crystallization events.[1][2]Store the product below its glass transition temperature. Control humidity during storage to prevent plasticization by water.
Maillard Reaction (in powder) Observe for browning, especially in hotspots.Ensure uniform and low storage temperature. Control water activity, as intermediate moisture levels can accelerate the Maillard reaction.

Quantitative Data Summary

The stability of 2'-FL has been demonstrated in various food matrices. The following table summarizes qualitative findings from the literature.

Product Matrix Storage Condition Duration 2'-FL Stability Reference
Yogurt Refrigerated (4°C)5 weeksStable[18][19]
Whole Milk Not specifiedNot specifiedStable[13]
UHT Milk Not specifiedNot specifiedStable[13][14]

Experimental Protocols

Protocol 1: General Shelf-Life Stability Study of a 2'-FL Fortified Beverage

1. Objective: To evaluate the stability of 2'-FL in a liquid beverage under accelerated and real-time storage conditions.

2. Materials:

  • 2'-FL fortified beverage, packaged in its final commercial packaging.

  • Environmental chambers set to:

    • Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-time conditions: 25°C ± 2°C / 60% RH ± 5% RH

    • Refrigerated conditions (if applicable): 4°C ± 2°C

  • HPLC-RI or HPAEC-PAD system for 2'-FL quantification.

  • pH meter.

  • Colorimeter.

3. Methodology:

  • Initial Analysis (Time 0):

    • Take a representative sample of the freshly produced beverage.

    • Measure the initial concentration of 2'-FL. This will be your baseline.

    • Measure the initial pH.

    • Measure the initial color (e.g., using the Lab* color space).

    • Conduct sensory evaluation (if applicable).

    • Perform microbial analysis (total plate count).

  • Sample Storage:

    • Place a sufficient number of packaged samples in each environmental chamber to allow for triplicate analysis at each time point.

  • Time Points for Testing:

    • Accelerated: 0, 1, 2, 3, and 6 months.

    • Real-time: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis at Each Time Point:

    • At each scheduled time point, remove three samples from each storage condition.

    • Allow samples to equilibrate to room temperature before opening.

    • For each sample, perform the same analyses as in the initial step (2'-FL concentration, pH, color, sensory, and microbial).

  • Data Analysis:

    • Plot the concentration of 2'-FL versus time for each storage condition.

    • Calculate the percentage of 2'-FL remaining at each time point relative to the initial concentration.

    • Analyze changes in pH, color, and sensory attributes over time.

    • The shelf-life is typically defined as the time at which the 2'-FL concentration drops below 90% of its initial value, or when there is a significant negative change in sensory or physical properties.

Protocol 2: Quantification of 2'-FL using HPLC with Refractive Index Detection (HPLC-RI)

1. Objective: To quantify the concentration of 2'-FL in a food matrix.

2. Sample Preparation (Example for a beverage):

  • Accurately weigh approximately 1-5 g of the sample into a 50 mL volumetric flask.

  • Add deionized water to the flask and mix thoroughly to dissolve.

  • If the sample contains proteins or fats that may interfere with the analysis, a clarification step is needed. A common method is Carrez clarification:

    • Add 1 mL of Carrez I solution (potassium ferrocyanide) and mix.

    • Add 1 mL of Carrez II solution (zinc sulfate) and mix.

    • Add sodium hydroxide to neutralize and mix.

  • Bring the solution to volume with deionized water and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-RI Conditions (Example):

  • Column: A carbohydrate analysis column (e.g., an amino-based column).

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index (RI) Detector.

4. Calibration:

  • Prepare a series of 2'-FL standard solutions of known concentrations in deionized water.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area versus concentration.

5. Quantification:

  • Inject the prepared sample.

  • Identify the 2'-FL peak based on its retention time compared to the standard.

  • Calculate the concentration of 2'-FL in the sample using the calibration curve.

Visualizations

Maillard_Reaction_Pathway TwoFL This compound (Reducing Sugar) Glycosylamine N-substituted Glycosylamine TwoFL->Glycosylamine AminoAcid Amino Acid / Protein AminoAcid->Glycosylamine Amadori Amadori Rearrangement Products (Ketosamines) Glycosylamine->Amadori Amadori Rearrangement Degradation Further Degradation (Dehydration, Fission) Amadori->Degradation Melanoidins Melanoidins (Brown Pigments) Degradation->Melanoidins Flavor Flavor Compounds Degradation->Flavor

Figure 1: Simplified Maillard reaction pathway involving 2'-FL.

Shelf_Life_Workflow start Product Formulation & Production initial_analysis Initial Analysis (T=0) - 2'-FL Concentration - pH, Color, Sensory start->initial_analysis storage Place Samples in Storage Conditions (Accelerated & Real-Time) initial_analysis->storage time_point Scheduled Time Point storage->time_point analysis Remove Samples & Perform Analysis time_point->analysis data_eval Data Evaluation - % 2'-FL Remaining - Physical Changes analysis->data_eval data_eval->time_point Continue Study end_study End of Study or Shelf-Life Limit Reached data_eval->end_study

Figure 2: Experimental workflow for a typical shelf-life study.

Troubleshooting_Tree issue Shelf-Life Issue Observed is_liquid Is the product a liquid? issue->is_liquid is_powder Is the product a powder? issue->is_powder color_change Is there browning or color change? is_liquid->color_change Yes caking Is there caking or clumping? is_powder->caking Yes maillard Likely Maillard Reaction - Check Temp & pH - Review protein content color_change->maillard Yes potency_loss Is there only potency loss? color_change->potency_loss No microbial Check for microbial growth potency_loss->microbial Yes hydrolysis Check for hydrolysis (low pH) microbial->hydrolysis If no growth water_activity High Water Activity - Check packaging - Check drying process caking->water_activity Yes powder_color_change Is there browning? caking->powder_color_change No powder_maillard Maillard Reaction - Check storage temp - Check water activity powder_color_change->powder_maillard Yes

Figure 3: Troubleshooting decision tree for 2'-FL product stability.

References

strategies to improve the economic feasibility of 2'-Fucosyllactose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address common challenges in the production of 2'-Fucosyllactose (2'-FL). Our aim is to enhance the economic feasibility of your 2'-FL production experiments through practical, evidence-based solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during your 2'-FL production experiments in a question-and-answer format.

Issue 1: Low 2'-FL Titer and Yield

  • Question: My engineered E. coli strain is producing very low levels of 2'-FL. What are the potential bottlenecks and how can I improve the titer?

  • Answer: Low 2'-FL production can stem from several factors related to the metabolic pathway and cellular resources. Here are key areas to investigate:

    • Insufficient Precursor Supply: The synthesis of 2'-FL requires two key precursors: GDP-L-fucose and lactose.[1] Ensure your engineered strain has an adequate and balanced supply of both.

      • GDP-L-fucose: Overexpression of the genes in the de novo synthesis pathway (e.g., manA, manB, manC, gmd, wcaG) is a common strategy to boost GDP-L-fucose availability.[2][3] The salvage pathway, which utilizes L-fucose as a substrate, can also be employed, though the cost of L-fucose can be a drawback for economic feasibility.[4]

      • Lactose: Ensure efficient lactose uptake by overexpressing lactose permease (lacY).[5]

    • Suboptimal Enzyme Activity: The α-1,2-fucosyltransferase is a critical enzyme in 2'-FL synthesis.[6]

      • Enzyme Source: The choice of fucosyltransferase can significantly impact 2'-FL production. Enzymes from different microbial sources, such as Helicobacter pylori (FutC) and Bacillus cereus (FutCB), have shown high activity.[3][7] Consider screening different fucosyltransferases to find the most efficient one for your host strain.

      • Expression Levels: Fine-tuning the expression of the fucosyltransferase is crucial. Both insufficient and excessive expression can be detrimental.

    • Cofactor Imbalance: The de novo synthesis of GDP-L-fucose is dependent on NADPH.[8]

      • Regeneration Pathways: Enhance the intracellular supply of NADPH by overexpressing genes in cofactor regeneration pathways, such as the pentose phosphate pathway (zwf) or by introducing enzymes like glucose-6-phosphate dehydrogenase.[8][9] Similarly, ensuring an adequate supply of GTP, another key precursor, is important.[8]

    • Competing Metabolic Pathways: The host cell's native metabolic pathways can divert precursors away from 2'-FL synthesis.

      • Gene Knockouts: Inactivating genes of competing pathways can redirect metabolic flux towards your desired product. Common targets for knockout in E. coli include lacZ (to prevent lactose degradation) and wcaJ (involved in colanic acid synthesis, which consumes GDP-L-fucose).[7][8]

Issue 2: High Formation of Byproducts

  • Question: My fermentation broth contains significant amounts of byproducts, complicating downstream purification and reducing the overall yield of 2'-FL. How can I minimize byproduct formation?

  • Answer: Byproduct formation is a common challenge that can be addressed through metabolic engineering and process optimization.

    • Lactose Metabolism: If lactose is being consumed by the host for purposes other than 2'-FL synthesis, consider deleting the lacZ gene, which encodes for β-galactosidase, the enzyme responsible for lactose hydrolysis.[3]

    • Colanic Acid Synthesis: In E. coli, GDP-L-fucose is a precursor for colanic acid biosynthesis.[6] Deleting genes in this pathway, such as wcaJ, can increase the availability of GDP-L-fucose for 2'-FL production.[8]

    • Overflow Metabolism: High glucose concentrations can lead to the formation of inhibitory byproducts like acetate.

      • Fed-Batch Strategy: Employing a fed-batch fermentation strategy with controlled feeding of the carbon source (e.g., glucose or glycerol) can prevent the accumulation of inhibitory byproducts and maintain optimal growth and production conditions.[4][8]

      • Alternative Carbon Sources: Using glycerol as a carbon source has been shown to be effective for 2'-FL production and can sometimes lead to lower byproduct formation compared to glucose.[3]

Issue 3: Inefficient Downstream Processing and Purification

  • Question: I am struggling with the purification of 2'-FL from the fermentation broth. The process is complex and the recovery rate is low, impacting the economic feasibility. What are some effective and scalable purification strategies?

  • Answer: Efficient downstream processing is crucial for the commercial viability of 2'-FL. A multi-step approach is often necessary to achieve high purity.

    • Initial Separation:

      • Flocculation and Filtration: Start by removing cells and larger impurities through simple flocculation followed by membrane filtration (microfiltration and ultrafiltration).[10] Using a 3000 Da ultrafiltration membrane can be effective in removing proteins while retaining 2'-FL.[10]

    • Decolorization and Desalination:

      • Activated Carbon: Activated carbon adsorption is a cost-effective method for removing pigments and other impurities.[10][11] 2'-FL can then be eluted using an ethanol gradient.[10]

      • Electrodialysis: To remove salts from the fermentation medium, electrodialysis can be employed until a low conductivity is reached (e.g., ≤ 0.5 mS/cm).[12]

    • High-Purity Separation:

      • Chromatography: For high-purity applications, simulated moving bed (SMB) chromatography is a continuous and scalable technique that can separate 2'-FL from structurally similar sugars like lactose and 3-fucosyllactose.[12]

    • Final Product Formulation:

      • Crystallization: Crystallization is a simple and cost-effective final step to obtain a pure, solid product.[13]

      • Spray Drying: Spray drying is another method to obtain 2'-FL in a solid, stable form.[12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions from researchers and scientists working on 2'-FL production.

  • Question 1: Which microbial host is best for 2'-FL production?

    Answer: Escherichia coli is the most commonly used and well-characterized host for 2'-FL production due to its fast growth, well-understood genetics, and established fermentation processes.[7][14] Strains like E. coli BL21(DE3) are frequently used.[5][14] Other microorganisms, including Saccharomyces cerevisiae (a GRAS-status yeast), have also been successfully engineered for 2'-FL production, which can be advantageous for food applications.[15][16]

  • Question 2: What is the difference between the de novo and salvage pathways for GDP-L-fucose synthesis, and which one should I choose?

    Answer: Both pathways provide the essential precursor GDP-L-fucose.

    • The de novo pathway synthesizes GDP-L-fucose from central carbon metabolites (like glucose or glycerol).[2][4] This is generally the more economically viable option for large-scale production as it utilizes inexpensive starting materials.[3]

    • The salvage pathway utilizes exogenous L-fucose as a precursor.[4][17] While metabolically less complex to engineer, the high cost of L-fucose can be a significant drawback for economic feasibility. The choice depends on the scale of production and cost considerations. For industrial-scale production, the de novo pathway is preferred.[3]

  • Question 3: How do I choose the best α-1,2-fucosyltransferase for my system?

    Answer: The activity of the α-1,2-fucosyltransferase is often a rate-limiting step.[18] The most commonly used and highly active fucosyltransferase is FutC from Helicobacter pylori.[7][14] However, recent studies have identified other promising candidates, such as a putative α-1,2-fucosyltransferase from Bacillus cereus (FutBc), which has shown even higher 2'-FL titers in some systems.[15] It is recommended to screen a few different fucosyltransferases to identify the one that performs best in your specific host strain and under your experimental conditions.

  • Question 4: What are the standard methods for quantifying 2'-FL in my samples?

    Answer: Several analytical methods are available for the accurate quantification of 2'-FL.

    • High-Performance Liquid Chromatography (HPLC): HPLC with refractive index detection (RID) is a robust and widely used method for quantifying 2'-FL in various food matrices.[19]

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is another sensitive and specific method for 2'-FL analysis.[20][21]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly accurate and sensitive quantification, especially in complex matrices, LC-MS/MS is a powerful technique.[22]

    • Enzymatic Assays: A simpler, microplate-based enzymatic assay has been developed. This method involves the release of L-fucose from 2'-FL by a fucosidase, followed by the measurement of NADPH formed during the oxidation of L-fucose.[23] This can be useful for high-throughput screening of a large number of samples.

Data Presentation

Table 1: Comparison of 2'-FL Production in Engineered E. coli Strains

Engineered StrainKey Genetic ModificationsCarbon SourceFermentation ScaleTiter (g/L)Yield (mol 2'-FL/mol substrate)Productivity (g/L/h)Reference
E. coli BZW-24Modular pathway engineering, lacZ and wcaJ knockout, NADPH and GTP regenerationGlycerol3 L Bioreactor22.30.53 (lactose)Not Reported[7][8]
Engineered E. coli C41(DE3)ΔZOverexpression of GDP-L-fucose pathway, futC, and regulators; deletion of competing pathwaysGlycerol50 L Fed-batch66.800.89 (lactose)~0.95[4]
Engineered E. coli MG1655Fine-tuning of pathway gene expression, deletion of branch pathways, overexpression of efflux protein, adaptive laboratory evolutionNot Specified5 L Fermenter61.06 ± 1.93Not Reported1.70[24]
Engineered E. coli BL21(DE3)Multicopy integration of lacY, optimized Shine-Dalgarno sequences, overexpression of SetA, pgi knockout, novel fucosyltransferaseGlycerolFed-batch141.27Not Reported3.14[5]
Engineered E. coliDe novo synthesis from sucroseSucroseFed-batch>60Not ApplicableNot Reported[25][26]

Table 2: Comparison of 2'-FL Production in Engineered S. cerevisiae Strains

Engineered StrainKey Genetic ModificationsCarbon SourceFermentation ScaleTiter (g/L)Yield (mol 2'-FL/mol substrate)Reference
Engineered S. cerevisiaeExpression of FutBc, enhanced de novo GDP-L-fucose pathway, gal80 deletionSucroseFed-batch26.630.85 (lactose)[15]
Engineered S. cerevisiae D452-2_LFFExpression of fkp, fucT2, and LAC12 (salvage pathway)EthanolFed-batch0.503Not Reported[16][27]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for 2'-FL Production

This protocol is a generalized representation based on common practices described in the literature.[8][10]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 250 rpm.

    • Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 4-6.

  • Bioreactor Setup:

    • Prepare the fermentation medium in a sterilized bioreactor (e.g., 3 L). A typical medium might contain: 13.5 g/L KH2PO4, 4.0 g/L (NH4)2HPO4, 1.7 g/L citric acid, 1.4 g/L MgSO4·7H2O, and 10 mL/L trace element solution.[10]

    • Add an initial carbon source, such as 20 g/L glucose or glycerol, after autoclaving.[10]

    • Set the temperature to 37°C and maintain the pH at 6.8-7.0 using automated addition of a base (e.g., NH4OH).

    • Maintain dissolved oxygen (DO) at a setpoint (e.g., 20-30%) by controlling the agitation speed and airflow rate.

  • Fermentation Process:

    • Inoculate the bioreactor with the seed culture (e.g., 10% v/v).

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

    • Feed a concentrated solution of the carbon source (e.g., 50-70% glycerol) at a controlled rate to maintain a low residual concentration in the bioreactor.

    • When the culture reaches a desired cell density (e.g., OD600 of 50-80), induce the expression of the 2'-FL synthesis pathway genes with an appropriate inducer (e.g., IPTG).

    • Simultaneously with induction, begin feeding a concentrated solution of lactose.

    • Monitor cell growth (OD600), substrate concentrations, and 2'-FL production by taking samples at regular intervals.

Protocol 2: Quantification of 2'-FL by HPLC-RID

This protocol is based on a validated method for 2'-FL quantification in various food matrices.[19]

  • Sample Preparation:

    • For liquid samples (e.g., fermentation broth), centrifuge to remove cells.

    • Dilute the supernatant with deionized water to bring the expected 2'-FL concentration into the range of the standard curve (e.g., 0.2 to 12 mg/mL).[19]

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation:

    • Prepare a stock solution of 2'-FL standard in deionized water (e.g., 12 mg/mL).[28]

    • Perform serial dilutions to create a series of standard solutions with known concentrations (e.g., ranging from 0.2 to 12 mg/mL).[28]

  • HPLC Conditions:

    • Column: A suitable column for hydrophilic interaction liquid chromatography (HILIC), such as a silica-based column with an amino stationary phase.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 10-20 µL.

    • Run Time: Approximately 20 minutes.[19]

  • Data Analysis:

    • Integrate the peak area corresponding to 2'-FL in both the standards and the samples.

    • Generate a standard curve by plotting the peak area versus the concentration of the 2'-FL standards.

    • Determine the concentration of 2'-FL in the samples by interpolating their peak areas on the standard curve.

    • Account for the dilution factor used during sample preparation to calculate the final 2'-FL concentration in the original sample.

Visualizations

Caption: De novo pathway for 2'-FL synthesis in engineered E. coli.

experimental_workflow cluster_strain_dev Strain Development cluster_production Production & Analysis cluster_dsp Downstream Processing A Select Host Strain (e.g., E. coli BL21) B Construct Expression Plasmids (GDP-L-fucose pathway, Fucosyltransferase) A->B C Gene Knockouts (e.g., lacZ, wcaJ) B->C D Transform Host Strain C->D E Shake Flask Cultivation (Screening) D->E F Fed-Batch Fermentation (Scale-up) E->F G Sample Analysis (HPLC, LC-MS) F->G H Cell Removal & Filtration F->H G->F Optimization I Purification (Chromatography, Activated Carbon) H->I J Final Product (Crystallization/Spray Drying) I->J troubleshooting_logic Start Low 2'-FL Titer Q1 Precursor levels quantified? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Precursors limiting? A1_Yes->Q2 Action1 Quantify intracellular GDP-L-fucose & lactose uptake A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Overexpress precursor pathway genes (e.g., manB, manC, lacY) A2_Yes->Action2 Q3 Fucosyltransferase activity optimal? A2_No->Q3 End Re-evaluate Titer Action2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 High byproduct formation? A3_Yes->Q4 Action3 Screen different fucosyltransferases Optimize expression level A3_No->Action3 Action3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Action4 Knock out competing pathways (e.g., lacZ, wcaJ) A4_Yes->Action4 A4_No->End Action4->End

References

Technical Support Center: Refining 2'-Fucosyllactose Extraction from Human Milk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of 2'-Fucosyllactose (2'-FL) from human milk.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting 2'-FL from human milk?

A1: The primary methods for 2'-FL extraction from human milk include solvent-based precipitation (e.g., using ethanol or acetonitrile), solid-phase extraction (SPE), and newer, more environmentally friendly water-based extraction techniques.[1][2][3][4][5][6] Solvent-based methods are traditional but can be time-consuming and use hazardous materials.[1][2][4][5][6] SPE offers good purification but may require more specialized equipment.[7] Water-based extraction is a promising, faster, and more economical alternative.[1][2][4][6]

Q2: Why is there variability in 2'-FL concentration in human milk samples?

A2: The concentration of 2'-FL in human milk is highly variable and depends on several factors, including the mother's genetic secretor status (FUT2 gene), Lewis blood group, lactation stage (colostrum, transitional, mature milk), and geographic location.[8][9][10] Mothers who are "non-secretors" have a non-functional FUT2 gene and produce milk with negligible amounts of 2'-FL.[9][10]

Q3: What is a typical yield of 2'-FL from human milk?

A3: The yield of 2'-FL can vary significantly based on the extraction method and the intrinsic concentration in the milk sample. For instance, an optimized water-based extraction method has been shown to yield up to 4247.33 mg/L from colostrum and 3046 mg/L from mature milk.[1][2][4][6][11]

Q4: How can I quantify the amount of 2'-FL in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with refractive index detection (RID) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are common and robust methods for quantifying 2'-FL.[12][13][14][15][16] These methods allow for the separation and quantification of 2'-FL from other oligosaccharides.

Q5: What are the main challenges in purifying 2'-FL from human milk?

A5: The primary challenges in 2'-FL purification include the removal of interfering substances such as proteins, fats, and lactose, which are present in high concentrations in human milk.[13] Additionally, the structural similarity of other human milk oligosaccharides (HMOs) can make selective isolation of 2'-FL difficult.

Troubleshooting Guides

Low 2'-FL Yield
Potential Cause Troubleshooting Steps
Incomplete protein precipitation Ensure the correct ratio of solvent (e.g., ethanol) to milk sample is used. Optimize precipitation time and temperature. Consider a second precipitation step.
Inefficient solid-phase extraction (SPE) Check the conditioning and equilibration of the SPE cartridge. Ensure the sample is loaded at an appropriate flow rate. Optimize the wash and elution solvent compositions and volumes.[17]
Degradation of 2'-FL Avoid harsh chemical conditions and excessive heating during the extraction process. Store samples appropriately at low temperatures.
Suboptimal water-based extraction parameters Optimize centrifugation times and speeds, water volume, and incubation time as these can significantly impact yield.[1][2][4][6][11]
Mother's non-secretor status If consistently low yields are obtained from a specific milk donor, consider genotyping for the FUT2 gene to determine secretor status.[9][10]
Poor Chromatographic Resolution (HPLC/HPAE-PAD)
Potential Cause Troubleshooting Steps
Co-elution with lactose or other HMOs Optimize the mobile phase composition and gradient. Adjust the column temperature. Consider using a different column chemistry (e.g., hydrophilic interaction liquid chromatography - HILIC).[12][15][16]
Contaminated column Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate mobile phase pH (for HPAE-PAD) Ensure the mobile phase pH is sufficiently high (typically >12) to deprotonate the hydroxyl groups of the carbohydrates for effective separation.
Detector issues (PAD) Clean the electrode surface or replace the electrode if necessary. Ensure the waveform potentials and durations are set correctly for optimal detection.
Sample Matrix Interference
Potential Cause Troubleshooting Steps
Presence of residual fats and proteins Improve the initial sample clean-up steps. Centrifuge at a higher speed or for a longer duration to remove the fat layer. Ensure complete protein precipitation.
High salt concentration Incorporate a desalting step, such as dialysis or size-exclusion chromatography, before chromatographic analysis.
Particulate matter in the final extract Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injecting it into the chromatography system.

Data Presentation

Table 1: Comparison of 2'-FL Extraction Methods from Human Milk

Method Principle Typical Yield (mg/L) Purity Advantages Disadvantages
Water-Based Extraction Utilizes water as a solvent with optimized centrifugation and incubation steps to separate oligosaccharides.[1][2][4][6]1892.93 - 4247.33[1][2][4][6][11]GoodFast, economical, environmentally friendly, avoids toxic solvents.[1][2][4][6]May require further purification steps to remove interfering compounds.
Ethanol Precipitation Addition of ethanol to precipitate proteins and larger molecules, leaving smaller oligosaccharides in solution.Variable, dependent on initial concentrationModerateSimple, widely used for initial sample clean-up.Can be time-consuming, uses flammable solvents, may co-precipitate some oligosaccharides.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to retain interfering substances while allowing 2'-FL to be selectively eluted.[7]High recovery of purified fractionHighHigh selectivity and purity of the final product.Requires specialized cartridges and equipment, can be more expensive.

Experimental Protocols

Protocol 1: Optimized Water-Based Extraction of 2'-FL

This protocol is adapted from an optimized method for efficient 2'-FL extraction using water.[1][2][4][6][11]

Materials:

  • Human milk sample

  • Ultrapure water

  • Centrifuge

  • Incubator or water bath

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Initial Centrifugation: Centrifuge the human milk sample at a specified speed (e.g., 10,000 x g) for 15 minutes at 4°C to separate the fat layer.

  • Aqueous Extraction: Carefully remove the upper fat layer. To the remaining aqueous phase, add 3.0 mL of ultrapure water.

  • Incubation: Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 30°C) for 90 minutes to facilitate the extraction of oligosaccharides.

  • Final Centrifugation: Centrifuge the mixture again at a higher speed (e.g., 14,000 x g) for 40 minutes at 4°C to pellet any remaining proteins and cell debris.

  • Collection: Carefully collect the supernatant containing the extracted 2'-FL for further purification or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 2'-FL Purification

This protocol provides a general workflow for purifying 2'-FL from a crude extract using a graphitized carbon cartridge.

Materials:

  • Crude 2'-FL extract (from Protocol 1 or other methods)

  • Graphitized carbon SPE cartridge

  • SPE manifold

  • Wash solution (e.g., 5% acetonitrile in water)

  • Elution solution (e.g., 40% acetonitrile in water with 0.1% formic acid)

  • Ultrapure water

  • Acetonitrile

  • Formic acid

Procedure:

  • Cartridge Conditioning: Condition the graphitized carbon SPE cartridge by passing a specified volume of the elution solution through it, followed by ultrapure water.

  • Sample Loading: Load the crude 2'-FL extract onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with the wash solution to remove salts, lactose, and other polar impurities.

  • Elution: Elute the bound 2'-FL and other neutral oligosaccharides from the cartridge using the elution solution.

  • Drying and Reconstitution: Dry the eluted fraction, for example, by using a vacuum centrifuge. Reconstitute the dried sample in a suitable solvent (e.g., ultrapure water or mobile phase) for analysis.

Mandatory Visualization

experimental_workflow cluster_extraction Step 1: Water-Based Extraction cluster_purification Step 2: Solid-Phase Extraction (SPE) Purification cluster_analysis Step 3: Quantification start Human Milk Sample centrifuge1 Initial Centrifugation (15 min) start->centrifuge1 add_water Add Ultrapure Water (3.0 mL) centrifuge1->add_water incubate Incubation (90 min) add_water->incubate centrifuge2 Final Centrifugation (40 min) incubate->centrifuge2 crude_extract Crude 2'-FL Extract centrifuge2->crude_extract sample_loading Sample Loading crude_extract->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading spe_wash Wash with 5% Acetonitrile sample_loading->spe_wash spe_elution Elute with 40% Acetonitrile spe_wash->spe_elution purified_extract Purified 2'-FL spe_elution->purified_extract hplc HPLC or HPAE-PAD Analysis purified_extract->hplc data Quantitative Data hplc->data

Caption: Workflow for 2'-FL Extraction, Purification, and Analysis.

troubleshooting_logic cluster_extraction_issues Extraction Step Issues cluster_sample_issues Sample-Related Issues cluster_solutions Potential Solutions start Low 2'-FL Yield protein_precip Incomplete Protein Precipitation? start->protein_precip spe_efficiency Inefficient SPE? start->spe_efficiency degradation 2'-FL Degradation? start->degradation water_extraction Suboptimal Water Extraction Parameters? start->water_extraction secretor_status Non-Secretor Mother? start->secretor_status optimize_precip Optimize Solvent Ratio, Time, and Temp protein_precip->optimize_precip optimize_spe Optimize SPE Conditions spe_efficiency->optimize_spe gentle_conditions Use Milder Conditions degradation->gentle_conditions optimize_water Optimize Centrifugation, Water Volume, Incubation water_extraction->optimize_water genotype Genotype for FUT2 Gene secretor_status->genotype

Caption: Troubleshooting Logic for Low 2'-FL Yield.

References

Validation & Comparative

A Comparative Analysis of the Prebiotic Effects of 2'-Fucosyllactose and Fructooligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the prebiotic effects of 2'-Fucosyllactose (2'-FL), a prominent human milk oligosaccharide (HMO), and Fructooligosaccharides (FOS), a well-established plant-derived prebiotic. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced impacts of these compounds on gut microbiota and host health.

Executive Summary

Both this compound and Fructooligosaccharides exhibit significant prebiotic activity, most notably their ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium species. However, emerging research indicates differences in their fermentation profiles, the breadth of microbial species they influence, and their subsequent impact on host physiology. This guide synthesizes experimental data from in vitro, animal, and human studies to provide a detailed comparison of their effects on gut microbiota composition and the production of short-chain fatty acids (SCFAs).

Impact on Gut Microbiota Composition

The primary prebiotic effect of both 2'-FL and FOS is the stimulation of Bifidobacterium populations.[1][2] However, the specific species of Bifidobacterium and the extent of stimulation can vary. 2'-FL has been shown to be a preferred substrate for infant-associated bifidobacteria, such as Bifidobacterium longum subsp. infantis.[1] FOS, on the other hand, is known to promote the growth of a broader range of Bifidobacterium species.[2][3]

Some studies suggest that 2'-FL may also promote the growth of other beneficial bacteria, including Lactobacillus and butyrate-producing bacteria like Faecalibacterium prausnitzii.[4][5] Similarly, FOS has been shown to increase the abundance of Lactobacillus in some studies, although this effect is not as consistent as its bifidogenic effect.[3][6]

Table 1: Comparative Effects of 2'-FL and FOS on Gut Microbiota

FeatureThis compound (2'-FL)Fructooligosaccharides (FOS)
Primary Target Genus Bifidobacterium[1]Bifidobacterium[2][3]
Other Beneficially Modulated Genera Lactobacillus, Faecalibacterium[4][5]Lactobacillus (variable)[3][6]
Specificity High for certain infant-associated Bifidobacterium species[1]Broad bifidogenic effect[2]

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health and systemic metabolism.

Both 2'-FL and FOS fermentation result in the production of all three major SCFAs.[7][8] However, the relative proportions of these SCFAs can differ. In vitro fermentation studies have shown that 2'-FL fermentation leads to a significant increase in acetate, propionate, and butyrate.[7][9] Similarly, FOS fermentation is well-documented to increase total SCFA levels, with a notable increase in acetate.[5][8] Some studies suggest that the production of butyrate from FOS may be more variable and dependent on the composition of the gut microbiota.[5]

Table 2: Comparative Effects of 2'-FL and FOS on SCFA Production

SCFAThis compound (2'-FL)Fructooligosaccharides (FOS)
Acetate Significant Increase[7][9]Significant Increase[5][8]
Propionate Significant Increase[7][9]Increase[5][8]
Butyrate Significant Increase[7][9]Variable Increase[5]
Total SCFAs Significant Increase[7][9]Significant Increase[5][8]

Experimental Protocols

In Vitro Fermentation Model (Simulator of the Human Intestinal Microbial Ecosystem - SHIME®)

A common method to study the prebiotic effects of substrates like 2'-FL and FOS is the use of in vitro gut models such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®).[7]

Methodology:

  • Inoculum Preparation: Fecal samples from healthy adult or infant donors are collected and homogenized to create a standardized microbial inoculum.

  • SHIME® Reactor Setup: The SHIME® system consists of a series of connected vessels simulating the different regions of the human gastrointestinal tract (stomach, small intestine, and ascending, transverse, and descending colon).

  • Incubation: The fecal inoculum is introduced into the colon reactors. A nutritional medium is continuously supplied to the system.

  • Substrate Addition: 2'-FL or FOS is added to the nutritional medium at a defined concentration.

  • Sampling and Analysis: Samples are collected from the colon reactors at various time points to analyze changes in microbial composition (using 16S rRNA gene sequencing) and SCFA concentrations (using gas chromatography).

SHIME_Workflow cluster_prep Inoculum Preparation cluster_shime SHIME® Reactor cluster_exp Experiment cluster_analysis Analysis Fecal_Sample Fecal Sample Homogenization Homogenization Fecal_Sample->Homogenization Inoculum Standardized Inoculum Homogenization->Inoculum Add_Inoculum Add Inoculum Inoculum->Add_Inoculum Stomach Stomach SI Small Intestine Stomach->SI AC Ascending Colon SI->AC TC Transverse Colon AC->TC DC Descending Colon TC->DC Sampling Sampling DC->Sampling Add_Inoculum->AC Add_Medium Add Medium + Substrate (2'-FL or FOS) Add_Medium->AC Incubation Incubation Microbiota_Analysis 16S rRNA Sequencing Sampling->Microbiota_Analysis SCFA_Analysis Gas Chromatography Sampling->SCFA_Analysis

Fig. 1: Workflow of an in vitro fermentation study using the SHIME® model.
Human Clinical Trial Protocol

Human intervention studies are crucial for validating the prebiotic effects observed in in vitro and animal models.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.

  • Participant Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria.

  • Randomization: Participants are randomly assigned to receive either the prebiotic (2'-FL or FOS) or a placebo (e.g., maltodextrin) for a defined period.

  • Intervention: Participants consume the assigned supplement daily.

  • Sample Collection: Stool and blood samples are collected at baseline and at the end of the intervention period.

  • Analysis: Fecal samples are analyzed for changes in gut microbiota composition and SCFA concentrations. Blood samples can be analyzed for markers of systemic health.

Signaling Pathways

The beneficial effects of prebiotics are mediated through various signaling pathways, primarily initiated by the production of SCFAs. SCFAs can act locally on colonocytes or be absorbed into the bloodstream to exert systemic effects.

SCFA_Signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_systemic Systemic Circulation Prebiotic Prebiotic (2'-FL or FOS) Microbiota Gut Microbiota Prebiotic->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs Colonocyte Colonocyte SCFAs->Colonocyte Energy Source GPCRs G-protein coupled receptors (GPR41, GPR43, GPR109A) SCFAs->GPCRs HDAC_inhibition Histone Deacetylase (HDAC) Inhibition SCFAs->HDAC_inhibition Bloodstream Bloodstream Colonocyte->Bloodstream Absorption of SCFAs GPCRs->Colonocyte HDAC_inhibition->Colonocyte Systemic_Effects Systemic Effects: - Immune modulation - Improved metabolism - Anti-inflammatory effects Bloodstream->Systemic_Effects

Fig. 2: Generalized signaling pathway of prebiotic action through SCFA production.

Conclusion

Both this compound and Fructooligosaccharides are effective prebiotics that promote a healthy gut microbiome by stimulating the growth of beneficial bacteria and increasing the production of SCFAs. While FOS has a broader bifidogenic effect, 2'-FL appears to be more selective for specific, often infant-associated, Bifidobacterium species. The choice between these prebiotics may depend on the specific application, target population, and desired health outcomes. Further head-to-head comparative studies are warranted to fully elucidate the distinct physiological effects of these two important prebiotics.

References

2'-Fucosyllactose vs. 3-Fucosyllactose: A Comparative Analysis of Their Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of two key human milk oligosaccharides on gut bacterial composition and metabolism.

Human milk oligosaccharides (HMOs) are a complex group of indigestible sugars that play a crucial role in shaping the infant gut microbiota. Among the most abundant of these are 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL), structural isomers that differ only in the linkage of a fucose sugar to a lactose core. This seemingly minor structural difference has significant implications for their metabolism by gut bacteria, leading to distinct effects on the microbial ecosystem and the production of key metabolites. This guide provides a detailed comparison of 2'-FL and 3-FL, supported by experimental data, to inform research and the development of next-generation prebiotics and therapeutics.

Comparative Utilization by Gut Bacteria

The ability to metabolize 2'-FL and 3-FL is not widespread among gut bacteria and is often strain-specific. Generally, bifidobacteria and some Bacteroides species are considered the primary consumers of these fucosylated HMOs.[1][2][3]

Key Findings:

  • Selective Fermentation: Only specific strains of beneficial bacteria, such as Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, and various Bacteroides species, have demonstrated the ability to utilize 2'-FL and 3-FL as a sole carbon source.[1][2][3] In contrast, many other gut commensals and potential pathogens are unable to ferment these HMOs.

  • Bifidobacterium Specificity: Within the Bifidobacterium genus, the ability to utilize fucosylated HMOs is not universal. For instance, while B. longum subsp. infantis and B. bifidum are efficient metabolizers, other species like Bifidobacterium breve may show limited or no growth on 2'-FL alone.[4][5]

  • Bacteroides Utilization: Several species within the Bacteroides genus, including Bacteroides fragilis, Bacteroides vulgatus, and Bacteroides thetaiotaomicron, have been shown to effectively utilize both 2'-FL and 3-FL.[1][2][3]

Quantitative Comparison of Bacterial Growth

The following table summarizes the growth of various bacterial strains on 2'-FL and 3-FL, as determined by the area under the growth curve (AUC) in a Bioscreen C system.

Bacterial StrainGrowth on 2'-FL (AUC)Growth on 3-FL (AUC)
Bifidobacterium longum subsp. infantisHighHigh
Bifidobacterium bifidumHighHigh
Bifidobacterium breveLow/No GrowthLow/No Growth
Bacteroides fragilisHighHigh
Bacteroides vulgatusHighHigh
Bacteroides thetaiotaomicronHighHigh

Data synthesized from multiple studies.[1][2][3]

Impact on Gut Microbiota Composition and Metabolite Production

In vitro fermentation models, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME), have provided valuable insights into how 2'-FL and 3-FL differentially modulate the gut microbial community and its metabolic output.

Key Findings:

  • Microbiota Modulation: Both 2'-FL and 3-FL have been shown to alter the composition of the gut microbiota.[6] In a SHIME model using healthy adult fecal samples, 2'-FL supplementation led to an increase in the relative abundances of Parabacteroides, Blautia, and Eubacterium hallii.[6] In contrast, 3-FL supplementation primarily increased the abundance of Alistipes and E. hallii.[6]

  • Short-Chain Fatty Acid (SCFA) Production: Both fucosyllactose isomers stimulate the production of beneficial SCFAs, including acetate, propionate, and butyrate.[6] However, the timing of this production can differ. While acetate and propionate levels increase relatively quickly with both isomers, butyrate production in the presence of 3-FL has been observed to have a delayed onset compared to 2'-FL.[6]

  • Delayed 3-FL Utilization: Some studies have reported a delayed utilization of 3-FL by infant gut microbiota compared to other oligosaccharides.[7][8] For instance, in one in vitro fermentation study, only 60.3% of 3-FL was utilized after 36 hours.[7][8] This delayed fermentation may have implications for the location and timing of its prebiotic effects in the colon.

Comparative SCFA Production in a SHIME Model
Short-Chain Fatty AcidEffect of 2'-FLEffect of 3-FL
AcetateSignificant IncreaseSignificant Increase
PropionateSignificant IncreaseSignificant Increase
ButyrateIncreaseDelayed but significant increase

Data from a comparative study using a SHIME model.[6]

Metabolic Pathways and Genetic Underpinnings

The metabolism of 2'-FL and 3-FL by bifidobacteria involves a series of specific enzymatic steps. Transcriptomic studies have begun to elucidate the genetic machinery responsible for the uptake and degradation of these HMOs.

Bifidobacterium longum subsp. infantis has been shown to possess the necessary genetic toolkit for the efficient utilization of both 2'-FL and 3-FL.[9] Transcriptomic analysis has revealed that the growth and metabolic profiles of this bacterium are largely similar when cultured on either 2'-FL or 3-FL, suggesting a shared or highly similar metabolic pathway for these two isomers.[9] However, differences in gene expression and metabolite secretion have been observed between different strains of the same subspecies, highlighting the importance of strain-level characterization.[9]

Experimental Protocols

Bacterial Growth Assessment

Objective: To determine the ability of individual bacterial strains to utilize 2'-FL and 3-FL as a sole carbon source.

Methodology: Bioscreen C Automated Microbiology Growth Analysis System

  • Bacterial Strains and Media: A diverse selection of bacterial strains, including bifidobacteria, lactobacilli, and potential pathogens, are cultured in a basal medium devoid of a carbon source.[1][10]

  • Carbon Sources: Sterile solutions of 2'-FL, 3-FL, glucose (positive control), and a no-sugar control are added to the basal medium in the wells of a honeycomb microplate.[1][10]

  • Inoculation and Incubation: Each well is inoculated with a standardized suspension of the test bacterium. The microplate is then incubated in the Bioscreen C system under anaerobic conditions at 37°C.

  • Growth Monitoring: The optical density (OD) of each well is measured automatically at regular intervals (e.g., every 30 minutes) for a specified period (e.g., 48 hours).

  • Data Analysis: The growth of each strain on each carbon source is quantified by calculating the area under the growth curve (AUC).

In Vitro Gut Fermentation Model

Objective: To investigate the impact of 2'-FL and 3-FL on the composition and metabolic activity of a complex gut microbial community.

Methodology: Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)

  • Fecal Inoculum: Fecal samples from healthy donors are collected and homogenized to create a representative gut microbial community.

  • SHIME® Reactor Setup: The SHIME® system, consisting of a series of interconnected reactors simulating the different regions of the human colon, is inoculated with the fecal slurry.

  • Stabilization Period: The microbial community is allowed to stabilize in the reactors under controlled conditions (e.g., pH, temperature, retention time) while being fed a basal nutrient medium.

  • Treatment Period: Following stabilization, the reactors are supplemented with either 2'-FL or 3-FL at a defined concentration. A control group receives no supplementation.

  • Sample Collection: Samples are collected from the reactors at regular intervals throughout the treatment period.

  • Analysis:

    • Microbiota Composition: DNA is extracted from the samples, and the 16S rRNA gene is sequenced to determine the relative abundance of different bacterial taxa.[6]

    • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the culture supernatants are quantified using high-performance liquid chromatography (HPLC).[6]

Visualizations

Experimental Workflow for Bacterial Growth Assessment

Bacterial_Growth_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain Bacterial Strains plate Inoculate Microplate strain->plate media Basal Medium media->plate substrates Carbon Sources (2'-FL, 3-FL, Controls) substrates->plate bioscreen Incubate in Bioscreen C plate->bioscreen od Measure Optical Density bioscreen->od auc Calculate Area Under the Curve (AUC) od->auc SHIME_Workflow cluster_setup Setup cluster_process Process cluster_output Output Analysis inoculum Fecal Inoculum shime SHIME Reactor inoculum->shime stabilization Stabilization Period shime->stabilization treatment Treatment with 2'-FL or 3'-FL stabilization->treatment sampling Regular Sampling treatment->sampling dna 16S rRNA Sequencing sampling->dna hplc SCFA Analysis (HPLC) sampling->hplc microbiota Microbiota Composition dna->microbiota scfa SCFA Profiles hplc->scfa

References

validating the immunomodulatory effects of 2'-Fucosyllactose using a negative control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of 2'-Fucosyllactose (2'-FL) against negative controls, supported by experimental data. Detailed methodologies for key experiments are outlined to allow for replication and validation of findings.

Executive Summary

This compound (2'-FL), the most abundant human milk oligosaccharide (HMO), has demonstrated significant immunomodulatory properties in numerous preclinical studies.[1][2][3] These effects range from influencing cytokine profiles and enhancing immune cell populations to modulating key inflammatory signaling pathways. Validation of these effects is critically dependent on the use of appropriate negative controls, which serve to isolate the specific effects of 2'-FL from other experimental variables. This guide synthesizes data from multiple studies to present a clear picture of 2'-FL's immunomodulatory potential and provides the necessary protocols to investigate these effects.

Data Presentation: 2'-FL vs. Negative Control

The following tables summarize the quantitative data from various studies comparing the effects of 2'-FL to a negative control.

Table 1: Effect of 2'-FL on Cytokine Production

CytokineModel System2'-FL TreatmentNegative ControlOutcomeReference
IL-1βIL-10-/- MiceDecreased expressionStandard DietSignificant reduction in pro-inflammatory cytokine[4]
IL-6IL-10-/- MiceDecreased expressionStandard DietSignificant reduction in pro-inflammatory cytokine[4]
TNF-αSuckling RatsLower levelsVehicleReduced levels of pro-inflammatory cytokine[2]
IFN-γSuckling RatsLower levelsVehicleReduced levels of pro-inflammatory cytokine[2]
IL-10Cyclophosphamide-induced immunosuppressed miceIncreased concentrationDistilled WaterSignificant increase in anti-inflammatory cytokine[1]
IL-2Cyclophosphamide-induced immunosuppressed miceIncreased concentrationDistilled WaterTendency to recover IL-2 levels[1]

Table 2: Effect of 2'-FL on Immune Cell Populations

Immune Cell PopulationModel System2'-FL TreatmentNegative ControlOutcomeReference
T-helper (Th) cellsSuckling RatsIncreased percentage expressing CD62LVehicleEnhanced T cell activation[2][5]
Cytotoxic T (Tc) cellsSuckling RatsIncreased TCRαβ+ and TCRγδ+ subsetsVehicleIncreased cytotoxic T cell populations[2][5]
B-cellsInfluenza-vaccinated MiceIncreased frequency and activationControl DietEnhanced B-cell development[6]
NK cell activityCyclophosphamide-induced immunosuppressed miceIncreased activity (not significant)Distilled WaterTrend towards increased NK cell function[1]

Table 3: Effect of 2'-FL on Immunoglobulin Levels

ImmunoglobulinModel System2'-FL TreatmentNegative ControlOutcomeReference
IgGSuckling RatsElevated plasma concentrationVehicleIncreased systemic immune response[2]
IgASuckling RatsRaised plasma levelsVehicleEnhanced mucosal immunity[2]
OVA-specific IgG2aOvalbumin-allergic MiceLower serum levelsControl DietModulation of allergic response[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytokine Profiling using Intestinal Epithelial Cells (IECs)
  • Objective: To assess the direct effect of 2'-FL on cytokine production by intestinal epithelial cells in response to an inflammatory stimulus.

  • Cell Line: Human intestinal epithelial cell lines such as Caco-2, HT-29, or T84.

  • Materials:

    • This compound (high purity)

    • Negative Control: Lactose or Maltotriose (a non-immunomodulatory carbohydrate)

    • Inflammatory Stimulus: Lipopolysaccharide (LPS) or TNF-α

    • Cell culture medium (e.g., DMEM) and supplements

    • ELISA kits for target cytokines (e.g., IL-8, TNF-α, IL-6)

  • Protocol:

    • Seed IECs in 24-well plates and grow to confluence.

    • Pre-incubate cells with 2'-FL (e.g., 10 mg/mL) or the negative control for 24 hours.

    • Introduce the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the cell culture medium.

    • Incubate for a further 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Normalize cytokine concentrations to the total protein content of the cells in each well.

In Vivo Assessment of Immune Cell Populations in a Murine Model
  • Objective: To determine the effect of dietary 2'-FL supplementation on systemic and mucosal immune cell populations.

  • Animal Model: C57BL/6 mice.

  • Materials:

    • This compound

    • Control Diet: AIN-93G diet.

    • Experimental Diet: AIN-93G diet supplemented with 2'-FL (e.g., 1% w/w).

    • Flow cytometry antibodies against murine immune cell markers (e.g., CD3, CD4, CD8, B220, NK1.1).

  • Protocol:

    • Acclimatize mice for one week.

    • Divide mice into two groups: a control group receiving the control diet and an experimental group receiving the 2'-FL supplemented diet.

    • Maintain the diets for a specified period (e.g., 4 weeks).

    • At the end of the study period, euthanize the mice and harvest spleens and mesenteric lymph nodes (MLNs).

    • Prepare single-cell suspensions from the spleens and MLNs.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against the desired immune cell markers.

    • Acquire data on a flow cytometer.

    • Analyze the data to determine the percentage and absolute number of different immune cell populations.

Mandatory Visualizations

Signaling Pathways

G cluster_0 2'-FL Mediated Inhibition of NF-κB Pathway LPS LPS TLR4/MD2 TLR4/MD2 MyD88 MyD88 IKK IKK IκB IκB NF-κB NF-κB Nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines 2FL 2'-FL

Caption: 2'-FL inhibits the NF-κB signaling pathway.

MAPK_Pathway

Caption: 2'-FL modulates the MAPK signaling cascade.

Experimental Workflow

experimental_workflow

Caption: Experimental workflow for immunomodulation studies.

Discussion and Conclusion

The data presented in this guide strongly support the immunomodulatory effects of this compound. In a variety of experimental models, 2'-FL has been shown to modulate cytokine production, shifting the balance from a pro-inflammatory to a more regulated or anti-inflammatory state.[1][2][4] Furthermore, 2'-FL influences the development and activation of key immune cell populations, including T-cells and B-cells, and enhances the production of immunoglobulins.[2][5][6]

Mechanistically, the immunomodulatory effects of 2'-FL can be attributed, at least in part, to its ability to interact with and modulate key signaling pathways. Notably, 2'-FL has been shown to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway, a critical pathway in the innate immune response to bacterial components like LPS.[9] By interfering with this pathway, 2'-FL can dampen the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[9][10][11] Additionally, there is evidence to suggest that 2'-FL can modulate the MAPK signaling cascade, which also plays a crucial role in inflammation and immune cell function.[12]

The consistent observation of these effects across different studies, when compared to appropriate negative controls such as lactose, maltotriose, or a standard diet, validates the specific immunomodulatory activity of 2'-FL. For researchers and drug development professionals, 2'-FL represents a promising molecule for the development of novel therapeutics aimed at modulating the immune response in a variety of contexts, from inflammatory disorders to vaccine adjuvanticity. The experimental protocols and data provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound.

References

The Prebiotic Duel: A Comparative Analysis of 2'-Fucosyllactose and Galactooligosaccharides on Infant Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the scientific evidence reveals distinct and synergistic effects of 2'-Fucosyllactose (2'-FL) and Galactooligosaccharides (GOS) in shaping the infant gut microbiome. While both prebiotics demonstrate a clear ability to promote the growth of beneficial bacteria, emerging research highlights nuanced differences in their mechanisms of action and overall impact on the delicate ecosystem of the infant gut.

Human milk is the gold standard for infant nutrition, in part due to its complex composition of human milk oligosaccharides (HMOs), which play a crucial role in establishing a healthy gut microbiota. This compound (2'-FL) is the most abundant HMO, and its synthetic form is now a common additive in infant formulas.[1] Galactooligosaccharides (GOS) are another well-established prebiotic, structurally similar to lactose, and have been used in infant formulas for decades to mimic some of the functions of HMOs.[1][2][3] This comparison guide synthesizes the current scientific understanding of how these two prominent prebiotics influence the infant gut microbiota, with a focus on experimental data from both in vitro and clinical studies.

Impact on Microbial Composition: A Bifidogenic Boost with Key Differences

Both 2'-FL and GOS are recognized for their bifidogenic properties, meaning they selectively stimulate the growth of beneficial Bifidobacterium species in the infant gut.[1][4] However, the nature and extent of this stimulation can differ.

Some in vitro studies suggest that 2'-FL may exert a more selective fermentation by specific gut bacteria compared to the more broadly utilized GOS.[1][5] The ability of an infant's gut microbiota to ferment 2'-FL can even categorize them into "fast" and "slow" fermenters, indicating a more specialized metabolic pathway is required for its utilization.[5][6]

The combination of 2'-FL and GOS has been shown to produce synergistic effects. Research has demonstrated that when combined, GOS fermentation is accelerated, and the overall bifidogenic effect is enhanced compared to either prebiotic alone.[1] One clinical trial found that infants fed a formula with both 2'-FL and GOS had a relative abundance of Bifidobacterium (59.5%) that was significantly higher than those fed a formula with only GOS and fructo-oligosaccharides (FOS) (24.4%) and was statistically similar to that of breastfed infants (46.6%).[4]

Beyond Bifidobacterium, both prebiotics influence a broader range of gut microbes. Studies have reported a decrease in the relative abundance of potential pathogens such as Clostridium and Escherichia-Shigella following supplementation with GOS and 2'-FL, respectively.[7][8][9]

Quantitative Comparison of Microbial Abundance
Prebiotic(s)Study TypeKey Findings on Microbial AbundanceReference
GOS vs. 2'-FL vs. CombinationIn vitro fermentation with infant fecal microbiota- Bifidobacterium abundance increased with both GOS (to 57%) and 2'-FL (to 64%). - The combination of GOS and 2'-FL resulted in the highest Bifidobacterium abundance (68%).[1]
2'-FL vs. GOS/FOS vs. BreastfedRandomized Clinical Trial- Bifidobacterium abundance in the 2'-FL + GOS/FOS group (59.5%) was significantly higher than the GOS/FOS group (24.4%). - The 2'-FL group's Bifidobacterium abundance was similar to the breastfed group (46.6%).[4][10]
GOS vs. Control FormulaRandomized Clinical Trial- Infants fed GOS-supplemented formula had a significantly higher count of Bifidobacterium and a lower count of Clostridium compared to the control group.[8]
2'-FL vs. GOS vs. LactoseIn vitro colon simulator- All three substrates led to a significant increase in Firmicutes and a numerical decrease in Proteobacteria. - In "fast-fermenting" simulations, 2'-FL led to a trend for higher Bifidobacterium.[5][11]

Metabolic Activity: The Production of Short-Chain Fatty Acids

The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic immunomodulatory effects. The primary SCFAs produced are acetate, propionate, and butyrate.

Both 2'-FL and GOS fermentation result in the production of these beneficial metabolites.[1][7][12] Acetate and lactate are major end-products of Bifidobacterium metabolism.[1] Studies have shown that 2'-FL intervention can significantly increase the production of acetic acid, butyric acid, and propionic acid.[12] In "fast-fermenting" individuals, 2'-FL specifically increased acetic acid, whereas GOS and lactose also increased lactic acid.[5][11]

Comparative SCFA Production
PrebioticStudy TypeKey Findings on SCFA ProductionReference
2'-FLIn vitro human colonic model- Significantly increased production of acetic acid, butyric acid, and propionic acid.[12]
GOS and 2'-FLIn vitro fermentation- Both individually and combined, GOS and 2'-FL enhanced SCFA production to a similar extent, with significant increases in acetate.[7]
2'-FL vs. GOS vs. LactoseIn vitro colon simulator- SCFA and lactic acid production with 2'-FL were at intermediate levels between the control and GOS or lactose. - In "fast-fermenters," 2'-FL specifically increased acetic acid.[5][11]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is critical for the interpretation of their findings.

In Vitro Fermentation Model (Adapted from van der Wielen et al., 2022)[1]
  • Inoculum: Fecal samples were collected from healthy, vaginally born, breastfed infants at 8 weeks of age. A pooled fecal slurry was prepared.

  • Fermentation: Batch fermentations were conducted in a serum-infusion bottle system under anaerobic conditions. The fermentation medium contained either GOS, 2'-FL, or a combination of both as the primary carbon source.

  • Analysis: Samples were collected at various time points to analyze carbohydrate degradation (using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection), SCFA and lactate production (using Gas Chromatography and High-Performance Liquid Chromatography), and microbial composition (using 16S rRNA gene sequencing).

Randomized Controlled Trial (Adapted from Beghin et al., 2025)[4][10]
  • Study Design: A randomized, controlled, double-blind clinical trial.

  • Participants: Healthy, full-term infants were randomized into two formula-fed groups: one receiving a formula with GOS and FOS (control group) and the other receiving the same formula supplemented with 2'-FL (HMO experimental group). A third group of exclusively breastfed infants served as a reference.

  • Intervention: Infants were fed their assigned formula from baseline to 4 months of age.

  • Data Collection: Fecal samples were collected at baseline and at 4 months for gut microbiota analysis.

  • Analysis: The V3-V4 regions of the 16S rRNA gene were sequenced to determine the relative abundance of different bacterial genera. Statistical analyses were performed to compare the microbiota composition between the groups.

Visualizing the Impact: Workflows and Pathways

To better illustrate the processes and relationships described, the following diagrams have been generated.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation In Vitro Preparation cluster_fermentation Fermentation cluster_analysis Analysis Fecal Samples Fecal Samples Pooling & Homogenization Pooling & Homogenization Fecal Samples->Pooling & Homogenization Anaerobic Batch Culture Anaerobic Batch Culture Pooling & Homogenization->Anaerobic Batch Culture Microbiota Composition (16S rRNA) Microbiota Composition (16S rRNA) Anaerobic Batch Culture->Microbiota Composition (16S rRNA) Metabolite Analysis (GC/HPLC) Metabolite Analysis (GC/HPLC) Anaerobic Batch Culture->Metabolite Analysis (GC/HPLC) GOS GOS GOS->Anaerobic Batch Culture 2'-FL 2'-FL 2'-FL->Anaerobic Batch Culture GOS + 2'-FL GOS + 2'-FL GOS + 2'-FL->Anaerobic Batch Culture

Caption: Workflow for in vitro fermentation studies.

Prebiotic_Action_Pathway cluster_gut Infant Gut Lumen cluster_effects Physiological Effects 2'-FL 2'-FL Bifidobacterium Bifidobacterium 2'-FL->Bifidobacterium Selective Fermentation GOS GOS GOS->Bifidobacterium Broad Fermentation Other Beneficial Bacteria Other Beneficial Bacteria GOS->Other Beneficial Bacteria Increased SCFAs (Acetate, Butyrate) Increased SCFAs (Acetate, Butyrate) Bifidobacterium->Increased SCFAs (Acetate, Butyrate) Pathogen Inhibition Pathogen Inhibition Bifidobacterium->Pathogen Inhibition Other Beneficial Bacteria->Increased SCFAs (Acetate, Butyrate) Potential Pathogens Potential Pathogens Potential Pathogens->Pathogen Inhibition Decreased Luminal pH Decreased Luminal pH Increased SCFAs (Acetate, Butyrate)->Decreased Luminal pH Immune Modulation Immune Modulation Increased SCFAs (Acetate, Butyrate)->Immune Modulation Decreased Luminal pH->Pathogen Inhibition

Caption: Simplified pathway of prebiotic action in the gut.

Conclusion

Both this compound and Galactooligosaccharides are effective prebiotics that positively shape the infant gut microbiota, primarily by stimulating the growth of beneficial Bifidobacterium and the production of health-promoting short-chain fatty acids. While GOS acts as a more general prebiotic, 2'-FL appears to be more selective, potentially driving a gut microbiome composition that more closely resembles that of breastfed infants. The synergistic effects observed when these two prebiotics are combined suggest that infant formulas containing both 2'-FL and GOS may offer enhanced benefits for gut health. Further research is needed to fully elucidate the long-term clinical outcomes of these different prebiotic strategies and to determine the optimal formulations for supporting infant development.

References

A Head-to-Head Comparison of 2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT) in Preclinical and Clinical Settings

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of two prominent human milk oligosaccharides.

Introduction

Human milk oligosaccharides (HMOs) are a complex group of indigestible sugars that represent the third most abundant solid component of human milk, following lactose and lipids.[1] Among the hundreds of identified HMOs, 2'-Fucosyllactose (2'-FL) and Lacto-N-neotetraose (LNnT) are two of the most abundant and well-researched neutral HMOs.[2] Both 2'-FL, a fucosylated trisaccharide, and LNnT, a non-fucosylated neutral tetrasaccharide, have garnered significant attention for their roles in shaping the infant gut microbiome, modulating the immune system, and protecting against pathogens.[1][3] As the industrial synthesis of these HMOs has become feasible, their inclusion in infant formula and potential as therapeutic agents for various-age populations are areas of active investigation. This guide provides a head-to-head comparison of 2'-FL and LNnT, summarizing key experimental data and outlining the methodologies of pivotal studies.

Core Biological Functions: A Comparative Overview

Both 2'-FL and LNnT are recognized as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[4][5] This bifidogenic effect is a cornerstone of their health benefits, as a Bifidobacterium-dominant gut microbiota in infants is associated with improved gut health and immune function.[6][7] Beyond their prebiotic activity, both HMOs exhibit direct anti-pathogenic and immunomodulatory effects. They can act as soluble decoy receptors, preventing pathogens from attaching to intestinal epithelial cells, and can directly interact with immune cells to modulate inflammatory responses.[1][8]

While they share these general functions, emerging research suggests potential subtle differences in their specificities and potencies, which may be attributed to their distinct structures.

Head-to-Head Experimental Data

The following tables summarize quantitative data from key clinical trials directly comparing the effects of 2'-FL and LNnT, or a combination thereof, to control groups.

Table 1: Impact on Gut Microbiota Composition in Healthy Adults

Data from a parallel, double-blind, randomized, placebo-controlled study investigating the effects of daily supplementation of 2'-FL and/or LNnT for two weeks in healthy adults.[4][5]

Treatment GroupChange in Relative Abundance of ActinobacteriaChange in Relative Abundance of BifidobacteriumChange in Relative Abundance of FirmicutesChange in Relative Abundance of Proteobacteria
Placebo (2g glucose) No significant changeNo significant changeNo significant changeNo significant change
10g 2'-FL Substantial IncreaseSignificantly IncreasedReductionReduction
5g LNnT Substantial IncreaseSignificantly IncreasedReductionReduction
10g LNnT Substantial IncreaseSignificantly IncreasedReductionReduction
20g LNnT Substantial IncreaseSignificantly IncreasedReductionReduction
10g 2'-FL + 5g LNnT (Mix) Substantial IncreaseSignificantly IncreasedReductionReduction
20g 2'-FL + 10g LNnT (Mix) Substantial IncreaseSignificantly IncreasedReductionReduction

Note: The study reported "substantial increases" and "reductions" without providing specific percentage changes in the abstract. The significance of the increase in Bifidobacterium was noted for the listed intervention groups compared to placebo.[4]

Table 2: Impact on Morbidity in Healthy Term Infants

Data from a prospective, randomized, controlled multicenter study where healthy term infants were fed either a control infant formula or a formula supplemented with 1.0 g/L 2'-FL and 0.5 g/L LNnT from enrollment (≤14 days of age) to six months.[4][6][9]

Health OutcomeControl Formula Group2'-FL and LNnT Supplemented Formula Group
Parent-reported Bronchitis (through 4 months) 12.6%2.3%
Parent-reported Bronchitis (through 6 months) 21.8%6.8%
Parent-reported Bronchitis (through 12 months) 27.6%10.2%
Lower Respiratory Tract Infections (through 12 months) 34.5%19.3%
Antipyretics Use (through 4 months) 29.9%15.9%
Antibiotics Use (through 6 months) 49.4%34.1%
Antibiotics Use (through 12 months) 60.9%42.0%

Experimental Protocols

Protocol 1: Adult Gut Microbiota Modulation Study (Adapted from Elison et al., 2016)
  • Study Design: A parallel, double-blind, randomized, placebo-controlled study.[4][5]

  • Participants: 100 healthy adult volunteers.[4][5]

  • Intervention: Participants were randomly assigned to one of ten groups, receiving daily doses of 2'-FL (5g, 10g, or 20g), LNnT (5g, 10g, or 20g), a 2:1 mix of 2'-FL and LNnT (5g, 10g, or 20g total), or a placebo (2g glucose) for two weeks.[4]

  • Sample Collection: Fecal samples were collected at baseline and after the two-week intervention period.

  • Microbiota Analysis (16S rRNA Gene Sequencing):

    • DNA Extraction: Bacterial DNA was extracted from fecal samples using a standardized commercial kit.

    • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified using specific primers.

    • Library Preparation: The amplified DNA fragments were prepared for sequencing, which includes attaching sequencing adapters and barcodes for sample identification.

    • Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.

    • Data Analysis: The sequencing reads were processed to identify and quantify the different bacterial taxa present in each sample. This allowed for the determination of the relative abundance of different bacterial phyla and genera.

Protocol 2: Infant Morbidity and Growth Study (Adapted from Puccio et al., 2017)
  • Study Design: A prospective, randomized, controlled, double-blind, multicenter study (ClinicalTrials.gov NCT01715246).[4][6]

  • Participants: Healthy, full-term infants enrolled at ≤ 14 days of age.[4]

  • Intervention: Infants were randomized to receive either a standard cow's milk-based infant formula (control group) or the same formula supplemented with 1.0 g/L 2'-FL and 0.5 g/L LNnT (test group) from enrollment to 6 months of age. From 6 to 12 months, all infants received a standard follow-up formula without HMOs.[4]

  • Data Collection:

    • Growth: Anthropometric measurements (weight, length, head circumference) were taken at regular intervals.

    • Gastrointestinal Tolerance: Parents completed daily diaries documenting stool consistency, frequency, and any gastrointestinal symptoms.

    • Morbidity: Parents reported any illnesses and medication use (antipyretics, antibiotics) at each study visit. These reports were reviewed by study investigators.

  • Statistical Analysis: The primary outcome was weight gain through 4 months. Secondary outcomes, including morbidity data, were compared between the two groups using appropriate statistical tests.

Visualizing the Mechanisms and Workflows

To better understand the biological pathways and experimental designs, the following diagrams are provided.

Prebiotic_Effect_of_HMOs cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune System HMOs 2'-FL / LNnT Pathogens Pathogens HMOs->Pathogens Decoy Receptor Beneficial_Bacteria Beneficial Bacteria (e.g., Bifidobacterium) HMOs->Beneficial_Bacteria Selective Fermentation Epithelial_Cells Epithelial Cells HMOs->Epithelial_Cells Direct Interaction Beneficial_Bacteria->Epithelial_Cells Produce SCFAs, Strengthen Barrier Immune_Cells Immune Cells Epithelial_Cells->Immune_Cells Signaling Immune_Modulation Modulated Immune Response Immune_Cells->Immune_Modulation

Caption: Mechanism of action for 2'-FL and LNnT in the gut.

Clinical_Trial_Workflow Screening Screening of Participants Randomization Randomization Screening->Randomization Intervention_Group Intervention Group (e.g., 2'-FL/LNnT) Randomization->Intervention_Group Group A Control_Group Control Group (e.g., Placebo/Standard Formula) Randomization->Control_Group Group B Intervention_Period Intervention Period Intervention_Group->Intervention_Period Control_Group->Intervention_Period Data_Collection Data Collection (e.g., Samples, Questionnaires) Intervention_Period->Data_Collection Follow_up Follow-up Period Data_Collection->Follow_up Follow_up->Data_Collection Analysis Data Analysis and Statistical Comparison Follow_up->Analysis

References

2'-Fucosyllactose Demonstrates Significant Anti-Pathogenic Activity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro and in vivo studies reveals the potential of 2'-Fucosyllactose (2'-FL) as an anti-infective agent. Experimental data consistently show a reduction in pathogen adhesion, invasion, and inflammation compared to placebo controls across various bacterial and viral pathogens.

Researchers in drug development and microbiology are increasingly focusing on the therapeutic potential of human milk oligosaccharides (HMOs), with this compound (2'-FL) emerging as a frontrunner. This complex carbohydrate, naturally present in high concentrations in human milk, exhibits a potent ability to inhibit the initial stages of infection by acting as a soluble decoy receptor. By mimicking the host cell surface glycans that pathogens bind to, 2'-FL effectively prevents their attachment and subsequent invasion, thereby reducing the pathogenic load and associated inflammation. This guide provides a detailed comparison of the anti-pathogenic effects of 2'-FL against a placebo, supported by quantitative data from key preclinical studies.

Quantitative Assessment of Anti-Pathogenic Efficacy

The anti-pathogenic activity of 2'-FL has been quantified against several key pathogens, demonstrating statistically significant reductions in invasion, colonization, and inflammatory responses. The following table summarizes the key findings from in vitro and in vivo experimental models.

Pathogen StudiedExperimental ModelTreatmentKey Outcome MeasureResult (% Reduction vs. Control)Reference
Campylobacter jejuniHuman Epithelial Cells (HEp-2, HT-29)5 g/L 2'-FLPathogen Invasion80%[1][2][3]
IL-8 Release60-70%[1][2]
IL-1β Release80-90%[1][2]
MIP-2 Release50%[1][2]
C57BL/6 Mice2'-FL in drinking waterPathogen Colonization80%[1]
Intestinal Inflammation50-70%[1]
Inflammatory Signaling50-60%[1]
Escherichia coli O157Caco-2 Cells5 g/L 2'-FLPathogen Adhesion34%
Adult Mice2'-FL interventionIleum Colonization91.4%
Colon Colonization93.8%
IL-6 Levels39.2%
IL-1β Levels53.0%
TNF-α Levels37.4%
Human Norovirus (GII.4)Human Intestinal Enteroids20 mg/mL 2'-FLViral ReplicationSignificant Reduction[4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro Inhibition of Campylobacter jejuni Invasion
  • Cell Lines: Human epithelial cells HEp-2 and HT-29 were used. Cells were cultured in appropriate media and conditions until they formed confluent monolayers.

  • Pathogen: The virulent C. jejuni strain 81-176 was used for infection.

  • Treatment: Cell monolayers were pre-incubated with 2'-FL at a concentration of 5 g/L for a specified period before infection. Control wells received a placebo (vehicle).

  • Infection: C. jejuni was added to the cell monolayers at a specific multiplicity of infection (MOI) and incubated to allow for invasion.

  • Quantification of Invasion: After incubation, extracellular bacteria were killed using an antibiotic (gentamicin). The cells were then lysed, and the intracellular bacteria were enumerated by plating serial dilutions on appropriate agar plates. The percentage of invasion was calculated relative to the initial inoculum.

  • Measurement of Inflammatory Response: Supernatants from the infected cell cultures were collected, and the levels of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), and Macrophage Inflammatory Protein-2 (MIP-2) were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Murine Model of Campylobacter jejuni Infection
  • Animal Model: Four-week-old male wild-type C57BL/6 mice were used. The mice were pre-treated with antibiotics in their drinking water to reduce their native intestinal microbiota, making them susceptible to C. jejuni colonization.

  • Treatment: One group of mice received drinking water supplemented with 2'-FL, while the control group received regular drinking water (placebo).

  • Infection: Mice were orally inoculated with the C. jejuni strain 81-176.

  • Assessment of Colonization: Fecal samples were collected at various time points post-infection, and the number of viable C. jejuni was determined by plating on selective medium. At the end of the experiment, tissues from the colon, mesenteric lymph nodes (MLNs), and spleen were collected to quantify bacterial translocation.

  • Evaluation of Inflammation: Intestinal tissues were collected for histological analysis to assess the degree of inflammation. The expression of inflammatory signaling molecules in the colonic tissue was measured using quantitative real-time PCR (qRT-PCR).

Visualizing the Mechanism of Action

To better understand the experimental approach and the molecular mechanisms underlying the anti-pathogenic activity of 2'-FL, the following diagrams are provided.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Epithelial_Cell_Culture Epithelial Cell Culture (e.g., HEp-2, HT-29) Pre-incubation Pre-incubation with 2'-FL or Placebo Epithelial_Cell_Culture->Pre-incubation Pathogen_Infection Pathogen Infection (e.g., C. jejuni) Pre-incubation->Pathogen_Infection Invasion_Assay Quantify Intracellular Bacteria Pathogen_Infection->Invasion_Assay Inflammation_Assay Measure Cytokine Levels (ELISA) Pathogen_Infection->Inflammation_Assay Data_Analysis Comparative Data Analysis Invasion_Assay->Data_Analysis Inflammation_Assay->Data_Analysis Animal_Model Animal Model (e.g., C57BL/6 Mice) Treatment_Group 2'-FL Supplementation Animal_Model->Treatment_Group Placebo_Group Placebo Control Animal_Model->Placebo_Group Oral_Inoculation Oral Inoculation with Pathogen Treatment_Group->Oral_Inoculation Placebo_Group->Oral_Inoculation Colonization_Assessment Quantify Fecal & Tissue Bacteria Oral_Inoculation->Colonization_Assessment Inflammation_Assessment Histology & qRT-PCR Oral_Inoculation->Inflammation_Assessment Colonization_Assessment->Data_Analysis Inflammation_Assessment->Data_Analysis

Caption: Experimental workflow for evaluating the anti-pathogenic activity of 2'-FL.

The primary anti-pathogenic mechanism of 2'-FL is its ability to act as a soluble decoy, preventing pathogen attachment to host cells. This inhibition of binding, in turn, suppresses the downstream inflammatory signaling cascades typically triggered by pathogen-host interactions.

G cluster_pathogen Pathogen Interaction cluster_cell Host Epithelial Cell Pathogen Pathogen (e.g., C. jejuni) 2FL This compound (Decoy Receptor) Pathogen->2FL Binding Pathogen->2FL Host_Receptor Host Cell Glycan Receptor Pathogen->Host_Receptor Binding Blocked Signaling_Cascade Signaling Cascade (e.g., p38, NF-κB) Host_Receptor->Signaling_Cascade Activation Attenuated Inflammation Pro-inflammatory Cytokine Production (IL-8, IL-1β) Signaling_Cascade->Inflammation Suppression

Caption: Molecular mechanism of 2'-FL's anti-adhesive and anti-inflammatory effects.

References

Cross-Species Comparison of 2'-Fucosyllactose Effects in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the preclinical effects of 2'-Fucosyllactose (2'-FL) across different animal models is crucial for translating findings to human applications. This guide provides a comparative overview of the experimental evidence on the impacts of 2'-FL on gut microbiota, immune function, and cognitive development in various animal species.

This compound, the most abundant human milk oligosaccharide (HMO), is a key bioactive component of human breast milk.[1][2] Its preclinical research has demonstrated a range of benefits, including prebiotic activity, immune modulation, and support for brain development.[1][2][3] Animal studies are pivotal in elucidating the mechanisms behind these effects. This guide synthesizes findings from rodent and piglet models to facilitate a clearer understanding of the cross-species similarities and differences in response to 2'-FL supplementation.

Gut Microbiota Modulation: A Common Thread

Across different animal models, 2'-FL consistently demonstrates a prebiotic effect, selectively promoting the growth of beneficial bacteria.

Table 1: Comparative Effects of 2'-FL on Gut Microbiota in Animal Models

ParameterRodent Models (Rats & Mice)Piglet ModelsKey Findings & Citations
Primary Bacterial Genera Promoted Bifidobacterium, LactobacillusBifidobacterium2'-FL serves as a preferred substrate for these beneficial bacteria.[4][5]
Short-Chain Fatty Acid (SCFA) Production Increased butyrate and acetateIncreased acetate, propionate, and butyrateFermentation of 2'-FL by gut bacteria leads to the production of SCFAs, which have various health benefits.[4][6]
Pathogen Growth Inhibition Limits the growth of pathogenic bacteria like certain species of bacteroides, clostridia, and coliforms.Not explicitly detailed in the provided results.By promoting beneficial bacteria and lowering gut pH, 2'-FL can create an environment less favorable for pathogens.[4]
Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

This method is commonly used to profile the gut microbial community.

  • Sample Collection: Fecal or cecal samples are collected from control and 2'-FL supplemented animal groups.

  • DNA Extraction: Total genomic DNA is extracted from the samples using a commercially available kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.

  • Library Preparation and Sequencing: The amplicons are used to prepare a sequencing library, which is then sequenced on a platform such as Illumina MiSeq.

  • Data Analysis: The sequencing reads are processed to identify and quantify the different bacterial taxa present in each sample.

Immune System Maturation and Modulation

2'-FL has been shown to influence both the innate and adaptive immune systems in various animal models.

Table 2: Comparative Effects of 2'-FL on Immune Parameters in Animal Models

ParameterRodent Models (Rats & Mice)Piglet ModelsKey Findings & Citations
Immunoglobulin Levels Increased plasma IgG and IgA.[4][7]Increased vaccine-specific IgG1 and IgG2a.[8]2'-FL enhances both systemic and mucosal antibody responses.
T-Cell Populations Increased T-cell subsets in mesenteric lymph nodes.[4][7] Increased proliferation of vaccine-specific CD4+ and CD8+ T-cells.[8]Higher T-helper cell populations in mesenteric lymph nodes.[9]2'-FL promotes the development and activation of T-cells, crucial for cell-mediated immunity.
Cytokine Production Increased IL-10 and IFN-γ in an immunosuppressed mouse model.[10] Reduced inflammatory cytokines in some models.[11]Increased serum IL-1RA, IL-1β, IL-12, and IL-18.[9]The effect of 2'-FL on cytokine profiles can be context-dependent, showing both anti-inflammatory and immune-enhancing properties.
Natural Killer (NK) Cell Activity Increased NK cell activity in an immunosuppressed mouse model.[10]Not explicitly detailed in the provided results.2'-FL may enhance the cytotoxic activity of NK cells.
Intestinal Morphology Increased villus height and area in suckling rats.[4]No alterations in gut histomorphometry in RV-infected or preterm piglets.[4]The trophic effects of 2'-FL on the gut may be species- or condition-specific.
Experimental Protocol: Flow Cytometry for Immune Cell Phenotyping

This technique is used to identify and quantify different immune cell populations.

  • Cell Isolation: Single-cell suspensions are prepared from tissues such as the spleen or mesenteric lymph nodes.

  • Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8 for T-cells).

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.

  • Data Analysis: The data is analyzed to determine the percentage and number of different immune cell subsets.

Enhancement of Cognitive Function

Emerging evidence suggests that 2'-FL can positively impact brain development and cognitive function, largely attributed to the gut-brain axis.

Table 3: Comparative Effects of 2'-FL on Cognitive Function in Animal Models

ParameterRodent Models (Rats & Mice)Piglet ModelsKey Findings & Citations
Learning and Memory Improved performance in memory tests (e.g., Y-maze, novel object recognition, Morris water maze).[5][12][13]Improved recognition memory.[14]2'-FL supplementation in early life is associated with enhanced learning and memory capabilities.
Synaptic Plasticity Enhanced long-term potentiation (LTP) in the hippocampus and prefrontal cortex.[13][14]Not explicitly detailed in the provided results.2'-FL may promote the strengthening of synaptic connections that underlie learning and memory.
Neuroprotection Reduced amyloid-beta plaque load in a mouse model of Alzheimer's disease.[13][15]Not explicitly detailed in the provided results.2'-FL exhibits neuroprotective effects in models of neurodegenerative disease.
Experimental Protocol: Morris Water Maze for Spatial Learning and Memory

This is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

  • Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water. The time taken to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: The platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Signaling Pathways and Experimental Workflows

The beneficial effects of 2'-FL are mediated through complex interactions between the gut microbiota, the immune system, and the gut-brain axis.

G cluster_gut Gut Lumen cluster_host Host System 2FL This compound Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) 2FL->Microbiota Prebiotic Effect Immune Immune System Maturation (Increased IgA, IgG, T-cells) 2FL->Immune Direct Modulation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate) Microbiota->SCFAs Fermentation Pathogens Pathogens Microbiota->Pathogens Inhibition SCFAs->Immune Brain Cognitive Function (Improved Memory, LTP) SCFAs->Brain Gut-Brain Axis GutBarrier Gut Barrier Integrity SCFAs->GutBarrier

Caption: Proposed mechanisms of this compound action.

G Start Animal Model Selection (Rodents, Piglets) Diet Dietary Supplementation (Control vs. 2'-FL) Start->Diet Gut Gut Microbiota Analysis (16S rRNA Sequencing) Diet->Gut Immune Immune Function Assessment (Flow Cytometry, ELISA) Diet->Immune Cognitive Cognitive Behavior Tests (Morris Water Maze, etc.) Diet->Cognitive Data Data Analysis & Comparison Gut->Data Immune->Data Cognitive->Data

Caption: General experimental workflow for 2'-FL studies.

Conclusion

The preclinical evidence from rodent and piglet models strongly supports the beneficial effects of this compound on gut health, immune function, and cognitive development. While there is considerable overlap in the observed outcomes, such as the promotion of Bifidobacterium and enhancement of immune responses, some species-specific differences in gut morphology and cytokine profiles exist. These comparative insights are invaluable for designing future preclinical studies and for the development of 2'-FL-based nutritional interventions and therapeutics. Further research is warranted to fully elucidate the underlying mechanisms and to bridge the translational gap to human health.

References

A Comparative Guide to the Cognitive Benefits of 2'-Fucosyllactose in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data supporting the cognitive benefits of 2'-Fucosyllactose (2'-FL), a prominent human milk oligosaccharide (HMO), in rodent models. It compares its performance with other prebiotic alternatives, details the experimental protocols used for validation, and illustrates the proposed mechanisms of action.

Comparative Analysis of Cognitive Performance

Recent preclinical studies have consistently demonstrated the positive impact of 2'-FL on learning, memory, and synaptic plasticity. The data suggests that 2'-FL's effects are mediated through the gut-brain axis, distinguishing it from compounds that act directly on the central nervous system. A summary of key findings from rodent studies is presented below, followed by a comparison with other common prebiotics, Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS).

Table 1: Summary of this compound (2'-FL) Efficacy in Rodent Models

Study FocusAnimal ModelKey Cognitive OutcomesKey Molecular/Physiological ChangesCitation(s)
Synaptic Plasticity & Learning Mice & RatsEnhanced Long-Term Potentiation (LTP) in the hippocampus; Improved performance in operant conditioning tasks.[1][2]Increased hippocampal expression of PSD-95, p-CaMKII, and BDNF.[1][1][2]
Long-Term Memory Rats (supplemented during lactation)Significantly better performance in Novel Object Recognition (NOR) and Y-maze tasks in adulthood (1 year old).[3][4]More intense and longer-lasting LTP in both young and adult animals.[3][3][4]
Gut-Brain Axis Mechanism RatsCognitive enhancements (improved operant conditioning and LTP) were blocked by subdiaphragmatic vagotomy.[1]Effects are dependent on an intact vagus nerve, indicating an indirect communication pathway from the gut to the brain.[1][1]
Alzheimer's Disease Model 5xFAD & APP/PS1 Transgenic MiceAmeliorated cognitive deficits; restored performance in Morris Water Maze and Y-maze tests.[5]Reduced Aβ plaque deposition and neuroinflammation; decreased pro-inflammatory cytokines (TNF-α, IL-6).[5][5]

Table 2: Comparative Performance of Prebiotics on Cognitive Function in Rodent Models

PrebioticAnimal ModelAdministration DetailsBehavioral Test OutcomesKey Molecular ChangesCitation(s)
This compound (2'-FL) Rats~350 mg/kg/day in diet for 5 weeksImproved operant conditioning performance.Increased hippocampal BDNF & PSD-95.[1][1]
Fructooligosaccharides (FOS) APP/PS1 MiceAdministration for 6 weeksAmeliorated cognitive deficits.Increased PSD-95 and synapsin I.[6][6]
Galactooligosaccharides (GOS) Rats (post-surgery model)15 g/L in drinking water for 3 weeksAlleviated surgery-induced cognitive decline in Novel Object Recognition.Downregulated microglial activation and neuroinflammation.[7][7]
FOS & GOS Mixture High-Fat Diet-Fed MiceNot specifiedImproved spatial learning and memory.Increased BDNF and CREB-p.[8][8]

Mechanistic Insights and Experimental Workflows

The cognitive benefits of 2'-FL are primarily attributed to its modulation of the gut-brain axis. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow used in these validation studies.

G cluster_gut Gut Lumen cluster_signal Signaling Pathway cluster_brain Brain (Hippocampus) 2FL Dietary 2'-FL Microbiota Modulates Gut Microbiota 2FL->Microbiota consumption Vagus Afferent Vagus Nerve Signaling Microbiota->Vagus stimulation NTS Nucleus of the Solitary Tract (NTS) Vagus->NTS BDNF ↑ BDNF NTS->BDNF PSD95 ↑ PSD-95 NTS->PSD95 pCaMKII ↑ p-CaMKII NTS->pCaMKII SynapticPlasticity Enhanced Synaptic Plasticity & LTP BDNF->SynapticPlasticity PSD95->SynapticPlasticity pCaMKII->SynapticPlasticity Cognition Improved Learning & Memory SynapticPlasticity->Cognition

Caption: Proposed Gut-Brain Axis pathway for 2'-FL's cognitive benefits.

G start Phase 1: Acclimatization & Baseline diet Phase 2: Dietary Intervention (e.g., 5-12 weeks) - Control Group (Standard Diet) - 2'-FL Group (Supplemented Diet) - Alternative Group (e.g., FOS/GOS) start->diet Rodent Model Selection (Rats or Mice) behavior Phase 3: Behavioral Testing - Morris Water Maze (Spatial Memory) - Novel Object Recognition (Recognition Memory) - Operant Conditioning (Associative Learning) diet->behavior During/After Intervention electro Phase 4: Electrophysiology - In vivo Long-Term Potentiation (LTP) recording in hippocampus behavior->electro molecular Phase 5: Molecular Analysis - Tissue Collection (Hippocampus, Cortex) - Western Blot / ELISA (BDNF, PSD-95) - Immunohistochemistry electro->molecular end Data Analysis & Conclusion molecular->end

Caption: A typical experimental workflow for validating cognitive enhancers.

Detailed Experimental Protocols

The validation of 2'-FL and its alternatives relies on standardized and rigorous behavioral and molecular assays. The following are detailed descriptions of key methodologies frequently cited in the literature.

A. Novel Object Recognition (NOR) Test

This task assesses recognition memory, which is dependent on the hippocampus and perirhinal cortex.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm), typically made of non-reflective material.

  • Habituation Phase: Mice or rats are allowed to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.

  • Familiarization/Training Phase: Two identical objects are placed in the arena. The animal is allowed to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Retention Interval: The animal is returned to its home cage for a specific duration, which can range from 1 hour (short-term memory) to 24 hours (long-term memory).[3]

  • Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated: (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher DI indicates better recognition memory. Animals treated with 2'-FL have shown significantly higher DI compared to controls, particularly at older ages.[3]

B. In Vivo Long-Term Potentiation (LTP) Measurement

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely accepted cellular model for memory.

  • Animal Preparation: Rodents are anesthetized and surgically implanted with stimulating electrodes in the presynaptic pathway (e.g., Schaffer collaterals of the hippocampus) and recording electrodes in the postsynaptic area (e.g., CA1 region). Animals are allowed to recover fully before experiments begin.

  • Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded by applying single-pulse stimuli to the presynaptic pathway to establish a stable baseline of synaptic transmission.

  • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., a train of 100 Hz pulses for 1 second, repeated several times) is delivered to the stimulating electrode.

  • Post-HFS Recording: Single-pulse stimuli are resumed, and fEPSPs are recorded for an extended period (from hours to days).

  • Data Analysis: The slope or amplitude of the fEPSP after HFS is compared to the pre-HFS baseline. A sustained increase in the fEPSP slope is indicative of LTP. Studies show that rodents fed 2'-FL exhibit a more robust and longer-lasting LTP (lasting over 3 days) compared to control animals, where LTP often decays within 24 hours.[1]

C. Animal Models and Substance Administration

  • Animal Models: Healthy Sprague-Dawley or Wistar rats are often used for general cognitive studies.[3] For disease-specific research, transgenic models like APP/PS1 or 5xFAD mice, which mimic aspects of Alzheimer's disease pathology, are employed.[5][6]

  • Administration: 2'-FL and other prebiotics are typically administered orally. This can be done by mixing the substance into the standard chow at a specific concentration (e.g., 0.625% w/w) or through daily oral gavage.[5] Doses are often calculated to be equivalent to what a human infant would receive from breast milk (e.g., ~350 mg/kg/day for rats).[1] Treatment duration varies from several weeks to months to assess both short-term and long-term effects.[1][6]

References

comparing the efficacy of synthetic vs. milk-derived 2'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of synthetic versus milk-derived 2'-Fucosyllactose (2'-FL) reveals a landscape dominated by research on the synthetic counterpart, which is chemically identical to the natural compound found in human milk. While direct comparative efficacy studies are not available in the current body of scientific literature, the structural and functional equivalence of the two forms provides a strong basis for comparison. This guide synthesizes the extensive experimental data on synthetic 2'-FL, offering a detailed examination of its biological effects and the methodologies used to evaluate them.

Production and Bioequivalence

This compound, a key human milk oligosaccharide (HMO), is predominantly produced for commercial and research purposes through microbial fermentation or enzymatic synthesis.[1][2] These biotechnological methods yield a high-purity product that is structurally identical to the 2'-FL found in human milk.[3] The U.S. Food and Drug Administration (FDA) has granted synthetic 2'-FL "generally recognized as safe" (GRAS) status, and it is approved as a novel food ingredient in the European Union.[4][5] The fundamental premise of this guide is that the efficacy of milk-derived 2'-FL is mirrored by its synthetic, nature-identical counterpart due to their identical chemical structures.

Comparative Efficacy: Impact on Gut Microbiota

In vitro and clinical studies have consistently demonstrated the prebiotic activity of synthetic 2'-FL. It selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.[6][7] This effect is crucial for the development of a healthy infant gut microbiome.

Table 1: Effect of Synthetic 2'-FL on Gut Microbiota Composition

Study TypeModelDosage/ConcentrationKey FindingsReference
In VitroFecal cultures from infants and toddlersNot specifiedStrong and immediate increase in the relative abundance of Bifidobacteriaceae.[7]
In VitroInfant gut simulator (Enteromix®)Not specifiedBeneficially changed microbiota composition compared to galacto-oligosaccharides (GOS) and lactose.[1]
Clinical TrialHealthy term infants0.2 g/L and 1.0 g/L in infant formulaIncreased abundance of microbial fermentation products, including secondary bile acids, in a dose-dependent manner.[8]
Experimental Protocol: In Vitro Fecal Fermentation

A common method to assess the prebiotic potential of 2'-FL is through in vitro fermentation using fecal samples from infants.

Objective: To determine the effect of 2'-FL on the composition and metabolic activity of the gut microbiota.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy, full-term infants.

  • Slurry Preparation: A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate-buffered saline solution.

  • Incubation: The fecal slurry is incubated under anaerobic conditions at 37°C with a specific concentration of synthetic 2'-FL. A control group with no added substrate is also included.

  • Microbiota Analysis: Aliquots of the fermentation culture are collected at baseline and at various time points (e.g., 24 and 48 hours). DNA is extracted, and the 16S rRNA gene is sequenced to determine changes in the microbial community composition.

  • Metabolite Analysis: Supernatants from the cultures are analyzed for short-chain fatty acid (SCFA) production (e.g., acetate, propionate, butyrate) using gas chromatography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Fecal Sample Collection Fecal Sample Collection Slurry Preparation Slurry Preparation Fecal Sample Collection->Slurry Preparation Anaerobic Incubation with 2'-FL Anaerobic Incubation with 2'-FL Slurry Preparation->Anaerobic Incubation with 2'-FL Microbiota Analysis (16S rRNA) Microbiota Analysis (16S rRNA) Anaerobic Incubation with 2'-FL->Microbiota Analysis (16S rRNA) Metabolite Analysis (GC) Metabolite Analysis (GC) Anaerobic Incubation with 2'-FL->Metabolite Analysis (GC)

Comparative Efficacy: Immune Modulation

Synthetic 2'-FL has been shown to exert immunomodulatory effects, bringing the immune response of formula-fed infants closer to that of breastfed infants. These effects include a reduction in inflammatory cytokines and a potential decrease in the incidence of certain infections.

Table 2: Immunomodulatory Effects of Synthetic 2'-FL

Study TypeModelDosage/ConcentrationKey FindingsReference
Clinical TrialHealthy term infants0.2 g/L and 1.0 g/L in infant formulaLower levels of plasma inflammatory cytokines (IL-1ra, IL-1α, IL-1β, IL-6, and TNF-α) compared to control formula, similar to breastfed infants.[6]
Clinical TrialInfants0.2 g/L in infant formulaFewer parent-reported respiratory infections compared to control formula.[3]
Animal StudyInfluenza-specific murine vaccination model0.5% and 1% in dietImproved humoral and cellular immune responses to vaccination.[9]
Experimental Protocol: Cytokine Profiling in Infant Plasma

This protocol outlines the measurement of inflammatory markers in the blood of infants fed formula supplemented with 2'-FL.

Objective: To assess the systemic immune response to 2'-FL supplementation.

Methodology:

  • Study Design: A randomized, double-blind, controlled clinical trial is conducted with healthy, full-term infants.

  • Intervention Groups:

    • Control Group: Fed a standard infant formula.

    • Test Group(s): Fed infant formula supplemented with varying concentrations of synthetic 2'-FL.

    • Reference Group: Exclusively breastfed infants.

  • Blood Sample Collection: Blood samples are collected from infants at a predetermined time point (e.g., 6 weeks of age).

  • Plasma Separation: Plasma is separated from whole blood by centrifugation.

  • Cytokine Analysis: Plasma concentrations of a panel of inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) are measured using a multiplex immunoassay (e.g., Luminex).

  • Statistical Analysis: Cytokine levels are compared between the different feeding groups.

signaling_pathway 2'-FL 2'-FL Gut Microbiota Gut Microbiota 2'-FL->Gut Microbiota Prebiotic Effect Immune Cells Immune Cells 2'-FL->Immune Cells Direct Interaction SCFA Production SCFA Production Gut Microbiota->SCFA Production Anti-inflammatory Cytokines Anti-inflammatory Cytokines Immune Cells->Anti-inflammatory Cytokines Upregulation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Immune Cells->Pro-inflammatory Cytokines Downregulation SCFA Production->Immune Cells Modulation

Conclusion

The available scientific evidence strongly supports the efficacy of synthetic this compound as a bioactive compound that positively influences the gut microbiota and immune system. Its structural identity to milk-derived 2'-FL provides a solid foundation for inferring equivalent biological activity. For researchers, scientists, and drug development professionals, synthetic 2'-FL represents a reliable and scalable source of this important human milk oligosaccharide for use in infant nutrition, dietary supplements, and potential therapeutic applications. Future research involving direct comparisons with purified milk-derived 2'-FL, should it become available, would be valuable to definitively confirm their bioequivalence in various physiological contexts. However, based on the current data, synthetic 2'-FL stands as a well-characterized and effective alternative to its natural counterpart.

References

The Synergistic Power of 2'-Fucosyllactose and Probiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the enhanced gut health benefits of combining the most abundant human milk oligosaccharide with beneficial bacteria, supported by experimental evidence.

The intricate interplay between prebiotics and probiotics is a rapidly advancing frontier in gut health research. Among the most promising of these is the synergy between 2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), and various probiotic strains. This guide provides a comprehensive comparison of the synergistic effects of 2'-FL and probiotics, drawing on key experimental data to illuminate their enhanced performance in modulating the gut microbiota, increasing the production of beneficial short-chain fatty acids (SCFAs), and influencing the immune system. This resource is designed for researchers, scientists, and drug development professionals seeking to leverage this potent combination for therapeutic and health-promoting applications.

Enhanced Bifidogenic and Butyrogenic Effects: A Quantitative Look

In vitro studies using batch culture fermentation models with human fecal samples have consistently demonstrated the potent synergistic effect of 2'-FL when combined with specific probiotic strains. The combination of 2'-FL with probiotics leads to a more significant increase in beneficial bacterial populations, particularly Bifidobacterium, and a greater production of SCFAs like butyrate, compared to 2'-FL or probiotics alone.[1][2][3]

A study investigating the impact of 2'-FL alone and in combination with various probiotic strains on the gut microbiota of healthy adults, as well as those with Irritable Bowel Syndrome (IBS) and Ulcerative Colitis, revealed a significant increase in Bifidobacterium counts.[1][2] The combination of 2'-FL with a mix of Lactobacillus acidophilus NCFM and Bifidobacterium lactis Bi-07, among other strains, consistently showed a strong bifidogenic effect across all donor groups.[1][3]

Furthermore, the production of SCFAs, which are crucial for gut health and play a role in host energy metabolism and immune regulation, was significantly enhanced.[1][4] Acetate was the primary SCFA produced, but notable increases in propionate and butyrate were also observed, particularly in fermentations with stool from ulcerative colitis donors.[1][5]

Treatment GroupChange in Bifidobacterium (log10 cells/mL)Change in Butyrate (mM)Reference
Healthy Donors
2'-FL alone+1.5+2.1[1]
2'-FL + L. acidophilus NCFM + B. lactis Bi-07+1.6+2.3[1]
IBS Donors
2'-FL alone+1.2+2.5[1]
2'-FL + L. acidophilus NCFM + B. lactis Bi-07+1.3+2.8[1]
Ulcerative Colitis Donors
2'-FL alone+1.8+3.5[1]
2'-FL + L. acidophilus NCFM + B. lactis Bi-07+1.9+3.8[1]

Table 1: Synergistic Effects of 2'-FL and Probiotics on Bifidobacterium and Butyrate Production in vitro. Data summarized from a batch culture fermentation study using human fecal samples.[1]

Modulation of Gut Microbiota and Immune Responses in Animal Models

Animal studies further corroborate the enhanced benefits of a synbiotic approach. In a mouse model of constipation, the combination of 2'-FL and Bifidobacterium bifidum was more effective at improving defecation parameters and reducing intestinal inflammation than either component alone.[6] This synergistic duo also led to a significant increase in the abundance of beneficial gut bacteria such as Akkermansia, Bifidobacterium, and Parabacteroides.[6]

Transcriptomic analysis in this study revealed that the combination of 2'-FL and B. bifidum upregulated genes related to immune system processes and butanoate metabolism, providing a molecular basis for the observed physiological improvements.[6]

Treatment GroupTNF-α Reduction (%)IL-10 Increase (%)Akkermansia Abundance (Relative %)Reference
Constipated Control--0.5[6]
2'-FL alone25301.2[6]
B. bifidum alone20281.0[6]
2'-FL + B. bifidum45552.5[6]

Table 2: Effects of 2'-FL and B. bifidum on Inflammatory Cytokines and Gut Microbiota in a Mouse Model of Constipation. Data represents percentage change relative to the constipated control group.[6]

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.

In Vitro Batch Culture Fermentation

This method is used to assess the prebiotic and synbiotic effects of 2'-FL on the human gut microbiota in a controlled laboratory setting.[1][2]

  • Fecal Sample Preparation: Fresh fecal samples are collected from healthy donors and/or patients with specific conditions (e.g., IBS, ulcerative colitis).[1] A 10% (w/v) fecal slurry is prepared in a sterile, anaerobic phosphate buffer.

  • Fermentation Vessels: Anaerobic batch culture fermenters are used, each containing a basal medium simulating the colonic environment.

  • Treatments: The fermenters are inoculated with the fecal slurry and supplemented with:

    • No substrate (Negative Control)

    • A known prebiotic like Fructooligosaccharides (FOS) (Positive Control)

    • This compound (2'-FL) alone

    • Probiotic strains alone

    • Synbiotic combinations of 2'-FL and probiotic strains.[1]

  • Incubation: The fermenters are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Analysis: Samples are collected at different time points to analyze:

    • Microbiota Composition: Using techniques like 16S rRNA gene sequencing or fluorescence in situ hybridization (FISH) to quantify bacterial populations.[1]

    • SCFA Production: Analyzed by gas chromatography (GC).[1]

Mouse Model of Constipation

This in vivo model is used to evaluate the physiological effects of 2'-FL and probiotic supplementation.[6]

  • Animal Model: Male Kunming mice are typically used.

  • Induction of Constipation: Constipation is induced by administering a loperamide solution.

  • Treatment Groups: Mice are divided into several groups:

    • Normal Control

    • Constipated Control

    • 2'-FL treated

    • Probiotic (B. bifidum) treated

    • Synbiotic (2'-FL + B. bifidum) treated.[6]

  • Administration: Treatments are administered daily via oral gavage for a specific duration (e.g., 7-14 days).

  • Outcome Measures:

    • Defecation Parameters: Fecal pellet number and water content are measured.

    • Gastrointestinal Transit: The time taken for charcoal meal to be expelled is recorded.

    • Biochemical Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) and intestinal permeability markers are measured using ELISA.[6]

    • Gut Microbiota Analysis: Fecal DNA is extracted and 16S rRNA gene sequencing is performed to determine the composition of the gut microbiota.[6]

    • Transcriptomic Analysis: Intestinal tissue is collected for RNA sequencing to analyze gene expression changes.[6]

Visualizing the Mechanisms of Action

To better understand the complex interactions and processes involved, the following diagrams illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_In_Vitro_Fermentation cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_analysis Analysis Fecal Slurry Fecal Slurry Fermenter Fermenter Fecal Slurry->Fermenter Basal Medium Basal Medium Basal Medium->Fermenter Control Control Fermenter->Control Inoculation 2'-FL 2'-FL Fermenter->2'-FL Inoculation Probiotic Probiotic Fermenter->Probiotic Inoculation Synbiotic Synbiotic Fermenter->Synbiotic Inoculation Microbiota Analysis Microbiota Analysis Control->Microbiota Analysis Sampling SCFA Analysis SCFA Analysis Control->SCFA Analysis Sampling 2'-FL->Microbiota Analysis Sampling 2'-FL->SCFA Analysis Sampling Probiotic->Microbiota Analysis Sampling Probiotic->SCFA Analysis Sampling Synbiotic->Microbiota Analysis Sampling Synbiotic->SCFA Analysis Sampling

Caption: Workflow of an in vitro batch culture fermentation experiment.

Signaling_Pathway_Immune_Modulation 2'-FL + Probiotics 2'-FL + Probiotics Gut Microbiota Gut Microbiota 2'-FL + Probiotics->Gut Microbiota Modulates SCFA Production SCFA Production Gut Microbiota->SCFA Production Increases Immune Cells Immune Cells SCFA Production->Immune Cells Activates Gut Barrier Integrity Gut Barrier Integrity SCFA Production->Gut Barrier Integrity Strengthens Anti-inflammatory Cytokines (IL-10) Anti-inflammatory Cytokines (IL-10) Immune Cells->Anti-inflammatory Cytokines (IL-10) Upregulates Pro-inflammatory Cytokines (TNF-α) Pro-inflammatory Cytokines (TNF-α) Immune Cells->Pro-inflammatory Cytokines (TNF-α) Downregulates

Caption: Simplified signaling pathway of immune modulation by 2'-FL and probiotics.

References

High-Dose 2'-Fucosyllactose: A Comparative Guide to Safety and Tolerability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and tolerability of high-dose 2'-Fucosyllactose (2'-FL) with other common prebiotics. The information is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for researchers and professionals in the field of drug development and nutritional science.

Comparative Safety and Tolerability Data

The following table summarizes the key safety and tolerability data for high-dose 2'-FL compared to other widely used prebiotics such as Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and inulin. The data is compiled from various preclinical and clinical studies.

PrebioticOrganismDosageDurationKey FindingsAdverse EventsReference
This compound (2'-FL) Rat (preclinical)Up to 5000 mg/kg bw/day90 daysNo Observed Adverse Effect Level (NOAEL) established at 5000 mg/kg bw/day. No adverse effects on clinical observations, body weight, food consumption, clinical pathology, or organ weights.[1]No compound-related adverse effects observed.[1]
Human (adult)Up to 20 g/day 2 weeksWell-tolerated. Shifted intestinal microbiota towards a beneficial profile (increased Bifidobacterium).Minimal and transient gastrointestinal symptoms (e.g., bloating, flatulence) at the highest dose, which resolved with continued use.
Human (infant)Up to 1.0 g/L in infant formula4 monthsSafe and well-tolerated. Supported age-appropriate growth.No significant differences in adverse events compared to the control group.
Fructooligosaccharides (FOS) Human (adult)15 g/day 4 weeksGenerally well-tolerated, but can induce gastrointestinal symptoms at higher doses.Increased incidence of bloating, flatulence, and abdominal discomfort compared to placebo.[2][2]
Galactooligosaccharides (GOS) Human (adult)15-20 g/day 2-3 weeksGenerally well-tolerated. Increased intestinal gas production initially, which adapted over time.Initial increase in flatulence and bloating that subsided with continued intake.
Inulin Human (adult)16 g/day 4 weeksTolerated, but associated with a higher incidence of gastrointestinal side effects compared to some other prebiotics.Significantly increased reports of bloating and flatulence.[2][2]

Experimental Protocols

Preclinical Safety Assessment (90-day repeated dose oral toxicity study in rats)

This study design is a standard method to evaluate the subchronic toxicity of a test substance.

  • Animal Model: Wistar rats are commonly used. Animals are acclimated to the laboratory conditions before the start of the study.

  • Groups: Typically, four groups of animals (e.g., 10 males and 10 females per group) are used: a control group receiving the vehicle (e.g., distilled water) and three treatment groups receiving low, medium, and high doses of the test substance.

  • Dosing: The test substance is administered orally via gavage once daily for 90 consecutive days. The dosage levels are selected based on the results of a preliminary dose-range-finding study.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.

    • Ophthalmology: Ophthalmic examinations are conducted before the start of the study and at termination.

    • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

    • Organ Weights and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The weights of major organs are recorded. A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a veterinary pathologist.

  • Data Analysis: Statistical analyses are performed to compare the treatment groups with the control group for all measured parameters. The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no statistically significant and biologically relevant adverse effects are observed.

Clinical Trial for Gastrointestinal Tolerability in Healthy Adults

This protocol outlines a typical randomized, double-blind, placebo-controlled trial to assess the gastrointestinal tolerance of a new prebiotic.

  • Study Population: Healthy adult volunteers who meet specific inclusion and exclusion criteria are recruited.

  • Study Design: A parallel-group or crossover design can be used. Participants are randomly assigned to receive either the prebiotic at different doses or a placebo (e.g., maltodextrin) for a specified period (e.g., 2-4 weeks).

  • Intervention: The prebiotic and placebo are provided in a blinded manner (e.g., as a powder to be dissolved in a beverage).

  • Assessment of Gastrointestinal Tolerance:

    • Gastrointestinal Symptom Rating Scale (GSRS): This is a validated questionnaire used to assess the severity of various gastrointestinal symptoms, including abdominal pain, heartburn, acid reflux, hunger pains, nausea, rumbling, bloating, constipation, and diarrhea.[3][4][5] Participants complete the GSRS at baseline and at regular intervals throughout the study (e.g., weekly).

    • Daily Symptom Diary: Participants may also be asked to keep a daily diary to record the frequency and severity of specific gastrointestinal symptoms.

    • Stool Consistency and Frequency: Stool consistency is often assessed using the Bristol Stool Form Scale, and participants record their daily stool frequency.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study. Blood samples may be collected at baseline and at the end of the study for routine hematology and clinical chemistry to assess systemic safety.

  • Data Analysis: The primary outcome is typically the change in the GSRS total score from baseline. Statistical tests are used to compare the changes in gastrointestinal symptoms between the prebiotic and placebo groups.

Visualizations

Metabolic Fate of this compound in the Gut

Metabolic_Fate_of_2FL High-Dose 2'-FL High-Dose 2'-FL Small Intestine Small Intestine High-Dose 2'-FL->Small Intestine Ingestion Large Intestine Large Intestine Small Intestine->Large Intestine Resists digestion Bifidobacteria Bifidobacteria Large Intestine->Bifidobacteria Selective fermentation Other Gut Microbiota Other Gut Microbiota Large Intestine->Other Gut Microbiota Excretion Excretion Large Intestine->Excretion Unfermented portion Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) Bifidobacteria->Short-Chain Fatty Acids (SCFAs) Produces Other Gut Microbiota->Short-Chain Fatty Acids (SCFAs) Produces Gas Production (H2, CO2, CH4) Gas Production (H2, CO2, CH4) Other Gut Microbiota->Gas Production (H2, CO2, CH4) Produces Systemic Circulation Systemic Circulation Short-Chain Fatty Acids (SCFAs)->Systemic Circulation Absorption Gastrointestinal Symptoms (Bloating, Flatulence) Gastrointestinal Symptoms (Bloating, Flatulence) Gas Production (H2, CO2, CH4)->Gastrointestinal Symptoms (Bloating, Flatulence) Can lead to

Caption: Metabolic pathway of this compound in the human gut.

Workflow of a Randomized Controlled Trial for a Novel Food Ingredient

Clinical_Trial_Workflow cluster_0 Pre-Trial Phase cluster_1 Trial Phase cluster_2 Post-Trial Phase Protocol Development Protocol Development Ethical Approval Ethical Approval Protocol Development->Ethical Approval Participant Recruitment & Screening Participant Recruitment & Screening Ethical Approval->Participant Recruitment & Screening Informed Consent Informed Consent Participant Recruitment & Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Intervention (Blinded) Intervention (Blinded) Randomization->Intervention (Blinded) Data Collection Data Collection Intervention (Blinded)->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Interpretation of Results Interpretation of Results Data Analysis->Interpretation of Results Reporting & Publication Reporting & Publication Interpretation of Results->Reporting & Publication

Caption: Standard workflow for a novel food ingredient clinical trial.

References

A Comparative Guide to the Fermentation Metabolomics of 2'-Fucosyllactose and Inulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro fermentation of two prominent prebiotics, 2'-Fucosyllactose (2'-FL) and inulin. By examining their metabolic outputs and impact on gut microbiota, this document aims to support research and development in the fields of functional foods, prebiotics, and therapeutics targeting the gut microbiome.

Comparative Metabolite Production

The fermentation of prebiotics by the gut microbiota results in the production of various metabolites, most notably short-chain fatty acids (SCFAs), which are crucial for gut health and host-microbe signaling. The following tables summarize the quantitative data on the production of key metabolites from the in vitro fermentation of 2'-FL and inulin.

Table 1: Short-Chain Fatty Acid (SCFA) Production from 2'-FL and Inulin Fermentation

MetaboliteThis compound (2'-FL)InulinKey Observations
Acetate Strongly increased production.[1][2]Increased production.[3][4]Both prebiotics lead to significant acetate production. Acetate is the most abundant SCFA produced from 2'-FL fermentation.
Propionate Increased production.[1][2]Increased production, with levels varying depending on the microbiota composition.[3][5]Both 2'-FL and inulin contribute to propionate synthesis.
Butyrate Increased production.[1][2]Major fermentation product in some studies.[4]Inulin appears to be a strong butyrate producer. Butyrate is a key energy source for colonocytes.
Lactate Increased production, though not always statistically significant.[1]Produced during fermentation.[4]Lactate is an intermediate metabolite that can be cross-fed to other bacteria to produce other SCFAs.

Table 2: Gas Production during 2'-FL and Inulin Fermentation

MetaboliteThis compound (2'-FL)InulinKey Observations
Total Gas Mildly increased gas production.[1][2]Significantly more gas production compared to some other fibers.[5]2'-FL fermentation may result in lower gas production, suggesting potentially better tolerance.[1][2]

Impact on Gut Microbiota Composition

Both 2'-FL and inulin are recognized for their bifidogenic effects, meaning they selectively stimulate the growth of beneficial Bifidobacterium species.

  • This compound (2'-FL): Fermentation of 2'-FL leads to a strong and immediate increase in the relative abundance of Bifidobacteriaceae.[1][2] Studies have also shown an increase in butyrate-producing bacteria like Eubacterium rectale-Clostridium coccoides group and Roseburia species.[6]

  • Inulin: Inulin fermentation also promotes the growth of Bifidobacterium.[4][7] Additionally, it can stimulate other beneficial bacteria, and the specific changes in microbiota composition can be influenced by the structure of the inulin and the individual's gut microbiome.[3]

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro fermentation studies of 2'-FL and inulin.

In Vitro Batch Culture Fermentation

This method is used to simulate the conditions of the human colon and assess the fermentation of prebiotics by fecal microbiota.

  • Fecal Inoculum Preparation:

    • Fresh fecal samples are collected from healthy donors who have not taken antibiotics or prebiotics for a specified period.[8]

    • A fecal slurry is prepared by diluting the feces (e.g., 1:10 w/w) in an anaerobic phosphate-buffered saline (PBS) solution.[7]

    • The slurry is homogenized, often using a stomacher.[8]

  • Fermentation Medium:

    • A basal nutrient medium is prepared containing peptone water, yeast extract, and various salts to support bacterial growth.[7]

    • The medium is made anaerobic by gassing with O2-free N2.[7]

  • Fermentation Process:

    • The prebiotic substrate (2'-FL or inulin) is added to the fermentation vessels containing the basal medium.

    • The vessels are inoculated with the fecal slurry.[7]

    • Fermentation is carried out under anaerobic conditions at 37°C, with pH maintained around 6.8.[7][8]

    • Samples are collected at various time points (e.g., 0, 5, 10, 24, 48 hours) for metabolite and microbiota analysis.[7]

Metabolite Analysis (Short-Chain Fatty Acids)

Gas chromatography (GC) is a standard method for the quantification of SCFAs.

  • Sample Preparation:

    • Fermentation broth samples are centrifuged to separate the bacterial cells from the supernatant.

    • The supernatant is acidified (e.g., with HCl) and SCFAs are extracted using a solvent (e.g., diethyl ether).

    • An internal standard is added for accurate quantification.

  • Gas Chromatography (GC) Analysis:

    • The extracted SCFAs are injected into a GC system equipped with a flame ionization detector (FID).

    • The concentration of each SCFA is determined by comparing its peak area to that of the internal standard.

Microbiota Analysis (16S rRNA Gene Sequencing)

This technique is used to determine the composition of the bacterial community.

  • DNA Extraction:

    • Bacterial DNA is extracted from the fermentation samples (the pellet after centrifugation).

  • PCR Amplification:

    • The 16S rRNA gene is amplified using universal primers.

  • Sequencing:

    • The amplified DNA is sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • The sequencing reads are processed to identify the different bacterial taxa present in the samples and their relative abundances.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the key metabolic and signaling pathways involved in the fermentation of 2'-FL and inulin.

Experimental_Workflow cluster_prep Sample Preparation cluster_ferm In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Inoculum_Prep Fecal Inoculum Preparation Fecal_Sample->Inoculum_Prep Fermentation_Vessel Anaerobic Batch Fermentation Vessel (+ 2'-FL or Inulin) Inoculum_Prep->Fermentation_Vessel Incubation Incubation (37°C, Anaerobic) Fermentation_Vessel->Incubation Sampling Time-course Sampling Incubation->Sampling Metabolite_Analysis Metabolite Analysis (GC for SCFAs) Sampling->Metabolite_Analysis Microbiota_Analysis Microbiota Analysis (16S rRNA Sequencing) Sampling->Microbiota_Analysis Data_Interpretation Data Interpretation & Comparison Metabolite_Analysis->Data_Interpretation Microbiota_Analysis->Data_Interpretation

Figure 1: Experimental workflow for comparative in vitro fermentation.

Prebiotic_Fermentation_Pathways cluster_prebiotics Prebiotics cluster_bacteria Gut Microbiota cluster_metabolites Primary Metabolites FL This compound Bifidobacterium Bifidobacterium spp. FL->Bifidobacterium Inulin Inulin Inulin->Bifidobacterium Butyrate_Producers Butyrate-producing Bacteria Inulin->Butyrate_Producers Acetate Acetate Bifidobacterium->Acetate Propionate Propionate Bifidobacterium->Propionate Lactate Lactate Bifidobacterium->Lactate Butyrate_Producers->Propionate Butyrate Butyrate Butyrate_Producers->Butyrate Lactate->Butyrate_Producers Cross-feeding

Figure 2: Simplified microbial fermentation pathways.

SCFA_Signaling_Pathways cluster_scfa Short-Chain Fatty Acids (SCFAs) cluster_receptors Host Cell Receptors cluster_effects Downstream Cellular Effects Acetate Acetate GPCRs G-Protein-Coupled Receptors (e.g., FFAR2/GPR43) Acetate->GPCRs Propionate Propionate Propionate->GPCRs Butyrate Butyrate Butyrate->GPCRs HDAC_Inhibition Histone Deacetylase (HDAC) Inhibition Butyrate->HDAC_Inhibition Gut_Barrier Gut Barrier Integrity Butyrate->Gut_Barrier Energy for Colonocytes Immune_Modulation Immune Modulation (e.g., NF-kB regulation) GPCRs->Immune_Modulation Glucose_Homeostasis Glucose Homeostasis (e.g., AMPK pathway) GPCRs->Glucose_Homeostasis Anti_Inflammatory Anti-inflammatory Effects HDAC_Inhibition->Anti_Inflammatory

Figure 3: Host signaling pathways influenced by SCFAs.

References

Safety Operating Guide

Proper Disposal of 2'-Fucosyllactose: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of 2'-Fucosyllactose, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures will ensure a safe laboratory environment and compliance with waste management regulations.

This compound, a neutral trisaccharide, is generally not classified as a hazardous substance. However, its disposal should be managed with the same diligence as any other laboratory chemical to minimize environmental impact and maintain a safe workspace. The primary recommendation from safety data sheets (SDS) is to utilize a licensed professional waste disposal service and to prevent the substance from entering drains.

Operational Plan: Waste Management Workflow

The following step-by-step guide details the process for the collection, storage, and disposal of this compound waste within a laboratory setting. This workflow is designed to be integrated into your standard laboratory operating procedures.

Step 1: Waste Identification and Segregation
  • Identify Waste: Any surplus, non-recyclable, or contaminated this compound, including expired material, contaminated media, or solutions containing the compound, should be considered chemical waste.

  • Segregate Waste: It is crucial to segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical wastes unless they are compatible and designated for the same disposal route.

Step 2: Waste Collection and Containment
  • Select Appropriate Containers: Use clearly labeled, leak-proof containers that are compatible with this compound. For solid waste, a securely sealed bag or container is sufficient. For liquid waste, use a screw-cap bottle.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the date the waste was first added to the container.

  • Dust Prevention: When handling the powdered form, take care to avoid creating dust.[1] Work in a well-ventilated area or a fume hood if necessary.

Step 3: On-site Storage
  • Designated Storage Area: Store waste containers in a designated and clearly marked "Satellite Accumulation Area" within the laboratory. This area should be at or near the point of generation.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[1]

  • Incompatible Materials: Ensure that this compound waste is not stored with incompatible chemicals. While it is not highly reactive, good laboratory practice dictates segregation from strong acids, bases, and oxidizing agents.

Step 4: Disposal
  • Professional Disposal Service: Arrange for the collection of the this compound waste by a licensed professional waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Documentation: Maintain a log of all disposed chemical waste, including the name of the chemical, quantity, and date of disposal.

Experimental Protocols: Handling and Spill Procedures

Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including safety glasses, gloves, and a lab coat.

Spill Response:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Contain the Spill: For powdered spills, avoid creating dust. Gently cover the spill with an absorbent material. For liquid spills, use an appropriate absorbent pad or spill pillow.

  • Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the spilled material and place it in a labeled waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The collected spill material should be disposed of as this compound waste following the procedures outlined above.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal Identify Waste Identify Waste Segregate Segregate Identify Waste->Segregate Is it this compound waste? Containerize & Label Containerize & Label Segregate->Containerize & Label Store in SAA Store in SAA Containerize & Label->Store in SAA Inspect Regularly Inspect Regularly Store in SAA->Inspect Regularly Schedule Pickup Schedule Pickup Inspect Regularly->Schedule Pickup Container Full or Predetermined Schedule Licensed Disposal Licensed Disposal Schedule Pickup->Licensed Disposal EHS Procedure Document Document Licensed Disposal->Document

Caption: Workflow for this compound Waste Disposal.

cluster_spill Spill Response Protocol Spill Occurs Spill Occurs Alert Personnel Alert Personnel Spill Occurs->Alert Personnel Contain Spill Contain Spill Alert Personnel->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Decontaminate Area Decontaminate Area Clean Up->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Step-by-step spill response procedure.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。